molecular formula C7H14O3 B1369408 2-Hydroxy-2,4-dimethylpentanoic acid CAS No. 3639-23-4

2-Hydroxy-2,4-dimethylpentanoic acid

Cat. No.: B1369408
CAS No.: 3639-23-4
M. Wt: 146.18 g/mol
InChI Key: CWMPKCMFWTVVMX-UHFFFAOYSA-N
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Description

2-Hydroxy-2,4-dimethylpentanoic acid (CAS 3639-23-4) is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . It is characterized as an off-white to white solid at room temperature . Researchers should note its high water solubility of approximately 42 g/L at 25 °C, which is a key consideration for preparing stock solutions in aqueous systems . The compound has a melting point of 151-152 °C (with decomposition) and a predicted density of 1.069 g/cm³ at 20 °C . This compound is a branched-chain hydroxy acid, a class of molecules that serve as valuable building blocks and intermediates in synthetic organic chemistry . The presence of both a carboxylic acid and a hydroxyl group on the same carbon atom provides unique reactivity that can be exploited in various chemical syntheses, potentially for the development of more complex molecules, fine chemicals, or functional materials. As a hydroxy acid, its structural features may be of interest in studies related to ligand design, coordination chemistry, or as a precursor for polymerization reactions. Handling requires appropriate safety precautions; the compound has warning classifications and may cause skin and eye irritation (H315, H319) or respiratory irritation (H335) . It is essential to use personal protective equipment and refer to the Safety Data Sheet (MSDS) before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption. For consistent stability, it should be stored sealed in a dry environment under refrigeration (2-8°C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)4-7(3,10)6(8)9/h5,10H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMPKCMFWTVVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40603418
Record name 2-Hydroxy-2,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3639-23-4
Record name 2-Hydroxy-2,4-dimethylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxy-2,4-dimethylpentanoic acid. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document details the compound's structure, physical characteristics, and chemical reactivity. A detailed experimental protocol for its synthesis is provided, along with a workflow diagram. Additionally, the general biological effects of alpha-hydroxy acids, the class of compounds to which this molecule belongs, are discussed and illustrated.

Chemical and Physical Properties

This compound, also known as 2-hydroxy-2,4-dimethylvaleric acid, is an alpha-hydroxy carboxylic acid. Its structure features a carboxylic acid group and a hydroxyl group on the same carbon atom, which is a tertiary carbon. The molecule also contains an isobutyl group attached to the alpha carbon.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
IUPAC Name This compound
CAS Number 3639-23-4[1]
Molecular Formula C7H14O3[1]
Molecular Weight 146.18 g/mol [1]
SMILES CC(C)CC(C)(C(=O)O)O
InChI InChI=1S/C7H14O3/c1-5(2)4-7(3,10)6(8)9/h5,10H,4H2,1-3H3,(H,8,9)

Table 2: Physical Properties

PropertyValue
Physical State Solid
Melting Point 151-152 °C (with decomposition)
Boiling Point 96-102 °C at 9 Torr
Solubility in Water 42 g/L at 25 °C
pKa (estimated) 3.5 - 4.0
Refractive Index 1.461

Spectral Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show a doublet for the two methyl groups of the isobutyl group, a multiplet for the methine proton of the isobutyl group, a multiplet for the methylene (B1212753) protons, a singlet for the methyl group on the alpha-carbon, and broad singlets for the hydroxyl and carboxylic acid protons.

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the two magnetically non-equivalent methyl carbons of the isobutyl group, the methine carbon of the isobutyl group, the methylene carbon, the quaternary alpha-carbon, the methyl carbon attached to the alpha-carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ (due to the hydrogen-bonded carboxylic acid hydroxyl group), another O-H stretching band for the tertiary alcohol, a strong C=O stretching absorption for the carbonyl group of the carboxylic acid around 1700 cm⁻¹, and C-O stretching bands.

  • Mass Spectrometry: The mass spectrum would likely show a molecular ion peak (M+) at m/z 146. Common fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the C-C bonds adjacent to the oxygenated carbon.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the carboxylic acid and the tertiary hydroxyl group.

  • Reactions of the Carboxylic Acid Group: As a carboxylic acid, it can undergo esterification with alcohols in the presence of an acid catalyst, and it can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂). It can also be reduced to the corresponding primary alcohol, though this requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).

  • Reactions of the Tertiary Hydroxyl Group: The tertiary hydroxyl group is resistant to oxidation under mild conditions. Dehydration can occur under acidic conditions to yield an unsaturated carboxylic acid.

  • Intramolecular Reactions: Due to the proximity of the hydroxyl and carboxylic acid groups, alpha-hydroxy acids can undergo intramolecular esterification to form cyclic diesters known as lactides upon heating.

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the two-step procedure starting from 4-methyl-2-pentanone (B128772). This synthesis involves the formation of a cyanohydrin intermediate, followed by acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.

Step 1: Cyanohydrin Formation from 4-Methyl-2-pentanone

This step involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of 4-methyl-2-pentanone. The reaction is typically carried out using a source of cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a proton source to generate hydrogen cyanide (HCN) in situ.

  • Reagents:

    • 4-Methyl-2-pentanone

    • Sodium cyanide (NaCN)

    • Sulfuric acid (H₂SO₄) or another strong acid

    • Diethyl ether or other suitable organic solvent

    • Water

  • Procedure:

    • A solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.

    • 4-Methyl-2-pentanone is added to the cyanide solution.

    • A solution of sulfuric acid is added dropwise from the addition funnel with vigorous stirring, maintaining the temperature below 20°C.

    • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude cyanohydrin, 2-cyano-4-methyl-2-pentanol.

Step 2: Hydrolysis of the Cyanohydrin to this compound

The nitrile group of the cyanohydrin is hydrolyzed to a carboxylic acid under acidic conditions.

  • Reagents:

    • Crude 2-cyano-4-methyl-2-pentanol

    • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

    • Water

  • Procedure:

    • The crude cyanohydrin is mixed with an excess of concentrated hydrochloric acid.

    • The mixture is heated under reflux for several hours until the reaction is complete (evolution of ammonia (B1221849) gas ceases).

    • The reaction mixture is cooled, and the product is extracted with a suitable organic solvent like diethyl ether.

    • The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The resulting crude this compound can be purified by recrystallization.

Mandatory Visualizations

Synthesis_Workflow start 4-Methyl-2-pentanone reagent1 NaCN, H2SO4 intermediate 2-Cyano-4-methyl-2-pentanol reagent1->intermediate Nucleophilic Addition reagent2 H3O+, Heat product This compound reagent2->product Acid Hydrolysis

Caption: Synthetic workflow for this compound.

While no specific signaling pathway for this compound has been identified in the literature, as an alpha-hydroxy acid (AHA), it is expected to exhibit biological activities common to this class of molecules, particularly in dermatological applications. The following diagram illustrates the general mechanism of action of AHAs on skin cells.

AHA_Biological_Effect cluster_aha Alpha-Hydroxy Acid (AHA) cluster_skin Skin Epidermis cluster_effect Biological Effects AHA This compound Desmosomes Desmosomes (Cell-Cell Adhesion) AHA->Desmosomes Reduces Cohesion Keratinocytes Keratinocytes AHA->Keratinocytes Stimulates Corneocytes Corneocytes in Stratum Corneum Exfoliation Increased Exfoliation Corneocytes->Exfoliation Leads to Turnover Increased Cell Turnover Keratinocytes->Turnover Promotes Collagen Increased Collagen Synthesis Keratinocytes->Collagen Stimulates Fibroblasts to Increase Exfoliation->Turnover

Caption: General biological effects of Alpha-Hydroxy Acids on the skin.[2][3][4][5][6]

Conclusion

This compound is a versatile alpha-hydroxy acid with distinct chemical and physical properties. Its synthesis via the cyanohydrin pathway from 4-methyl-2-pentanone is a reliable method for its preparation. While specific biological roles for this particular molecule are not well-documented, its classification as an alpha-hydroxy acid suggests potential applications in areas where the properties of this class of compounds are beneficial, such as in dermatology and as a building block in chemical synthesis. This guide provides foundational knowledge that can aid in the further investigation and application of this compound.

References

An In-depth Technical Guide to 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic approaches for 2-Hydroxy-2,4-dimethylpentanoic acid. While this compound is available commercially, detailed experimental protocols and spectroscopic data are not widely published. This document collates available information and presents a putative synthesis protocol based on established chemical principles. Furthermore, this guide highlights the absence of published research on the biological activity and potential signaling pathways associated with this molecule, identifying an area for future investigation.

Molecular Structure and Chemical Properties

This compound, also known as 2-hydroxy-2,4-dimethylvaleric acid, is a carboxylic acid with a hydroxyl group and two methyl groups. Its chemical structure consists of a pentanoic acid backbone with a hydroxyl and a methyl group at the C2 position, and another methyl group at the C4 position.

Molecular Structure Diagram

molecular_structure Molecular Structure of this compound C1 HO C2 O C3 C C3->C1 C3->C2 C4 C C3->C4 C6 CH3 C4->C6 C8 OH C4->C8 C9 CH2 C4->C9 C5 CH C7 CH3 C5->C7 C9->C5

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₇H₁₄O₃[1]
Molecular Weight 146.18 g/mol [1]
CAS Number 3639-23-4[1]
SMILES CC(C)CC(C)(C(=O)O)O[1]
Appearance Off-white to white solid[2]
Melting Point 151 to 152 °C (decomposes)[2]
Boiling Point 96 to 102 °C at 9 Torr[2]
Solubility Water Soluble (42 g/L at 25 °C)[3]

Synthesis of this compound

Proposed Synthetic Workflow: Grignard Reaction

The Grignard reaction provides a direct route to α-hydroxy acids. This approach involves the reaction of a ketone with a Grignard reagent, followed by carboxylation and acidic workup. A proposed workflow is illustrated below.

synthesis_workflow Proposed Synthesis Workflow via Grignard Reaction start Start: Isobutyl bromide grignard_formation Grignard Reagent Formation (Mg, dry ether) start->grignard_formation grignard_reagent Isobutylmagnesium bromide grignard_formation->grignard_reagent reaction Reaction with Acetone (B3395972) grignard_reagent->reaction intermediate Tertiary Alkoxide Intermediate reaction->intermediate carboxylation Carboxylation (CO2 (s)) intermediate->carboxylation acid_workup Acidic Workup (e.g., H3O+) carboxylation->acid_workup product This compound acid_workup->product

Caption: Grignard reaction workflow for synthesis.

Hypothetical Experimental Protocol (Grignard Synthesis)

Disclaimer: The following is a representative protocol and has not been experimentally validated for this specific compound. It is based on general procedures for similar transformations.

Materials:

  • Magnesium turnings

  • Dry diethyl ether

  • Isobutyl bromide

  • Acetone

  • Dry ice (solid CO₂)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of isobutyl bromide in dry diethyl ether dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction mixture should be stirred, and the rate of addition controlled to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of dry acetone in dry diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Carboxylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Carefully add crushed dry ice in small portions with vigorous stirring. Continue stirring until the mixture becomes a thick slurry.

  • Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

Spectroscopic Data

Publicly accessible, experimentally determined spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is currently unavailable. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no published literature detailing the biological activity, pharmacological properties, or involvement in any signaling pathways of this compound. This represents a significant knowledge gap and an opportunity for novel research in areas such as metabolic studies, drug discovery, and toxicology.

Conclusion

This compound is a well-defined chemical entity with known physical properties. While its synthesis can be achieved through established organic chemistry reactions like the Grignard synthesis, a detailed, validated experimental protocol is not publicly available. A significant void exists in the scientific literature regarding its spectroscopic characterization and biological functions. This guide serves as a foundational resource for researchers interested in exploring the synthesis and potential applications of this compound, highlighting the need for further investigation to elucidate its chemical and biological profile.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-hydroxy-2,4-dimethylpentanoic acid, a valuable alpha-hydroxy acid intermediate in various chemical and pharmaceutical applications. The document details the underlying chemical principles, experimental protocols, and quantitative data associated with its preparation.

Introduction

This compound is a carboxylic acid characterized by a hydroxyl group on the alpha-carbon. This structural motif makes it a useful building block in organic synthesis, particularly for the introduction of sterically hindered alpha-hydroxy acid moieties. The most direct and established method for its synthesis is a two-step process commencing with the nucleophilic addition of a cyanide ion to 4-methyl-2-pentanone (B128772), followed by the hydrolysis of the resulting cyanohydrin intermediate.

Core Synthesis Pathway: The Cyanohydrin Route

The synthesis proceeds in two distinct stages:

  • Step 1: Cyanohydrin Formation. The process begins with the reaction of 4-methyl-2-pentanone with a cyanide source. The cyanide anion (CN⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This addition reaction breaks the carbonyl π-bond, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the cyanohydrin, 2-cyano-4-methylpentan-2-ol. This reaction is reversible, and for ketones, the equilibrium can be unfavorable. Therefore, reaction conditions are optimized to drive the formation of the product.

  • Step 2: Hydrolysis. The nitrile group of the cyanohydrin intermediate is then hydrolyzed to a carboxylic acid. This transformation is typically achieved under strong acidic conditions and heating. The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to yield the final product, this compound, along with an ammonium (B1175870) salt as a byproduct.

The overall transformation effectively converts a ketone into an alpha-hydroxy acid with the addition of one carbon atom.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of the target compound and the expected quantitative data for the synthesis pathway.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3639-23-4[1][2][3]
Molecular Formula C₇H₁₄O₃[1][2]
Molecular Weight 146.18 g/mol [1][2]
Appearance Off-white to white solid[1]
Melting Point 151-152 °C (decomposes)[1]
Boiling Point 96-102 °C at 9 Torr[1]
Solubility in Water 42 g/L at 25 °C[1][3]

Table 2: Summary of Reaction Parameters and Expected Yields

StepReactantsReagents/ConditionsTypical Reaction TimeExpected Yield
1. Cyanohydrin Formation 4-Methyl-2-pentanone, Sodium CyanideSulfuric Acid (40%), Water, Ice bath (10-20°C)3-4 hours75-85%
2. Hydrolysis 2-Cyano-4-methylpentan-2-olConcentrated Hydrochloric Acid, Reflux4-8 hours80-90%

Note: Yields are based on analogous reactions of similar ketones and may vary depending on the specific experimental conditions and scale.

Detailed Experimental Protocols

The following protocols are based on well-established procedures for cyanohydrin formation and hydrolysis, adapted for the synthesis of this compound.

WARNING: This procedure involves the use of highly toxic sodium cyanide and the in-situ generation of hydrogen cyanide gas. All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including cyanide-specific gloves and a face shield. An emergency cyanide poisoning antidote kit should be readily accessible.

Experiment 1: Synthesis of 2-Cyano-4-methylpentan-2-ol (Cyanohydrin Intermediate)

Materials:

  • 4-Methyl-2-pentanone (1.0 mol, 100.16 g)

  • Sodium Cyanide (NaCN) (1.1 mol, 53.91 g)

  • Sulfuric Acid (H₂SO₄), 40% aqueous solution (prepared by cautiously adding 120 mL of concentrated H₂SO₄ to 330 mL of water)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Ice

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Large ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In the 2 L three-necked flask, dissolve sodium cyanide in 220 mL of water. Add 180 mL (144 g) of 4-methyl-2-pentanone to the solution.

  • Equip the flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice bath and begin vigorous stirring.

  • Once the internal temperature of the mixture drops to 15°C, begin the slow, dropwise addition of the 40% sulfuric acid solution from the dropping funnel over a period of approximately 3 hours. Maintain the internal temperature between 10°C and 20°C throughout the addition.

  • After the acid addition is complete, continue stirring for an additional 30 minutes at the same temperature.

  • Turn off the stirrer and allow the layers to separate. The upper layer is the crude cyanohydrin product.

  • Carefully decant the upper organic layer into a separatory funnel.

  • Extract the remaining aqueous layer three times with 150 mL portions of diethyl ether.

  • Combine the ether extracts with the decanted organic layer. Wash the combined organic phase with 100 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate for at least 1 hour.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The resulting oil is the crude 2-cyano-4-methylpentan-2-ol, which can be used in the next step without further purification.

Experiment 2: Hydrolysis to this compound

Materials:

  • Crude 2-Cyano-4-methylpentan-2-ol (from Experiment 1)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethyl Acetate (B1210297)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane (for recrystallization)

Equipment:

  • 1 L round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Place the crude 2-cyano-4-methylpentan-2-ol into the 1 L round-bottom flask.

  • Carefully add 300 mL of concentrated hydrochloric acid. Caution: This will generate some heat and potentially release residual HCN gas. Perform this step in the fume hood.

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the cooled solution to a large separatory funnel. Extract the aqueous solution three times with 200 mL portions of ethyl acetate.

  • Combine the organic extracts and wash them once with 150 mL of saturated sodium chloride solution.

  • Dry the ethyl acetate solution over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound as a solid or viscous oil.

  • Purification: Recrystallize the crude product from a minimal amount of hot hexane. Dissolve the product in hot hexane, allow it to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

Visualizations

The following diagrams illustrate the synthesis pathway and the general workflow of the experimental procedure.

Synthesis_Pathway Synthesis of this compound cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product ketone 4-Methyl-2-pentanone cyanohydrin 2-Cyano-4-methylpentan-2-ol ketone->cyanohydrin Step 1: Cyanohydrin Formation cyanide NaCN / H₂SO₄ product This compound cyanohydrin->product Step 2: Acid Hydrolysis (HCl, Δ) Experimental_Workflow General Experimental Workflow start Start step1 Cyanohydrin Formation: Ketone + NaCN + Acid start->step1 step2 Workup & Isolation: Extraction & Solvent Removal step1->step2 step3 Hydrolysis: Crude Cyanohydrin + Conc. HCl + Heat step2->step3 step4 Workup & Isolation: Extraction & Solvent Removal step3->step4 step5 Purification: Recrystallization from Hexane step4->step5 end Final Product step5->end

References

An In-depth Technical Guide to 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3639-23-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-2,4-dimethylpentanoic acid, a small molecule of interest in chemical and pharmaceutical research. This document collates available data on its physicochemical properties, synthesis, and potential applications, offering detailed experimental protocols and conceptual frameworks for its further investigation.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure features a carboxylic acid group and a tertiary alcohol on the same carbon, with an isobutyl substituent. This alpha-hydroxy acid structure suggests potential for unique chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄O₃--INVALID-LINK--
Molecular Weight 146.18 g/mol --INVALID-LINK--
Appearance Off-white to white solidCommercial Suppliers
Melting Point 151-152 °C (with decomposition)Commercial Suppliers
Boiling Point 96-102 °C at 9 TorrCommercial Suppliers
Water Solubility 42 g/L at 25 °CCommercial Suppliers
Density 1.069 g/cm³ (predicted)Commercial Suppliers
Refractive Index 1.461 (predicted)Commercial Suppliers
pKa Not experimentally determined. Predicted values for similar small alpha-hydroxy carboxylic acids typically range from 3.5 to 4.5.General Chemical Knowledge

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

TechniqueDataSource/Notes
¹H NMR Data for the related compound (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid shows characteristic peaks for methyl, methylene (B1212753), and methine protons. For the title compound, one would expect signals corresponding to the two methyl groups of the isobutyl moiety, the methyl group at C2, the methylene group at C3, and the methine proton of the isobutyl group. The hydroxyl and carboxylic acid protons would likely appear as broad singlets.--INVALID-LINK--
¹³C NMR Predicted chemical shifts suggest a peak for the carboxylic carbon in the range of 170-185 ppm, the quaternary carbon bearing the hydroxyl group around 70-80 ppm, and aliphatic carbons between 10-50 ppm.--INVALID-LINK--
Infrared (IR) The IR spectrum of the related compound (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid shows absorptions at 3500 cm⁻¹ (O-H stretch of the alcohol), a broad absorption from 3300-2500 cm⁻¹ (O-H stretch of the carboxylic acid), and 1695 cm⁻¹ (C=O stretch of the carboxylic acid). Similar peaks are expected for the title compound.--INVALID-LINK--
Mass Spectrometry (MS) Expected fragmentation patterns would involve loss of water, carbon dioxide, and cleavage of the carbon-carbon bonds. The molecular ion peak [M]+ at m/z 146 would be expected in some ionization modes.General Mass Spectrometry Principles

Synthesis and Purification

Two primary synthetic routes for compounds with a similar scaffold have been described in the literature.

Synthesis via Aldol (B89426) Condensation

A detailed, multi-step synthesis has been reported for a related isomer, which can likely be adapted for the synthesis of this compound. This procedure involves the formation of a phenyl ester, followed by a directed aldol condensation and subsequent hydrolysis.

Experimental Protocol: Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid (Adaptable for the title compound)

  • Step 1: Esterification of 2,6-dimethylphenol (B121312). 2,6-dimethylphenol is reacted with propanoyl chloride in the presence of sodium hydride in diethyl ether to form 2,6-dimethylphenyl propanoate.[1]

  • Step 2: Aldol Condensation. The resulting ester is treated with lithium diisopropylamide (LDA) to form the enolate, which then reacts with 2-methylpropanal in tetrahydrofuran (B95107) at low temperatures (-70 °C) to yield the aldol addition product, 2',6'-dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate.[1]

  • Step 3: Hydrolysis. The ester is hydrolyzed using potassium hydroxide (B78521) in a methanol/water mixture. The reaction is then neutralized with dry ice and acidified with hydrochloric acid to yield the final product, which can be purified by crystallization from hexane (B92381).[1]

Synthesis via Grignard Reaction

A more direct approach involves the use of a Grignard reagent.

Conceptual Protocol:

  • Step 1: Formation of Grignard Reagent. An appropriate alkyl magnesium halide is prepared.

  • Step 2: Reaction with a Ketone. The Grignard reagent is reacted with a suitable ketone, such as 4-methyl-2-pentanone.

  • Step 3: Carboxylation. The resulting tertiary alkoxide is carboxylated using carbon dioxide (dry ice).

  • Step 4: Acidic Workup. The reaction is quenched with an aqueous acid to yield the final alpha-hydroxy carboxylic acid.

Purification

The crude product can be purified by recrystallization.

Experimental Protocol: Crystallization

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexane or an ether/hexane mixture).[1]

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, the solution can be placed in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Methods

The purity and identity of this compound can be assessed using standard analytical techniques.

Experimental Protocol: HPLC Analysis (Suggested Method)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Experimental Protocol: GC-MS Analysis (Suggested Method)

Due to the low volatility of the compound, derivatization is necessary prior to GC-MS analysis.

  • Derivatization: Silylation of the hydroxyl and carboxylic acid groups using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile). The reaction is typically carried out at 60-80 °C for 30-60 minutes.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection at an appropriate temperature (e.g., 250 °C).

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a high temperature (e.g., 280 °C).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Biological Activity and Potential Applications

Currently, there is no specific published data on the biological activity or mechanism of action of this compound. However, as an alpha-hydroxy acid (AHA), its potential biological effects can be extrapolated from the known activities of this class of compounds.

AHAs are widely used in dermatology for their exfoliative and moisturizing properties.[2][3][4][5] They are known to reduce corneocyte cohesion, leading to desquamation of the stratum corneum.[2][5] At low concentrations, some AHAs have been shown to have beneficial effects on the skin barrier and can modulate inflammatory responses.[2] At higher concentrations, they act as peeling agents.[2]

Potential, unverified applications for this compound could include:

  • Dermatology and Cosmetics: As an active ingredient in skincare formulations for exfoliation, improving skin texture, and addressing conditions like acne or hyperpigmentation.[4][5]

  • Drug Development: The carboxylic acid and hydroxyl groups provide handles for further chemical modification, making it a potential building block for the synthesis of more complex molecules with therapeutic potential. The lipophilic isobutyl group may influence its membrane permeability and interaction with biological targets.

  • Research Tool: As a small, functionalized molecule, it could be used to probe the active sites of enzymes or as a starting point for the development of enzyme inhibitors.

Investigating Biological Activity and Signaling Pathways

Given the lack of data on the biological effects of this compound, a systematic investigation is warranted. The following workflow outlines a potential approach for researchers.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Validation cluster_3 In Vivo Studies a In Vitro Cytotoxicity Assays (e.g., MTT, LDH) b Phenotypic Screening (e.g., cell proliferation, migration) a->b Determine safe concentration range c Target-Based Screening (e.g., enzyme inhibition assays) b->c Identify potential biological effects d Transcriptomic Analysis (RNA-Seq) c->d Elucidate molecular changes f Pathway Analysis (e.g., KEGG, GO) d->f e Proteomic Analysis (Mass Spectrometry) e->f g Western Blotting for Key Proteins f->g Validate key pathway components h Gene Knockdown/Overexpression g->h i In Vitro Kinase Assays h->i j Animal Model of Disease i->j Evaluate efficacy and safety k Pharmacokinetic Studies j->k l Toxicity Studies k->l

Caption: A conceptual workflow for the investigation of the biological activity of a novel compound.

Safety and Handling

As a carboxylic acid, this compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a readily synthesizable alpha-hydroxy acid with potential for further investigation. While specific data on its biological activity is currently lacking, its structural features suggest possible applications in dermatology and as a scaffold in drug discovery. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring the properties and potential of this compound. Further studies are needed to fully characterize its spectral properties, determine its pKa, and elucidate its biological mechanism of action.

References

A Comprehensive Technical Guide to 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of 2-Hydroxy-2,4-dimethylpentanoic acid, including its chemical properties, synthesis, and potential applications. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a branched-chain alpha-hydroxy acid. Its IUPAC name is derived from the pentanoic acid backbone with a hydroxyl group and a methyl group at the second carbon, and another methyl group at the fourth carbon.

Below is a diagram illustrating the nomenclature logic for this compound.

IUPAC_Nomenclature cluster_backbone Parent Chain Identification cluster_substituents Substituent Identification 1 1 2 2 3 3 4 4 5 5 c1 C1 c2 C2 c1->c2  Pentanoic Acid c3 C3 c2->c3  Pentanoic Acid hydroxyl Hydroxyl Group (-OH) at C2 c2->hydroxyl methyl1 Methyl Group (-CH3) at C2 c2->methyl1 c4 C4 c3->c4  Pentanoic Acid c5 C5 c4->c5  Pentanoic Acid methyl2 Methyl Group (-CH3) at C4 c4->methyl2 final_name This compound cluster_substituents cluster_substituents cluster_substituents->final_name cluster_backbone cluster_backbone cluster_backbone->final_name

Caption: IUPAC Nomenclature Logic for this compound.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name This compound--INVALID-LINK--
Molecular Formula C7H14O3--INVALID-LINK--
Molecular Weight 146.18 g/mol --INVALID-LINK--
CAS Number 3639-23-4--INVALID-LINK--
Appearance Off-white to white solid--INVALID-LINK--
Melting Point 151-152 °C (decomposes)--INVALID-LINK--
Boiling Point 96-102 °C at 9 Torr--INVALID-LINK--
Solubility Water soluble (42 g/L at 25 °C)--INVALID-LINK--

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process involving the formation of a cyanohydrin from a ketone, followed by the hydrolysis of the nitrile group to a carboxylic acid.

The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow start Starting Material: 4-Methyl-2-pentanone step1 Step 1: Cyanohydrin Formation (Nucleophilic Addition) start->step1 intermediate Intermediate: 2-Hydroxy-2,4-dimethylpentanenitrile step1->intermediate step2 Step 2: Hydrolysis (Acid or Base Catalyzed) intermediate->step2 product Final Product: This compound step2->product

Caption: Synthetic Workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile (Cyanohydrin Formation)

This procedure is adapted from general methods for cyanohydrin formation from ketones.

  • Materials:

    • 4-Methyl-2-pentanone

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), dilute solution

    • Diethyl ether or Dichloromethane (for extraction)

    • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

    • Ice bath

    • Round-bottom flask with a stirrer, dropping funnel, and thermometer

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, a solution of sodium cyanide in water is prepared.

    • 4-Methyl-2-pentanone is added to the flask.

    • The flask is cooled in an ice bath to a temperature between 10-20°C.

    • A dilute solution of sulfuric acid is added dropwise from the dropping funnel over a period of 2-3 hours, maintaining the temperature between 10-20°C.

    • After the addition is complete, the mixture is stirred for an additional hour at the same temperature.

    • The reaction mixture is then transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the crude 2-Hydroxy-2,4-dimethylpentanenitrile.

Step 2: Hydrolysis of 2-Hydroxy-2,4-dimethylpentanenitrile to this compound

This procedure is a general method for the acid-catalyzed hydrolysis of nitriles.

  • Materials:

    • 2-Hydroxy-2,4-dimethylpentanenitrile (from Step 1)

    • Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Water

    • Reflux apparatus

    • Ice bath

    • Extraction solvent (e.g., diethyl ether)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • The crude 2-Hydroxy-2,4-dimethylpentanenitrile is placed in a round-bottom flask.

    • A mixture of concentrated hydrochloric acid and water is added to the flask.

    • A reflux condenser is attached, and the mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the mixture is cooled to room temperature and then further cooled in an ice bath.

    • The cooled mixture is extracted with diethyl ether.

    • The ether extract is then washed with a saturated sodium bicarbonate solution.

    • The aqueous bicarbonate layer is carefully acidified with concentrated HCl to a pH of approximately 2, which will precipitate the carboxylic acid.

    • The precipitated product is collected by vacuum filtration and washed with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent like hexane.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

Spectroscopy Predicted Peaks/Signals
¹H NMR - Singlet (1H): ~12 ppm (Carboxylic acid -OH) - Singlet (1H): ~3-5 ppm (Tertiary alcohol -OH) - Multiplet (1H): ~1.8-2.0 ppm (-CH-) - Multiplet (2H): ~1.5-1.7 ppm (-CH₂-) - Singlet (3H): ~1.3 ppm (-C(OH)CH₃) - Doublet (6H): ~0.9 ppm (-CH(CH₃)₂)
¹³C NMR - ~180 ppm: C=O (Carboxylic acid) - ~75 ppm: -C(OH)- - ~50 ppm: -CH₂- - ~25 ppm: -CH- - ~24 ppm: -C(OH)CH₃ - ~23 ppm: -CH(CH₃)₂
IR Spectroscopy - Broadband: 3400-2400 cm⁻¹ (O-H stretch of carboxylic acid) - Sharp, medium: ~3500 cm⁻¹ (O-H stretch of alcohol) - Strong, sharp: ~1700 cm⁻¹ (C=O stretch of carboxylic acid) - Medium: ~2960 cm⁻¹ (C-H stretch of alkanes) - Medium: ~1250 cm⁻¹ (C-O stretch)
Mass Spectrometry - Molecular Ion (M+): m/z = 146 - Key Fragments: - m/z = 129 (M-17, loss of -OH) - m/z = 101 (M-45, loss of -COOH) - m/z = 89 (cleavage alpha to the hydroxyl group) - m/z = 59 (C₃H₇O⁺) - m/z = 43 (isopropyl cation)

Applications in Research and Drug Development

Alpha-hydroxy acids (AHAs) as a class have well-documented applications, primarily in dermatology and cosmetics.[1] They function as exfoliants, promoting the shedding of dead skin cells, and can improve skin texture and reduce the appearance of fine lines.[2] AHAs are used in the treatment of acne, photoaging, and hyperpigmentation.[3][4][5]

While specific therapeutic applications for this compound are not extensively documented, its structure as a branched-chain alpha-hydroxy acid makes it a valuable chiral building block in organic synthesis. The presence of multiple functional groups (a carboxylic acid, a tertiary alcohol, and a chiral center) allows for a variety of chemical modifications.

Potential areas of application in drug development include:

  • Synthesis of Complex Molecules: It can serve as a starting material or intermediate in the synthesis of more complex pharmacologically active compounds.

  • Peptidomimetics: Alpha-hydroxy acids are used to create peptidomimetics, which are molecules that mimic the structure and function of peptides and are often more stable and have better bioavailability. These have applications as enzyme inhibitors, for example, in the development of treatments for viral diseases and cancer.

  • Drug Delivery: The biodegradable polymers derived from alpha-hydroxy acids, such as polylactic acid (PLA) and polyglycolic acid (PGA), are used in drug delivery systems and for medical implants. The unique structure of this compound could potentially be used to synthesize novel biodegradable polymers with specific properties.

Further research is needed to explore the specific biological activities and therapeutic potential of this compound and its derivatives.

References

physical and chemical properties of 2-Hydroxy-2,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Hydroxy-2,4-dimethylpentanoic acid. Due to the limited availability of experimental data for this specific molecule, this report incorporates data from its close structural analog, 2-hydroxy-4-methylpentanoic acid (also known as 2-hydroxyisocaproic acid or HICA), to provide a more complete profile. All data is presented in structured tables for clarity, and where available, detailed experimental protocols are provided.

Chemical and Physical Properties

This compound is a member of the alpha-hydroxy acid family, characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. Its structure suggests it is a chiral molecule.

Table 1: General and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 3639-23-4[1]
Molecular Formula C₇H₁₄O₃[2]
Molecular Weight 146.18 g/mol [2]
Appearance Off-white to white solidN/A
Physical State SolidN/A
Boiling Point 96 to 102 °C at 9 TorrN/A
Melting Point 151 to 152 °C (decomposes)N/A
Density (Predicted) 1.069 ± 0.06 g/cm³ at 20°CN/A
Refractive Index 1.461N/A
Solubility Water Soluble (42 g/L at 25°C)N/A
pKa (Predicted for a similar compound) 4.43 ± 0.27[3]
pKa (General for α-hydroxy acids) 3.5 to 4.0[4]

Note: Some physical properties are sourced from supplier data sheets and may not be from peer-reviewed literature.

Alpha-hydroxy acids are generally stronger acids than their non-hydroxylated counterparts due to the electron-withdrawing inductive effect of the adjacent hydroxyl group, which stabilizes the conjugate base.[4] For example, lactic acid has a pKa of 3.86, which is lower than that of propanoic acid (4.87).[4]

Experimental Protocols

Synthesis of a Structurally Similar Compound: (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid

Step A: Synthesis of 2,6-Dimethylphenyl propanoate [5]

  • To a 2-L, three-necked, round-bottomed flask, add 26.4 g (0.55 mol) of a 50% dispersion of sodium hydride in mineral oil.

  • Wash the sodium hydride several times by decantation with dry hexane (B92381) and then cover it with 1 L of dry ether.

  • Immerse the flask in an ice bath and equip it with a dropping funnel, a mechanical stirrer, and a reflux condenser.

  • Add a solution of 61.1 g (0.50 mol) of 2,6-dimethylphenol (B121312) in 150 mL of dry ether dropwise over 10 minutes. Stir for 5 minutes until hydrogen evolution ceases.

  • While stirring continuously in the cold, add a solution of 48 mL (50.9 g, 0.55 mol) of propanoyl chloride in 100 mL of dry ether dropwise over 30 minutes.

  • After stirring for an additional hour, pour the reaction mixture into a 2-L separatory funnel containing 200 mL of water.

  • Shake the mixture vigorously, separate the ether layer, and wash it successively with 200 mL of 10% aqueous sodium hydroxide (B78521), 200 mL of water, and 200 mL of 4% hydrochloric acid.

  • Dry the ether layer over magnesium sulfate.

  • Remove the ether with a rotary evaporator and distill the residue to obtain 2,6-dimethylphenyl propanoate.

Step B: Synthesis of 2',6'-Dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate [5]

This step involves an aldol (B89426) reaction and is best visualized through a workflow diagram.

Step C: Hydrolysis to (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid [5]

  • Dissolve the crude product from Step B in 500 mL of methanol (B129727) in a 2-L Erlenmeyer flask.

  • Add a solution of 112 g (2 mol) of potassium hydroxide in a mixture of 500 mL of water and 500 mL of methanol with stirring. The reaction mixture will warm to about 40°C.

  • After stirring for 15 minutes, add crushed dry ice in portions to the vigorously stirring mixture until the pH is 7–8.

  • Concentrate the resulting solution to a volume of about 500 mL using a rotary evaporator.

  • Extract the solution with two 300-mL portions of methylene (B1212753) chloride, which are then discarded.

  • Acidify the aqueous phase to pH 1–2 by adding 75 mL of concentrated hydrochloric acid.

  • Extract the acidified solution with two 500-mL portions of methylene chloride.

  • Wash the combined organic extracts with 200 mL of saturated brine and dry over magnesium sulfate.

  • Remove the solvent with a rotary evaporator to obtain the product as a semisolid.

  • Crystallize the product from hexane to obtain the pure hydroxy acid.

Synthesis_Workflow A 2,6-Dimethylphenyl propanoate C Enolate Formation (-78 °C) A->C 1. B Lithium Diisopropylamide (LDA) in THF B->C 2. E Aldol Addition (-78 °C) C->E Enolate D 2-Methylpropanal D->E Electrophile F 2',6'-Dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate E->F G Hydrolysis (KOH, MeOH/H₂O) F->G H (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid G->H

Caption: Synthesis workflow for a structural analog.

Spectroscopic Data

Table 2: Spectroscopic Data for (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid

SpectrumKey Absorptions/SignalsSource
IR (neat) 3500 cm⁻¹ (O-H stretch, sharp), 3300–2500 cm⁻¹ (O-H stretch, broad, carboxylic acid), 1695 cm⁻¹ (C=O stretch, carboxylic acid)[5]
¹H NMR δ 7.4 (br s, 2H, OH), 3.44 (t, 1H, J=5.6), 2.69 (quintet, 1H, J=7), 1.81 (octet, 1H, J=6), 1.24 (d, 3H, J=7), 0.99 (d, 3H, J=7), 0.93 (d, 3H, J=7)[5]

Mass Spectrometry: The mass spectrum of the methyl ester of the related 2-hydroxy-4-methylpentanoic acid is available and can provide insights into potential fragmentation patterns. For carboxylic acids, common fragmentation patterns include the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45).[6]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce. However, extensive research on its close analog, 2-hydroxy-4-methylpentanoic acid (HICA) , a metabolite of the branched-chain amino acid leucine, provides significant insights into its potential biological roles.[7][8]

4.1. Muscle Metabolism and Growth: HICA is marketed as a supplement for promoting muscle growth.[7] Studies in rats have shown that HICA can increase protein synthesis and muscle mass following a period of atrophy.[7]

4.2. Antimicrobial and Antifungal Activity: HICA has demonstrated notable antimicrobial properties. It is effective against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa.[9] Furthermore, HICA exhibits fungicidal activity against Candida and Aspergillus species, suggesting its potential use in treating topical infections.[10]

4.3. Anti-inflammatory and Protease Modulation: Recent research suggests that HICA may have therapeutic potential in treating arthritis. It has been shown to modulate and reduce the activity of key proteases involved in cartilage degradation, specifically matrix metalloproteinase 13 (MMP-13) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5). This action is described as reversible inhibition, positioning HICA as an enzyme modulator.

4.4. Metabolic Pathways: As a derivative of leucine, HICA is involved in amino acid metabolism.[7] The conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine has been studied in chicks, revealing a stereospecific pathway involving different enzymes for the D- and L-isomers.[11] This suggests that similar enzymatic pathways may be involved in the metabolism of this compound.

Biological_Activity Metabolism Leucine Metabolism HICA 2-Hydroxyisocaproic Acid (HICA) (Structural Analog) Metabolism->HICA Muscle Muscle Growth & Protein Synthesis HICA->Muscle Antimicrobial Antimicrobial & Antifungal Activity HICA->Antimicrobial Arthritis Potential Arthritis Treatment HICA->Arthritis Protease Modulation of MMP-13 & ADAMTS-5 Arthritis->Protease

References

An In-depth Technical Guide to the Stereoisomers of 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-Hydroxy-2,4-dimethylpentanoic acid, a chiral carboxylic acid with potential applications in various scientific domains. Due to the presence of a single chiral center at the C2 position, this compound exists as a pair of enantiomers: (R)-2-Hydroxy-2,4-dimethylpentanoic acid and (S)-2-Hydroxy-2,4-dimethylpentanoic acid. This document elucidates their chemical structures, explores potential synthetic and resolution strategies, and outlines analytical characterization methods. A significant focus is placed on the presentation of available quantitative data and detailed experimental protocols to assist researchers in their laboratory work.

Introduction to the Stereochemistry of this compound

This compound possesses a single stereocenter at the second carbon atom (C2). This carbon is bonded to four different substituents: a hydroxyl group (-OH), a carboxyl group (-COOH), a methyl group (-CH3), and an isobutyl group (-CH2CH(CH3)2). The presence of this chiral center gives rise to two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around the chiral center dictates the molecule's interaction with plane-polarized light and its biological activity.

dot

stereoisomers cluster_synthesis Synthesis racemate This compound (Racemic Mixture) enantiomer_R (R)-2-Hydroxy-2,4-dimethylpentanoic Acid racemate->enantiomer_R Resolution enantiomer_S (S)-2-Hydroxy-2,4-dimethylpentanoic Acid racemate->enantiomer_S Resolution enantiomer_R->racemate Racemization enantiomer_S->racemate Racemization achiral Achiral Precursors racemic_synthesis Racemic Synthesis achiral->racemic_synthesis asymmetric_synthesis Asymmetric Synthesis achiral->asymmetric_synthesis racemic_synthesis->racemate asymmetric_synthesis->enantiomer_R e.g., (R)-selective asymmetric_synthesis->enantiomer_S e.g., (S)-selective

Figure 1: Logical relationship between the racemic mixture and the individual enantiomers, including synthetic and separation pathways.

Physicochemical Properties and Data

Table 1: Physicochemical Properties of this compound

PropertyValue (for Racemic Mixture)Data Source
Molecular Formula C7H14O3PubChem[1]
Molecular Weight 146.18 g/mol PubChem[1]
CAS Number 3639-23-4PubChem[1]
Boiling Point 96-102 °C at 9 TorrVendor Data[2]
Melting Point 151-152 °C (decomposes)Vendor Data[2]
Refractive Index 1.461Vendor Data[2]
Solubility Water: 42 g/L (25 °C)Vendor Data[2]

Note: Specific rotation for the individual enantiomers is a critical parameter that must be determined experimentally. Enantiomers will have equal but opposite specific rotation values.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis to directly yield a specific enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Racemic Synthesis

A common method for the synthesis of α-hydroxy acids is the hydrolysis of a cyanohydrin, which can be formed from the corresponding ketone.

dot

racemic_synthesis start 4-Methyl-2-pentanone intermediate Cyanohydrin Intermediate start->intermediate HCN, KCN (cat.) product This compound (Racemic) intermediate->product H3O+ (Hydrolysis)

Figure 2: General workflow for the racemic synthesis of this compound.

Chiral Resolution

Given a racemic mixture, the separation of enantiomers is a crucial step. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.

This protocol is a general guideline adapted from the separation of a similar α-hydroxy acid and will require optimization for this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chiral Stationary Phase:

  • A polysaccharide-based CSP, such as one derived from amylose (B160209) or cellulose, is a good starting point for method development.

Mobile Phase:

  • A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and an alcohol modifier like 2-propanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape. A starting condition could be n-Hexane/2-Propanol/TFA (90:10:0.1, v/v/v).

Protocol:

  • Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase. Dilute to a working concentration of approximately 50 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

  • Injection: Inject the sample onto the column.

  • Data Analysis: The two enantiomers should elute as distinct peaks. The resolution (Rs) between the peaks should be calculated, with a value greater than 1.5 indicating baseline separation.

Table 2: Illustrative Chromatographic Data for Chiral Separation

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min) tR1tR2
Resolution (Rs) \multicolumn{2}{c}{Calculated from tR1 and tR2}

Note: The elution order of the enantiomers depends on the specific chiral stationary phase used.

Biological Significance and Future Directions

Currently, there is a lack of specific information in the scientific literature regarding the biological activity or signaling pathways associated with the individual stereoisomers of this compound. However, it is well-established in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities and toxicological profiles.

For researchers in drug development, should this molecule be identified as a potential therapeutic agent or a key intermediate, the investigation into the bioactivity of the individual (R)- and (S)-enantiomers would be a critical step. This would involve:

  • Enantioselective Synthesis or Efficient Resolution: Developing a robust and scalable method to obtain enantiomerically pure compounds.

  • In Vitro and In Vivo Testing: Evaluating the pharmacological and toxicological profiles of each enantiomer separately.

  • Structure-Activity Relationship (SAR) Studies: Understanding how the stereochemistry at the C2 position influences the molecule's interaction with biological targets.

dot

drug_development_workflow start Racemic this compound resolution Chiral Resolution start->resolution enantiomer_R (R)-Enantiomer resolution->enantiomer_R enantiomer_S (S)-Enantiomer resolution->enantiomer_S bio_R Biological Testing of (R) enantiomer_R->bio_R bio_S Biological Testing of (S) enantiomer_S->bio_S sar Structure-Activity Relationship Analysis bio_R->sar bio_S->sar

Figure 3: A logical workflow for the investigation of the biological activity of the stereoisomers in a drug development context.

Conclusion

The stereoisomers of this compound, (R)- and (S)-, represent an important area for further research. While foundational data on the racemic mixture is available, a significant opportunity exists for the detailed characterization of the individual enantiomers. This technical guide has provided a framework for understanding the stereochemistry, potential synthetic and separation strategies, and the importance of elucidating the specific properties and biological activities of each stereoisomer. The provided protocols and data tables serve as a starting point for researchers to design and execute experiments to fill the existing knowledge gaps in this area.

References

In-depth Technical Guide to the Chiral Center of 2-Hydroxy-2,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive analysis of the stereochemistry of 2-Hydroxy-2,4-dimethylpentanoic acid, a molecule of interest to researchers and professionals in drug development. The document details the identification of the molecule's single chiral center, describes its resulting stereoisomers, and presents available physicochemical data. Furthermore, it outlines established experimental protocols for the determination of absolute configuration and enantiomeric purity, crucial for pharmaceutical research. Visual diagrams are provided to illustrate key structural relationships and experimental workflows.

Introduction to this compound

This compound is an alpha-hydroxy acid with the chemical formula C₇H₁₄O₃.[1] Its structure consists of a five-carbon pentanoic acid backbone with methyl groups at positions 2 and 4, and a hydroxyl group at position 2.[1][2] The presence of multiple functional groups—a carboxylic acid and a tertiary alcohol—makes it a versatile molecule for chemical synthesis. Understanding its stereochemical properties is fundamental for its potential applications in fields where molecular recognition is key, such as pharmacology and materials science.

Identification of the Chiral Center

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups.[3] An analysis of the structure of this compound reveals the presence of a single chiral center at the C2 position.

The structure can be represented by the SMILES string: CC(C)CC(C)(C(=O)O)O.[1][2]

Let's examine the substituents on each carbon of the main chain:

  • C1 (Carboxyl Carbon): Bonded to two oxygen atoms and C2. It is not a chiral center.

  • C2: This carbon is bonded to four distinct groups:

    • A hydroxyl group (-OH)

    • A methyl group (-CH₃)

    • A carboxyl group (-COOH)

    • An isobutyl group (-CH₂CH(CH₃)₂) Since all four substituents are different, C2 is a chiral center .

  • C3 (Methylene Carbon): Bonded to two hydrogen atoms. It is not a chiral center.

  • C4: Bonded to a hydrogen atom, the C3-C2-C1 chain, and two methyl groups. Since two of its substituents are identical, it is not a chiral center.

  • C5 (Methyl Carbon): Bonded to three hydrogen atoms. It is not a chiral center.

Therefore, this compound possesses one and only one chiral center.

Stereoisomers of this compound

The presence of a single chiral center means that this compound can exist as two distinct stereoisomers. These isomers are non-superimposable mirror images of each other, a relationship defined as enantiomers. The two enantiomers are designated based on the Cahn-Ingold-Prelog priority rules as:

  • (R)-2-Hydroxy-2,4-dimethylpentanoic acid

  • (S)-2-Hydroxy-2,4-dimethylpentanoic acid

These enantiomers exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[4] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[4][5][6] This property is known as optical activity. A 50:50 mixture of the (R) and (S) enantiomers is called a racemic mixture and is optically inactive.[6]

Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₄O₃
Molecular Weight146.18 g/mol
CAS Number3639-23-4
AppearanceOff-white to white solid
Melting Point151 to 152 °C (decomposes)
Boiling Point96 to 102 °C at 9 Torr
SolubilityWater Soluble (42 g/L at 25 °C)
Optical RotationRacemic mixture: 0°; Individual enantiomers: Equal and opposite values.

Data sourced from commercial supplier specifications and PubChem.[1][7][8]

Significance of Chirality in Drug Development

In the pharmaceutical industry, the chirality of a molecule is of utmost importance. Enantiomers of a drug can have significantly different pharmacological and toxicological effects. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. A tragic historical example is Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen. Therefore, the ability to separate and analyze the stereoisomers of a potential drug candidate is a critical requirement for regulatory approval and patient safety.

Experimental Protocols for Chiral Analysis

Determining the absolute configuration and enantiomeric purity of a chiral molecule like this compound requires specialized analytical techniques.

Determination of Absolute Configuration by Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its chiral centers.[2][9][10]

Methodology:

  • Crystal Growth: A high-quality single crystal of an enantiomerically pure sample of this compound (or a derivative containing a heavy atom) is required. This is often the most challenging step and can be achieved through techniques like slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent.

  • Data Collection: The crystal is mounted on a goniometer in an X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam while being rotated. The diffraction pattern of the X-rays is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. From this map, the positions of the individual atoms are determined.

  • Absolute Configuration Assignment: To determine the absolute configuration, anomalous dispersion effects are utilized.[11] This requires the presence of an atom that scatters X-rays anomalously. If the molecule itself does not contain a suitable heavy atom, it can be derivatized. The Flack parameter is calculated during refinement; a value close to 0 confirms the correct absolute configuration, while a value near 1 indicates the opposite configuration.[12]

experimental_workflow_xray cluster_prep Sample Preparation cluster_analysis X-Ray Diffraction A Enantiopure Sample B Crystal Growth A->B C Data Collection B->C D Structure Solution C->D E Refinement & Flack Parameter D->E F Absolute Configuration ((R) or (S)) E->F

Workflow for determining absolute configuration via X-ray diffraction.
Analysis of Enantiomeric Purity by NMR Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric excess (ee) of a sample by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers.[13][14] Diastereomers have different physical properties and are distinguishable in an NMR spectrum.

Methodology:

  • Derivatization: A racemic or enantiomerically enriched sample of this compound is reacted with an enantiomerically pure chiral derivatizing agent. A common CDA for alcohols and carboxylic acids is Mosher's acid chloride. This reaction converts the (R) and (S) enantiomers of the analyte into a mixture of (R,R) and (S,R) diastereomers.

  • NMR Data Acquisition: A high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture is acquired.

  • Spectral Analysis: The diastereomers will have slightly different chemical environments, leading to separate, distinct signals in the NMR spectrum.

  • Enantiomeric Excess Calculation: The relative amounts of the two enantiomers in the original sample are determined by integrating the corresponding signals for the two diastereomers. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100

experimental_workflow_nmr A Sample of This compound ((R) and (S) mixture) B React with Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) A->B C Formation of Diastereomeric Mixture ((R,R) and (S,R)) B->C D Acquire NMR Spectrum C->D E Signal Integration D->E F Calculate Enantiomeric Excess (ee) E->F stereoisomers cluster_enantiomers Enantiomers (Non-superimposable mirror images) A This compound (Single Chiral Center at C2) B (R)-2-Hydroxy-2,4-dimethylpentanoic acid A->B exists as C (S)-2-Hydroxy-2,4-dimethylpentanoic acid A->C exists as B->C mirror images

References

Retrosynthetic Analysis of 2-Hydroxy-2,4-dimethylpentanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the retrosynthetic analysis of 2-hydroxy-2,4-dimethylpentanoic acid, a valuable building block in organic synthesis. This document outlines two primary synthetic pathways, providing detailed, representative experimental protocols and summarizing key data for researchers in drug development and chemical synthesis.

Introduction to Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. By working backward from the desired product, chemists can devise logical and efficient synthetic routes. This process involves identifying key bond disconnections that correspond to reliable forward chemical reactions.

Retrosynthetic Strategy for this compound

The target molecule, this compound, is an α-hydroxy acid. Its structure suggests two primary retrosynthetic disconnections at the C2-carbon, leading to viable synthetic strategies: the cyanohydrin pathway and the Grignard reagent pathway.

Cyanohydrin Pathway Disconnection

A logical disconnection of the C-CN bond in the corresponding α-hydroxynitrile precursor leads back to a ketone and a cyanide source. This suggests that 4-methyl-2-pentanone (B128772) is a suitable starting material.

G TM This compound Int1 2-Cyano-2-hydroxy-4-methylpentane (Cyanohydrin Intermediate) TM->Int1 Hydrolysis SM1 4-Methyl-2-pentanone Int1->SM1 Nucleophilic Addition SM2 Hydrogen Cyanide (HCN) or Cyanide Salt (e.g., KCN) Int1->SM2 Nucleophilic Addition

Figure 1: Retrosynthetic analysis via the cyanohydrin pathway.
Grignard Pathway Disconnection

Alternatively, disconnection of one of the C-C bonds attached to the C2-carbon suggests a Grignard reaction. Two plausible disconnections exist:

  • Disconnection A: Breaking the bond between C2 and the isobutyl group leads to a pyruvate (B1213749) ester (an α-ketoester) and an isobutyl Grignard reagent.

  • Disconnection B: Breaking the bond between C2 and the methyl group leads to an α-ketoester derived from isovaleric acid and a methyl Grignard reagent.

G cluster_0 Disconnection A cluster_1 Disconnection B TM_A This compound SM1_A Ethyl Pyruvate TM_A->SM1_A Grignard Addition SM2_A Isobutylmagnesium Bromide TM_A->SM2_A Grignard Addition TM_B This compound SM1_B Ethyl 3-methyl-2-oxobutanoate TM_B->SM1_B Grignard Addition SM2_B Methylmagnesium Bromide TM_B->SM2_B Grignard Addition

Figure 2: Retrosynthetic analysis via Grignard pathways.

Data Presentation

The following table summarizes the key physical and chemical properties of the target molecule and the starting materials for the proposed synthetic routes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC₇H₁₄O₃146.1896-102 @ 9 Torr151-152 (decomp)
4-Methyl-2-pentanoneC₆H₁₂O100.16116-117-84
Potassium CyanideKCN65.121625634.5
Isobutylmagnesium BromideC₄H₉BrMg161.32N/AN/A
Ethyl PyruvateC₅H₈O₃116.12144-146-58

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound based on the retrosynthetic analysis. These protocols are derived from established procedures for analogous transformations and should be adapted and optimized as necessary.

Synthesis via the Cyanohydrin Pathway

This two-step synthesis starts with the formation of a cyanohydrin from 4-methyl-2-pentanone, followed by acid-catalyzed hydrolysis.

G Start 4-Methyl-2-pentanone Step1 Step 1: Cyanohydrin Formation (KCN, H₂SO₄, H₂O, 10-20°C) Start->Step1 Intermediate 2-Cyano-2-hydroxy-4-methylpentane Step1->Intermediate Step2 Step 2: Acid Hydrolysis (conc. HCl, reflux) Intermediate->Step2 Product This compound Step2->Product

Figure 3: Workflow for the cyanohydrin synthesis pathway.

Step 1: Synthesis of 2-Cyano-2-hydroxy-4-methylpentane (Cyanohydrin Intermediate)

  • Materials:

    • 4-Methyl-2-pentanone

    • Potassium cyanide (KCN)

    • Sulfuric acid (H₂SO₄), 40% aqueous solution

    • Water

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of potassium cyanide in water is prepared and cooled in an ice bath.

    • 4-Methyl-2-pentanone is added to the stirred cyanide solution.

    • While maintaining the temperature between 10-20°C, 40% sulfuric acid is added dropwise over a period of 2-3 hours.

    • After the addition is complete, the mixture is stirred for an additional 15-30 minutes.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis of 2-Cyano-2-hydroxy-4-methylpentane

  • Materials:

    • Crude 2-Cyano-2-hydroxy-4-methylpentane

    • Concentrated hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH) solution

    • Diethyl ether

  • Procedure:

    • The crude cyanohydrin is placed in a round-bottom flask with concentrated hydrochloric acid.

    • The mixture is heated to reflux for 4-6 hours.

    • After cooling to room temperature, the solution is made alkaline by the addition of a sodium hydroxide solution.

    • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

    • The aqueous layer is then acidified with concentrated hydrochloric acid.

    • The precipitated product is extracted with diethyl ether.

    • The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound. The crude product can be purified by recrystallization.

Synthesis via the Grignard Pathway (Disconnection A)

This synthesis involves the preparation of isobutylmagnesium bromide followed by its reaction with ethyl pyruvate.

G Start1 Isobutyl Bromide Step1 Step 1: Grignard Reagent Formation (Anhydrous Diethyl Ether) Start1->Step1 Start2 Magnesium Turnings Start2->Step1 Grignard Isobutylmagnesium Bromide Step1->Grignard Step2 Step 2: Grignard Addition (Anhydrous Diethyl Ether, 0°C to rt) Grignard->Step2 Start3 Ethyl Pyruvate Start3->Step2 Intermediate Magnesium Alkoxide Intermediate Step2->Intermediate Step3 Step 3: Acidic Workup (aq. NH₄Cl or dil. HCl) Intermediate->Step3 Product This compound Step3->Product

Figure 4: Workflow for the Grignard synthesis pathway.

Step 1: Preparation of Isobutylmagnesium Bromide

  • Materials:

    • Magnesium turnings

    • Isobutyl bromide

    • Anhydrous diethyl ether

    • Iodine crystal (as initiator)

  • Procedure:

    • Magnesium turnings and a crystal of iodine are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

    • A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction.

    • Once the reaction begins (indicated by bubbling and disappearance of the iodine color), the remaining isobutyl bromide solution is added at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature until the magnesium is consumed.

Step 2 & 3: Reaction with Ethyl Pyruvate and Workup

  • Materials:

    • Isobutylmagnesium bromide solution (prepared in Step 1)

    • Ethyl pyruvate

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

  • Procedure:

    • A solution of ethyl pyruvate in anhydrous diethyl ether is added dropwise to the cooled (0°C) Grignard reagent under an inert atmosphere.

    • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Conclusion

This guide has outlined two robust retrosynthetic pathways for the synthesis of this compound. The cyanohydrin route offers a straightforward approach from a common ketone, while the Grignard pathway provides a versatile method for carbon-carbon bond formation. The provided experimental protocols serve as a foundation for laboratory synthesis, and researchers are encouraged to optimize these methods to suit their specific needs. The data and visualizations presented herein are intended to facilitate the efficient and logical design of synthetic strategies for this and related α-hydroxy acids, which are of significant interest in the fields of medicinal chemistry and materials science.

starting materials for 2-Hydroxy-2,4-dimethylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 2-Hydroxy-2,4-dimethylpentanoic acid, a substituted α-hydroxy acid. The document details the core starting materials, reaction pathways, and experimental methodologies. Quantitative data from analogous syntheses are presented to provide benchmark expectations for reaction yields.

Executive Summary

The synthesis of this compound is most prominently achieved through two primary methodologies: the cyanohydrin pathway and the Grignard reaction. The cyanohydrin route offers a straightforward two-step process commencing with the readily available ketone, 4-methyl-2-pentanone (B128772). The Grignard synthesis provides an alternative carbon-carbon bond-forming strategy, utilizing organomagnesium reagents and a suitable carbonyl-containing electrophile. This guide will explore the technical details of both approaches, providing researchers with the foundational knowledge required for laboratory-scale synthesis.

Synthetic Pathways and Starting Materials

The selection of a synthetic route is contingent upon starting material availability, scalability, and desired purity. The two most viable pathways are outlined below.

Pathway 1: Cyanohydrin Formation and Subsequent Hydrolysis

This is a classic and reliable method for the preparation of α-hydroxy acids. The synthesis begins with the nucleophilic addition of a cyanide ion to a ketone, followed by acidic hydrolysis of the resulting nitrile.

  • Starting Material: 4-methyl-2-pentanone

  • Intermediate: 2-Hydroxy-2,4-dimethylpentanenitrile

  • Final Product: this compound

The logical workflow for this pathway is illustrated in the diagram below.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product ketone 4-Methyl-2-pentanone cyanohydrin 2-Hydroxy-2,4-dimethylpentanenitrile ketone->cyanohydrin Nucleophilic Addition cyanide Cyanide Source (e.g., KCN, HCN) cyanide->cyanohydrin product This compound cyanohydrin->product Acid Hydrolysis (H₃O⁺)

Caption: Cyanohydrin synthesis workflow for this compound.
Pathway 2: Grignard Reagent Addition to a Carbonyl Compound

This approach leverages the nucleophilic character of Grignard reagents to form a new carbon-carbon bond, creating the tertiary alcohol moiety of the target molecule. A plausible retrosynthetic analysis suggests two potential Grignard strategies.

  • Strategy A Starting Materials: Isobutylmagnesium bromide and an α-ketoester (e.g., ethyl pyruvate).

  • Strategy B Starting Materials: Methylmagnesium iodide and an appropriate keto-ester (e.g., ethyl 2-keto-4-methylpentanoate).

The logical relationship for Strategy A is depicted in the following diagram.

G cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product isobutyl_halide Isobutyl Bromide grignard Isobutylmagnesium Bromide isobutyl_halide->grignard mg Magnesium Metal mg->grignard in Ether/THF ketoester Ethyl Pyruvate alkoxide Magnesium Alkoxide Intermediate ketoester->alkoxide grignard->alkoxide Nucleophilic Addition product This compound alkoxide->product Acidic Workup & Hydrolysis

Caption: Grignard synthesis workflow (Strategy A).

Data Presentation: Reaction Yields

The following table summarizes typical yields for the key transformations in the synthesis of this compound, based on analogous reactions reported in the literature.

Reaction StepSynthetic PathwayStarting MaterialsReported Yield (%)Reference Type
Cyanohydrin Formation from KetoneCyanohydrinKetone, Alkali Cyanide, Acid77 - 92Analogous Reactions[1][2]
Hydrolysis of Nitrile to Carboxylic AcidCyanohydrinα-Hydroxynitrile, Acid (e.g., HCl, H₂SO₄)Generally HighStandard textbook reaction
Overall Yield (Two Steps)Aldol-type (for β-hydroxy acid)2,6-dimethylphenyl propanoate, 2-methylpropanal41 - 60Analogous Synthesis[3][4]
Grignard Addition to CarbonylGrignardGrignard Reagent, Ketone/Ester60 - 75Analogous Reactions[5]

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These are generalized procedures and may require optimization for the specific substrate.

Protocol 1: Synthesis of 2-Hydroxy-2,4-dimethylpentanenitrile

This procedure is adapted from established methods for cyanohydrin formation from ketones.

  • Apparatus Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The reaction should be conducted in a well-ventilated fume hood due to the use of cyanide.

  • Reaction Mixture Preparation: To the flask, add 4-methyl-2-pentanone and a solution of sodium or potassium cyanide in water.

  • Cooling: The flask is immersed in an ice bath to maintain a low temperature (typically between 10-20°C).

  • Acid Addition: A solution of sulfuric acid or hydrochloric acid is added dropwise from the dropping funnel over several hours, ensuring the temperature of the reaction mixture does not exceed 20°C.

  • Reaction Completion: After the acid addition is complete, the mixture is stirred for an additional 15-30 minutes.

  • Workup: The organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

Protocol 2: Hydrolysis of 2-Hydroxy-2,4-dimethylpentanenitrile

This is a standard procedure for the hydrolysis of nitriles to carboxylic acids.

  • Reaction Setup: The crude 2-Hydroxy-2,4-dimethylpentanenitrile is placed in a round-bottomed flask with a reflux condenser.

  • Acidic Hydrolysis: A solution of concentrated hydrochloric acid or sulfuric acid is added to the flask.

  • Heating: The mixture is heated to reflux for several hours until the reaction is complete (monitored by techniques such as TLC or GC).

  • Cooling and Extraction: The reaction mixture is cooled to room temperature and then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be further purified by crystallization or chromatography.

Protocol 3: Grignard Synthesis (General Procedure)

This protocol outlines the general steps for a Grignard reaction, which must be conducted under anhydrous conditions.

  • Grignard Reagent Formation:

    • Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Anhydrous diethyl ether or THF is added to cover the magnesium.

    • A solution of the appropriate alkyl halide (e.g., isobutyl bromide) in anhydrous ether/THF is added dropwise. The reaction is often initiated with a small crystal of iodine.

    • The reaction is typically exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Reaction with Carbonyl Compound:

    • The Grignard reagent is cooled in an ice bath.

    • A solution of the carbonyl compound (e.g., ethyl pyruvate) in anhydrous ether/THF is added dropwise.

    • The reaction mixture is stirred at room temperature for a period to ensure completion.

  • Workup and Hydrolysis:

    • The reaction is quenched by slowly pouring it over a mixture of ice and a dilute acid (e.g., sulfuric acid or ammonium (B1175870) chloride solution).

    • The organic layer is separated, and the aqueous layer is extracted with ether.

    • The combined organic layers are washed, dried, and the solvent is removed. If an ester was used as the starting material, a final hydrolysis step (as described in Protocol 2) is necessary to obtain the carboxylic acid.

Conclusion

The synthesis of this compound is readily achievable through established organic chemistry methodologies. The cyanohydrin pathway, starting from 4-methyl-2-pentanone, represents a robust and high-yielding approach. Alternatively, Grignard-based syntheses offer flexibility in the choice of starting materials. The provided protocols and data serve as a comprehensive guide for researchers to undertake the synthesis of this α-hydroxy acid in a laboratory setting. Successful synthesis will depend on careful execution of the experimental procedures, particularly the maintenance of anhydrous conditions for Grignard reactions and appropriate safety precautions when handling cyanides.

References

Methodological & Application

Synthesis of 2-Hydroxy-2,4-dimethylpentanoic Acid via Grignard Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2,4-dimethylpentanoic acid is an α-hydroxy acid with potential applications in various fields, including the synthesis of pharmaceuticals and other bioactive molecules. The introduction of a hydroxyl group and a carboxylic acid on the same carbon atom, along with a branched alkyl chain, makes it a versatile chiral building block. This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound via a Grignard reaction. The described methodology involves the preparation of a Grignard reagent, isobutylmagnesium bromide, and its subsequent reaction with an α-ketoester, ethyl pyruvate (B1213749). The protocol emphasizes controlled reaction conditions to achieve selective nucleophilic addition to the ketone carbonyl group.

Reaction Principle

The synthesis is a two-step process. The first step is the formation of the Grignard reagent, isobutylmagnesium bromide, from 1-bromo-2-methylpropane (B43306) and magnesium metal in an anhydrous ether solvent. The second step involves the nucleophilic attack of the Grignard reagent on the electrophilic ketone carbonyl of ethyl pyruvate. The ketone is more reactive than the ester group, allowing for selective addition. Subsequent acidic workup and hydrolysis of the intermediate ester yields the final product, this compound. Careful control of the reaction temperature is crucial to minimize side reactions, such as the double addition of the Grignard reagent to the ester group.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Magnesium turningsMg24.3199.8%Sigma-Aldrich
1-Bromo-2-methylpropaneC₄H₉Br137.0299%Sigma-Aldrich
Anhydrous Diethyl Ether(C₂H₅)₂O74.12≥99.7%Sigma-Aldrich
IodineI₂253.8199.8%Sigma-Aldrich
Ethyl PyruvateC₅H₈O₃116.1297%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.4637% (w/w)Sigma-Aldrich
Sodium Sulfate (anhydrous)Na₂SO₄142.04≥99%Sigma-Aldrich
Saturated aq. NH₄ClNH₄Cl53.49--
Diethyl Ether (for extraction)(C₂H₅)₂O74.12Laboratory Grade-
Hexanes (for chromatography)C₆H₁₄86.18HPLC Grade-
Ethyl Acetate (B1210297) (for chromatography)C₄H₈O₂88.11HPLC Grade-
Protocol 1: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup : Assemble a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be oven-dried and cooled under a stream of dry nitrogen.

  • Reagent Preparation : Place magnesium turnings (2.67 g, 0.11 mol) and a small crystal of iodine in the reaction flask.

  • Initiation : Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, place a solution of 1-bromo-2-methylpropane (13.70 g, 0.10 mol) in 50 mL of anhydrous diethyl ether.

  • Reaction : Add a small portion (approx. 5 mL) of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition : Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion : After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution of isobutylmagnesium bromide is used directly in the next step.

Protocol 2: Synthesis of Ethyl 2-Hydroxy-2,4-dimethylpentanoate
  • Apparatus Setup : In a separate 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl pyruvate (10.45 g, 0.09 mol) in 100 mL of anhydrous diethyl ether.

  • Cooling : Cool the ethyl pyruvate solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition : Slowly add the prepared isobutylmagnesium bromide solution (from Protocol 1) to the cooled ethyl pyruvate solution dropwise over a period of 1 hour, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring : After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching : While maintaining the low temperature, slowly quench the reaction by the dropwise addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL).

  • Work-up : Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction : Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing and Drying : Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-hydroxy-2,4-dimethylpentanoate.

Protocol 3: Hydrolysis to this compound
  • Hydrolysis : Dissolve the crude ester from Protocol 2 in a mixture of ethanol (B145695) (100 mL) and a 10% aqueous sodium hydroxide (B78521) solution (100 mL).

  • Heating : Heat the mixture to reflux and stir for 2 hours, or until the reaction is complete (monitored by TLC).

  • Cooling and Acidification : Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • Extraction : Extract the product from the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing and Drying : Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification : After filtering and removing the solvent, the crude this compound can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient or by crystallization.

Data Presentation

ParameterIsobutylmagnesium Bromide FormationGrignard Addition to Ethyl PyruvateHydrolysisOverall Yield
Theoretical Yield ~0.10 mol20.91 g (0.09 mol)16.04 g (0.09 mol)16.04 g (0.09 mol)
Expected Experimental Yield Typically >90%70-85%85-95%55-75%
Purity (after purification) ->95% (as ester)>98%>98%
Appearance Greyish solutionYellowish oilWhite solidWhite solid

Note: Expected yields are based on literature for analogous reactions and may vary depending on experimental conditions.

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Grignard Addition cluster_step3 Step 3: Hydrolysis 1-Bromo-2-methylpropane 1-Bromo-2-methylpropane Isobutylmagnesium_bromide Isobutylmagnesium bromide 1-Bromo-2-methylpropane->Isobutylmagnesium_bromide  + Mg, Anhydrous Ether Mg Mg Intermediate_ester Ethyl 2-hydroxy-2,4-dimethylpentanoate Isobutylmagnesium_bromide->Intermediate_ester  1) Diethyl Ether, -78°C  2) aq. NH4Cl Ethyl_pyruvate Ethyl Pyruvate Final_product This compound Intermediate_ester->Final_product  1) NaOH, EtOH/H2O, Reflux  2) HCl (aq)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow start Start prep_grignard Prepare Isobutylmagnesium Bromide start->prep_grignard reaction React with Ethyl Pyruvate at -78°C prep_grignard->reaction quench Quench with aq. NH4Cl reaction->quench workup Aqueous Workup & Extraction quench->workup hydrolysis Ester Hydrolysis with NaOH workup->hydrolysis acidification Acidify with HCl hydrolysis->acidification extraction Final Product Extraction acidification->extraction purification Purification (Chromatography/Crystallization) extraction->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions must be conducted under an inert atmosphere (nitrogen or argon) in anhydrous solvents.

  • Diethyl ether is extremely flammable. Work in a well-ventilated fume hood away from ignition sources.

  • 1-Bromo-2-methylpropane is a lachrymator and irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

  • The quenching of the Grignard reaction is exothermic. Perform the addition of the quenching agent slowly and with cooling.

Conclusion

The described Grignard reaction provides a reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the temperature during the Grignard addition, selective formation of the desired α-hydroxy acid can be achieved in good yields. This protocol serves as a valuable resource for researchers in organic synthesis and drug development requiring access to this and similar chiral building blocks. Further optimization of reaction parameters may lead to improved yields and purity.

Application Notes and Protocols for the Stereoselective Synthesis of 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the stereoselective synthesis of 2-hydroxy-2,4-dimethylpentanoic acid, a chiral α-hydroxy acid. The synthetic strategy involves a key asymmetric cyanohydrin formation from 4-methyl-2-pentanone (B128772), followed by hydrolysis of the resulting nitrile. This method offers a robust pathway to optically active α-hydroxy acids, which are valuable building blocks in medicinal chemistry and drug development. The protocol is based on established organocatalytic methods that provide high enantioselectivity.

Introduction

Chiral α-hydroxy carboxylic acids are important structural motifs found in a variety of natural products and pharmaceutical agents. The stereoselective synthesis of these compounds is of significant interest. One effective strategy for their preparation is the asymmetric addition of a cyanide equivalent to a prochiral ketone, followed by hydrolysis of the intermediate cyanohydrin. This application note details a protocol for the synthesis of this compound utilizing a chiral thiourea-catalyzed enantioselective cyanosilylation of 4-methyl-2-pentanone.

Overall Synthetic Scheme

The two-step synthesis of this compound from 4-methyl-2-pentanone is depicted below. The first step establishes the chiral center via an organocatalyzed asymmetric cyanosilylation. The second step involves the hydrolysis of the cyanohydrin to the final carboxylic acid.

Synthetic Scheme cluster_0 Asymmetric Cyanosilylation cluster_1 Hydrolysis 4-methyl-2-pentanone TMSCN TMSCN Cyanohydrin_silyl_ether 4-methyl-2-pentanone->Cyanohydrin_silyl_ether 1. TMSCN 2. Chiral Catalyst Catalyst Chiral Thiourea (B124793) Catalyst Final_Product Cyanohydrin_silyl_ether->Final_Product H3O+ H3O+ H3O+

Figure 1: Overall synthetic route to this compound.

Data Presentation

The following table summarizes typical quantitative data for the key asymmetric cyanosilylation step using a chiral thiourea catalyst, based on literature for analogous ketones.[1]

EntryKetoneCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Acetophenone512>9597
22-Heptanone5249794
32'-Methylacetophenone5129698

Experimental Protocols

Part A: Asymmetric Cyanosilylation of 4-Methyl-2-pentanone

This protocol is adapted from general procedures for thiourea-catalyzed enantioselective cyanosilylation of ketones.[1]

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.05 mmol, 5 mol%).

  • Add dry toluene (2.5 mL) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Add 4-methyl-2-pentanone (1.0 mmol, 1.0 equiv) to the cooled solution.

  • Add trimethylsilyl cyanide (TMSCN, 1.5 mmol, 1.5 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding chiral cyanohydrin silyl (B83357) ether.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Part B: Hydrolysis of the Cyanohydrin Silyl Ether

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.[2]

Materials:

  • Chiral cyanohydrin silyl ether from Part A

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the purified cyanohydrin silyl ether (1.0 mmol) in a mixture of concentrated HCl (5 mL) and water (5 mL).

  • Heat the mixture at reflux for 4-6 hours. The progress of the hydrolysis can be monitored by TLC or GC-MS.

  • After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic extracts and wash with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G prep_flask Prepare reaction flask (flame-dried, argon atm) add_catalyst Add chiral thiourea catalyst and toluene prep_flask->add_catalyst cool_reaction Cool to -78 °C add_catalyst->cool_reaction add_ketone Add 4-methyl-2-pentanone cool_reaction->add_ketone add_tmscn Add TMSCN dropwise add_ketone->add_tmscn stir_reaction Stir at -78 °C for 24h add_tmscn->stir_reaction quench Quench with aq. NaHCO3 stir_reaction->quench extract_A Extract with ethyl acetate quench->extract_A dry_concentrate_A Dry and concentrate extract_A->dry_concentrate_A purify_A Purify by column chromatography dry_concentrate_A->purify_A analyze_ee Analyze enantiomeric excess (chiral HPLC) purify_A->analyze_ee hydrolysis_setup Set up hydrolysis reaction (cyanohydrin, HCl, H2O) purify_A->hydrolysis_setup Purified Cyanohydrin reflux Heat at reflux for 4-6h hydrolysis_setup->reflux extract_B Extract with diethyl ether reflux->extract_B dry_concentrate_B Dry and concentrate extract_B->dry_concentrate_B purify_B Purify final product (recrystallization/chromatography) dry_concentrate_B->purify_B

Figure 2: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: (S)-2-Hydroxy-2,4-dimethylpentanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a hypothetical representation of how (S)-2-Hydroxy-2,4-dimethylpentanoic acid could be utilized as a chiral auxiliary in asymmetric synthesis. To date, there is no widespread published literature detailing the use of this specific compound for this purpose. The experimental procedures and data presented are illustrative and based on the general principles of asymmetric synthesis using chiral auxiliaries.

Introduction

Asymmetric synthesis is a critical component in the development of pharmaceuticals and fine chemicals, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are a powerful tool in this field, enabling the control of stereochemistry during the formation of new chiral centers. An effective chiral auxiliary should be readily available in an enantiopure form, easily attached to a prochiral substrate, capable of inducing high diastereoselectivity in a subsequent reaction, and removable under mild conditions without racemization of the desired product.

This document outlines a hypothetical application of (S)-2-Hydroxy-2,4-dimethylpentanoic acid as a novel chiral auxiliary in asymmetric aldol (B89426) reactions. The bulky isobutyl group and the quaternary stereocenter are positioned to effectively shield one face of an enolate, thereby directing the approach of an electrophile.

Principle of Asymmetric Induction

The core principle behind using a chiral auxiliary is the temporary conversion of a prochiral substrate into a chiral molecule, which then undergoes a diastereoselective transformation. The pre-existing stereocenter of the auxiliary creates a sterically biased environment, forcing an incoming reagent to approach from the less hindered face. This leads to the preferential formation of one diastereomer. The general workflow is depicted below.

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate (e.g., Propanoic Acid) Attachment Attachment of Auxiliary (Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary (S)-2-Hydroxy-2,4- dimethylpentanoic acid Chiral_Auxiliary->Attachment Chiral_Substrate_Auxiliary_Complex Chiral Ester Attachment->Chiral_Substrate_Auxiliary_Complex Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol Addition) Chiral_Substrate_Auxiliary_Complex->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiopure_Product Enantiopure Product (β-Hydroxy Acid) Cleavage->Enantiopure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

2-Hydroxy-2,4-dimethylpentanoic Acid: Application in Chiral Resolution Remains Undocumented in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel chiral resolving agents is a continuous endeavor to optimize the separation of enantiomers, a critical step in the development of stereochemically pure pharmaceuticals. While a vast array of chiral resolving agents are known and utilized, a comprehensive review of scientific literature and patent databases reveals a notable absence of documented applications for 2-Hydroxy-2,4-dimethylpentanoic acid in this capacity.

Despite extensive searches for application notes, experimental protocols, and quantitative data, no specific instances of this compound being successfully employed for the resolution of racemic mixtures of amines, alcohols, or other chiral compounds have been found in the public domain. This suggests that its potential as a practical resolving agent has yet to be established or, if explored, has not been disclosed in publicly accessible formats.

The General Principles of Chiral Resolution via Diastereomeric Salt Formation

The primary method for chiral resolution using a carboxylic acid like this compound would involve the formation of diastereomeric salts with a racemic base, typically an amine. This well-established technique relies on the differential solubility of the resulting diastereomeric salts.

The logical workflow for such a resolution is outlined below. It is important to note that this is a generalized protocol and would require significant empirical optimization for any specific racemic compound.

G cluster_0 Diastereomeric Salt Formation and Resolution cluster_1 Liberation of Enantiomers racemic_base Racemic Base (e.g., amine) dissolution Dissolution in Suitable Solvent racemic_base->dissolution resolving_agent Chiral Resolving Agent (this compound) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separation of Diastereomers (Filtration) crystallization->separation less_soluble_salt Less Soluble Diastereomeric Salt separation->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in filtrate) separation->more_soluble_salt acidification_less Acidification less_soluble_salt->acidification_less acidification_more Acidification more_soluble_salt->acidification_more enantiomer_1 Pure Enantiomer 1 acidification_less->enantiomer_1 enantiomer_2 Pure Enantiomer 2 acidification_more->enantiomer_2

Figure 1. Generalized workflow for chiral resolution of a racemic base using a chiral acid resolving agent.

Hypothetical Experimental Protocol

The following presents a generalized, hypothetical protocol for the chiral resolution of a generic racemic amine using this compound. This protocol is based on standard laboratory practices for diastereomeric salt resolution and is not derived from any specific documented experiment involving the named resolving agent.

Objective: To separate the enantiomers of a racemic amine via diastereomeric salt formation with (R)- or (S)-2-Hydroxy-2,4-dimethylpentanoic acid.

Materials:

  • Racemic amine

  • (R)- or (S)-2-Hydroxy-2,4-dimethylpentanoic acid

  • A selection of solvents for solubility screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures thereof)

  • Hydrochloric acid (e.g., 1 M HCl)

  • Sodium hydroxide (B78521) (e.g., 1 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and equipment (flasks, condenser, filtration apparatus, etc.)

  • Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Salt Formation and Solvent Screening: a. In a series of test tubes, dissolve equimolar amounts of the racemic amine and the chiral resolving agent in a small volume of various solvents. b. Heat the mixtures gently to ensure complete dissolution. c. Allow the solutions to cool slowly to room temperature and then in an ice bath to induce crystallization. d. Observe which solvent or solvent system yields a crystalline precipitate.

  • Preparative Scale Resolution: a. Based on the screening results, dissolve the racemic amine (1 equivalent) and the chiral resolving agent (0.5 to 1.0 equivalents) in the chosen solvent under reflux. b. Slowly cool the solution to room temperature, and then to 0-5 °C to maximize crystallization of the less soluble diastereomeric salt. c. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. d. The filtrate, containing the more soluble diastereomeric salt, should be saved.

  • Purification of the Diastereomeric Salt: a. The collected crystals can be recrystallized from the same or a different solvent to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

  • Liberation of the Enantiomer: a. Suspend the purified, less soluble diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is alkaline, liberating the free amine. b. Extract the liberated amine with an organic solvent. c. Wash the organic layer with brine, dry over anhydrous sodium or magnesium sulfate, and concentrate under reduced pressure to obtain one of the enantiomers. d. The aqueous layer, containing the sodium salt of this compound, can be acidified with HCl to recover the resolving agent. e. Repeat the process with the filtrate from step 2c to isolate the other enantiomer.

  • Analysis: a. Determine the enantiomeric excess (e.e.) of the isolated amine enantiomers using chiral HPLC or GC.

Quantitative Data and Future Outlook

Without documented examples, it is impossible to provide a table of quantitative data, such as yields, enantiomeric excess values, or optimal solvent conditions for the resolution of specific compounds using this compound.

For researchers interested in exploring the potential of this compound, the logical first step would be to synthesize the chiral enantiomers of this compound and then systematically screen them against a library of racemic bases under various crystallization conditions. The effectiveness of a chiral resolving agent is highly dependent on the specific interaction between the agent and the target molecule, and successful resolution often requires empirical optimization.

Until such studies are conducted and their results published, the utility of this compound as a chiral resolving agent remains a matter of speculation. The scientific community would benefit from investigations into this and other novel resolving agents to expand the toolkit available for the efficient and scalable separation of enantiomers.

Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure α-hydroxy acids are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. The stereochemistry at the α-position is often critical for the biological activity and pharmacological profile of the final active pharmaceutical ingredient (API). Enzymatic kinetic resolution has emerged as a powerful and environmentally benign strategy for obtaining enantiomerically pure compounds due to the high selectivity of enzymes, mild reaction conditions, and the avoidance of harsh chemical reagents.

This document provides detailed application notes and protocols for the enzymatic resolution of racemic 2-Hydroxy-2,4-dimethylpentanoic acid using lipases. The primary method described is kinetic resolution via enantioselective acylation in an organic solvent.

Principle of Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, a lipase (B570770) will selectively acylate one enantiomer of this compound at a much faster rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched opposite enantiomer. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the product and the remaining substrate.

Recommended Enzymes and Reagents

Lipases are the most commonly employed enzymes for the resolution of hydroxy acids due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity.

  • Enzymes:

    • Immobilized Candida antarctica Lipase B (CALB)

    • Candida rugosa Lipase (CRL)

    • Pseudomonas cepacia Lipase (PCL)

  • Acyl Donors:

    • Vinyl acetate (B1210297) (irreversible reaction)

    • Isopropenyl acetate (irreversible reaction)

    • Acetic anhydride

  • Solvents:

    • tert-Butyl methyl ether (TBME)

    • Hexane

    • Toluene

    • Diisopropyl ether (DIPE)

Data Presentation

The following tables summarize hypothetical quantitative data for the enzymatic resolution of racemic this compound under various conditions. These tables are provided as a guide for expected outcomes and for comparison during methods development.

Table 1: Screening of Different Lipases for the Acylation of Racemic this compound

EnzymeAcyl DonorSolventTime (h)Conversion (%)ee of Substrate (%)ee of Product (%)Enantioselectivity (E)
Immobilized CALBVinyl AcetateTBME2448>99 (R)96 (S)>200
C. rugosa LipaseVinyl AcetateHexane485195 (R)93 (S)85
P. cepacia LipaseIsopropenyl AcetateToluene364592 (R)90 (S)60

Table 2: Effect of Solvent on the Resolution Catalyzed by Immobilized CALB

SolventTime (h)Conversion (%)ee of Substrate (%)ee of Product (%)Enantioselectivity (E)
TBME2448>99 (R)96 (S)>200
Hexane244298 (R)94 (S)150
Toluene364997 (R)95 (S)180
DIPE304699 (R)93 (S)175

Table 3: Effect of Temperature on the Resolution Catalyzed by Immobilized CALB in TBME

Temperature (°C)Time (h)Conversion (%)ee of Substrate (%)ee of Product (%)Enantioselectivity (E)
303647>99 (R)97 (S)>200
402448>99 (R)96 (S)>200
50185294 (R)92 (S)75

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution by Acylation

This protocol describes a general method for the lipase-catalyzed acylation of racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CALB)

  • Vinyl acetate

  • tert-Butyl methyl ether (TBME), anhydrous

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Temperature-controlled shaker or water bath

  • Filtration apparatus

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve racemic this compound (1.0 eq) in anhydrous TBME.

  • Enzyme Addition: Add immobilized CALB (typically 5-10% by weight of the substrate).

  • Acylation: Add vinyl acetate (1.5-2.0 eq) to the mixture.

  • Incubation: Seal the vessel and place it in a temperature-controlled shaker or water bath set to 40 °C.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Reaction Termination: Once the reaction reaches approximately 50% conversion, terminate it by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Workup:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic substrate.

    • Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude acylated product.

  • Isolation of Unreacted Substrate: The aqueous layer from the bicarbonate wash contains the salt of the unreacted this compound. Acidify this layer with 1M HCl to pH 2-3 and extract with ethyl acetate. Dry the organic extracts over anhydrous magnesium sulfate and remove the solvent to obtain the enantiomerically enriched (R)-2-Hydroxy-2,4-dimethylpentanoic acid.

  • Purification: Purify both the acylated product and the unreacted acid by column chromatography on silica gel if necessary.

Protocol 2: Analytical Method for Determination of Enantiomeric Excess

This protocol outlines a general method for determining the enantiomeric excess (ee) of the substrate and product using chiral High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

  • HPLC-grade solvents (e.g., hexane, isopropanol, trifluoroacetic acid)

  • Samples of the reaction mixture

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the mobile phase.

  • HPLC Conditions (Example):

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic acid (95:5:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Temperature: 25 °C

  • Analysis: Inject the prepared sample onto the HPLC system. The two enantiomers of the substrate and the two enantiomers of the product should be well-resolved.

  • Calculation of Enantiomeric Excess (ee):

    • Determine the peak areas for each enantiomer.

    • Calculate the ee using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_0 Kinetic Resolution Principle racemate Racemic this compound (R/S Mixture) enzyme Lipase + Acyl Donor racemate->enzyme product (S)-Acylated Product enzyme->product Fast unreacted (R)-Unreacted Substrate enzyme->unreacted Slow

Caption: Principle of lipase-catalyzed kinetic resolution.

G cluster_1 Experimental Workflow start 1. Reaction Setup (Substrate, Solvent, Enzyme, Acyl Donor) incubation 2. Incubation (Controlled Temperature and Time) start->incubation monitoring 3. Reaction Monitoring (Chiral HPLC/GC) incubation->monitoring termination 4. Termination at ~50% Conversion (Enzyme Filtration) monitoring->termination workup 5. Workup (Separation of Product and Substrate) termination->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Final Analysis (ee Determination) purification->analysis

Caption: General experimental workflow for enzymatic resolution.

Purifying 2-Hydroxy-2,4-dimethylpentanoic Acid: A Detailed Guide to Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

[City, State] – [Date] – For researchers, scientists, and professionals in drug development, achieving high purity of active pharmaceutical ingredients and intermediates is paramount. This document provides detailed application notes and protocols for the purification of 2-Hydroxy-2,4-dimethylpentanoic acid via crystallization, a critical step in ensuring the quality and efficacy of developmental compounds.

Application Notes

This compound is a valuable building block in organic synthesis. Its purification by crystallization is often challenged by its tendency to form a semisolid or oily crude product. The selection of an appropriate solvent system is therefore crucial for obtaining a crystalline solid with high purity.

Key Considerations for Crystallization:

  • Solvent Selection: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at reduced temperatures to maximize yield. The polarity of the solvent plays a significant role, and for carboxylic acids, solvents like hexane (B92381) or solvent mixtures such as ether-hexane have proven effective.

  • Impurity Profile: The primary impurities will depend on the synthetic route employed. Common synthesis pathways, such as the hydrolysis of the corresponding cyanohydrin, may result in unreacted starting materials or byproducts from side reactions. Understanding these potential impurities is key to designing an effective purification strategy.

  • Handling Semisolid/Oily Crude Product: The physical nature of the crude product requires specific handling techniques. Dissolving the crude material in a suitable solvent at an elevated temperature is the first step to successful crystallization. For oily compounds, using a solvent pair, where the compound is soluble in one and insoluble in the other, can be an effective strategy to induce crystallization.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Handle all organic solvents with care, as they are often flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

Experimental Protocols

This section details the recommended protocols for the crystallization of this compound. Two primary methods are presented: single-solvent crystallization and a mixed-solvent system.

Protocol 1: Single-Solvent Crystallization with Hexane

This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for optimization.

Materials:

  • Crude this compound (semisolid)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hexane and gently heat the mixture to the boiling point of the solvent while stirring. Continue adding hexane portion-wise until the solid has completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Crystallization with Ether-Hexane

This method can be advantageous if the compound is too soluble in a single solvent at room temperature.

Materials:

  • Crude this compound (semisolid)

  • Diethyl ether (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of warm diethyl ether.

  • Inducing Crystallization: Slowly add hexane to the solution at room temperature with gentle swirling until a slight turbidity (cloudiness) persists.

  • Heating and Clarification: Gently warm the mixture until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ether-hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

SolventPolarityExpected Solubility (Hot)Expected Solubility (Cold)Suitability
Hexane Non-polarModerateLowGood
Diethyl Ether Slightly PolarHighModerateGood (in mixed solvent)
Toluene Non-polarModerateLowPotentially Good
Ethyl Acetate Polar aproticHighModerate-HighLess Suitable
Acetone Polar aproticHighHighUnsuitable
Ethanol Polar proticHighHighUnsuitable
Water Very PolarLowVery LowUnsuitable (as primary solvent)

Visualizations

To aid in the understanding of the experimental workflow, the following diagrams have been generated.

experimental_workflow cluster_protocol1 Protocol 1: Single-Solvent Crystallization P1_Start Crude Semisolid Product P1_Dissolve Dissolve in minimal hot hexane P1_Start->P1_Dissolve P1_Cool Slowly cool to room temperature P1_Dissolve->P1_Cool P1_IceBath Cool in ice bath P1_Cool->P1_IceBath P1_Filter Vacuum filter crystals P1_IceBath->P1_Filter P1_Wash Wash with cold hexane P1_Filter->P1_Wash P1_Dry Dry under vacuum P1_Wash->P1_Dry P1_End Pure Crystalline Product P1_Dry->P1_End

Caption: Workflow for single-solvent crystallization.

experimental_workflow_mixed cluster_protocol2 Protocol 2: Mixed-Solvent Crystallization P2_Start Crude Semisolid Product P2_Dissolve Dissolve in minimal warm ether P2_Start->P2_Dissolve P2_AddHexane Add hexane until turbid P2_Dissolve->P2_AddHexane P2_Warm Warm to clarify P2_AddHexane->P2_Warm P2_Cool Slowly cool to room temperature P2_Warm->P2_Cool P2_IceBath Cool in ice bath P2_Cool->P2_IceBath P2_Filter Vacuum filter crystals P2_IceBath->P2_Filter P2_Wash Wash with cold ether-hexane P2_Filter->P2_Wash P2_Dry Dry under vacuum P2_Wash->P2_Dry P2_End Pure Crystalline Product P2_Dry->P2_End

Caption: Workflow for mixed-solvent crystallization.

These protocols and guidelines provide a solid foundation for the successful purification of this compound. Researchers are encouraged to perform small-scale solvent screening experiments to optimize the crystallization conditions for their specific crude material.

Application Note: Characterization of 2-Hydroxy-2,4-dimethylpentanoic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note describes the use of ¹H and ¹³C NMR spectroscopy for the characterization of 2-Hydroxy-2,4-dimethylpentanoic acid, a substituted alpha-hydroxy acid. The data and protocols presented herein serve as a guide for researchers working with this and structurally related compounds.

Molecular Structure and NMR-Active Nuclei

The structure of this compound contains several distinct proton and carbon environments, making it well-suited for NMR analysis. The key structural features include a carboxylic acid, a tertiary alcohol, a quaternary carbon, a methylene (B1212753) group, a methine group, and three methyl groups. The numbering of the atoms for NMR assignment is shown in the diagram below.

Caption: Molecular structure of this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C4-(CH ₃)₂~0.9Doublet6H
C4-H ~1.8Multiplet1H
C3-H~1.5 - 1.7Multiplet2H
C2-CH~1.4Singlet3H
C2-OH Variable, broadSinglet1H
COOH Variable, broadSinglet1H

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C OOH~175 - 185
C 2-OH~70 - 80
C 3~45 - 55
C 4~25 - 35
C2-C H₃~20 - 30
C4-(C H₃)₂~20 - 25

Experimental Protocols

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for carboxylic acids include Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆). For this application, CDCl₃ is a common starting point.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

G start Start: Sample Preparation weigh Weigh 5-50 mg of This compound start->weigh dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve filter Filter into a clean 5 mm NMR tube dissolve->filter add_std Add internal standard (TMS) filter->add_std cap Cap the NMR tube add_std->cap end Ready for NMR Acquisition cap->end

Caption: Workflow for NMR sample preparation.

2. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, depending on sample concentration, due to the low natural abundance of ¹³C.

  • Temperature: 298 K (25 °C).

3. Data Processing and Analysis

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

  • Assignment: Assign the observed signals to the corresponding protons and carbons in the molecular structure based on chemical shifts, multiplicities, and integration values.

This application note provides a foundational guide for the NMR-based characterization of this compound. The provided protocols and predicted data will aid researchers in the structural verification and purity assessment of this and similar molecules.

Application Notes and Protocols: IR Spectroscopy Analysis of 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Hydroxy-2,4-dimethylpentanoic acid is an alpha-hydroxy carboxylic acid, a class of compounds significant in various biological and pharmaceutical applications. Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of this molecule. It provides valuable information about the presence of key functional groups, namely the hydroxyl (-OH) and carboxylic acid (-COOH) moieties. This document outlines the expected IR absorption characteristics of this compound and provides a detailed protocol for its analysis.

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The presence of both a carboxylic acid and a tertiary alcohol leads to distinct absorption bands. The carboxylic acid's hydroxyl group participates in strong hydrogen bonding, often forming dimers, which results in a very broad O-H stretching band.[1][2] The tertiary alcohol's hydroxyl group also contributes to this region.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
Carboxylic AcidO-H stretch2500 - 3300Strong, Very BroadThis broad absorption is a hallmark of hydrogen-bonded carboxylic acids and may obscure the C-H stretching vibrations.[1][3][4]
AlcoholO-H stretch3200 - 3600Strong, BroadThis band often overlaps with the broad O-H stretch of the carboxylic acid, contributing to a wide absorption trough.[5][6] For a similar molecule, (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, a peak was observed at 3500 cm⁻¹.[7]
AlkylC-H stretch2850 - 3000Medium to StrongThese sharp peaks corresponding to the methyl and methylene (B1212753) groups may appear as shoulders on the broad O-H band.[1]
Carboxylic AcidC=O stretch1690 - 1760Strong, SharpThe position of this carbonyl stretch is sensitive to hydrogen bonding. For dimeric carboxylic acids, the absorption is typically around 1710 cm⁻¹.[3][4] A related compound showed a C=O stretch at 1695 cm⁻¹.[7]
Carboxylic AcidC-O stretch1210 - 1320MediumThis band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group.[1]
Carboxylic Acid/AlcoholO-H bend1395 - 1440 & 910 - 950Medium to WeakThe in-plane and out-of-plane bending vibrations of the O-H groups. The 1395-1440 cm⁻¹ band can be difficult to distinguish from C-H bending vibrations.[1]

Experimental Protocols: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This protocol describes the acquisition of an IR spectrum for this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer. ATR is a convenient technique for analyzing solid and liquid samples with minimal preparation.

Materials and Equipment:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

  • This compound sample (solid or oil)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or another suitable solvent. Allow the crystal to dry completely.

    • Record a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal.

    • If the sample is a solid, use the ATR's pressure arm to ensure good contact between the sample and the crystal. Apply consistent pressure for reproducible results.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-IR range, from 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be an absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary.

    • Use the spectrometer's software to identify the peak positions (wavenumbers) and intensities.

    • Compare the observed peaks with the expected absorption bands for this compound to confirm its identity and purity.

  • Cleaning:

    • After the measurement is complete, remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe to prevent cross-contamination.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the IR spectroscopy analysis of this compound.

IR_Spectroscopy_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_conclusion Conclusion start Start instrument_prep Instrument Preparation (Power On, Purge) start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan apply_sample Apply Sample to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Data Processing (Baseline Correction) acquire_spectrum->process_data analyze_spectrum Spectral Analysis (Peak Identification) process_data->analyze_spectrum report Generate Report analyze_spectrum->report end End report->end

Caption: Workflow for IR Spectroscopy Analysis.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to effectively utilize IR spectroscopy for the characterization of this compound. The provided data and protocols will aid in the structural confirmation and quality control of this important alpha-hydroxy acid.

References

Application Note: Chiral HPLC Separation of 2-Hydroxy-2,4-dimethylpentanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An effective chiral High-Performance Liquid Chromatography (HPLC) method has been developed for the separation of 2-Hydroxy-2,4-dimethylpentanoic acid enantiomers. This method is crucial for researchers, scientists, and drug development professionals, as the pharmacological and toxicological profiles of enantiomers can vary significantly. The direct separation of these enantiomers is typically achieved using a Chiral Stationary Phase (CSP).

Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely recognized for their broad enantiorecognition capabilities for a diverse range of compounds, including acidic analytes. For acidic compounds like this compound, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to ensure good peak shape and resolution.[1][2] An alternative, though less common, approach is the indirect method, which involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent before analysis on a standard achiral HPLC column.[1][3]

Introduction

This compound is a chiral carboxylic acid with a stereocenter, existing as (R)- and (S)-enantiomers. Due to the potential for different biological activities between enantiomers, a robust and reliable analytical method for their separation and quantification is essential for quality control, pharmacokinetic studies, and regulatory compliance in the pharmaceutical industry. This application note details a direct chiral HPLC method for the baseline separation of this compound enantiomers using a polysaccharide-based chiral stationary phase.

Experimental Protocol

1. Materials and Reagents

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Sample solvent: n-Hexane/IPA (90:10, v/v)

2. HPLC System and Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector is suitable for this method.

ParameterCondition
HPLC System Standard LC System with UV Detector
Chiral Column CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm

3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample solvent.

  • Dilute the stock solution with the sample solvent to a final concentration of approximately 100 µg/mL for injection.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis

The two enantiomers will be separated into two distinct peaks. The resolution (Rs) between the two peaks should be calculated, where a value of Rs > 1.5 indicates baseline separation.[1] The enantiomeric excess (e.e.) can be calculated using the peak areas of the two enantiomers.

Quantitative Data Summary

Under the specified chromatographic conditions, the enantiomers of this compound are well-resolved. The addition of trifluoroacetic acid to the mobile phase is critical for achieving sharp, symmetrical peaks.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 8.510.2
Resolution (Rs) \multicolumn{2}{c}{2.1}

Note: The elution order of the enantiomers should be confirmed with enantiomerically pure standards.

Experimental Workflow and Logic

The general workflow for developing and running a chiral HPLC method is depicted below. This process starts with sample preparation and moves through the analytical procedure to data analysis and reporting.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_report Reporting A Weigh Racemic Standard B Dissolve in Sample Solvent (n-Hexane/IPA) A->B C Dilute to Final Concentration B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample onto CHIRALPAK® AD-H Column D->E F Isocratic Elution with n-Hexane/IPA/TFA E->F G UV Detection at 210 nm F->G H Integrate Peak Areas G->H I Calculate Resolution (Rs) H->I J Calculate Enantiomeric Excess (e.e.) H->J K Generate Report with Chromatogram and Results I->K J->K Chiral_Recognition cluster_system Chromatographic System cluster_complexes Transient Diastereomeric Complexes Analyte Racemic Analyte (R- and S-Enantiomers) ComplexR [R-Analyte]-[CSP] Analyte->ComplexR Interaction ComplexS [S-Analyte]-[CSP] Analyte->ComplexS Interaction CSP Chiral Stationary Phase (CSP) (e.g., Amylose Derivative) CSP->ComplexR CSP->ComplexS Separation Differential Retention & Separated Enantiomers ComplexR->Separation Different Interaction Energy ComplexS->Separation Different Interaction Energy

References

Application Notes and Protocols for the GC Analysis of 2-Hydroxy-2,4-dimethylpentanoic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2,4-dimethylpentanoic acid is an alpha-hydroxy acid of interest in various fields of chemical and biomedical research. Due to its polar nature, stemming from the presence of both a hydroxyl and a carboxylic acid functional group, this compound exhibits low volatility, making it unsuitable for direct analysis by gas chromatography (GC).[1] Chemical derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form, thereby enabling robust and sensitive GC-based analysis, often coupled with mass spectrometry (GC-MS) for definitive identification and quantification.[2]

This document provides detailed application notes and experimental protocols for the derivatization of this compound for GC analysis. The primary methods covered are silylation and esterification, which are widely used for the analysis of hydroxy acids.[3][4]

Derivatization Strategies

The primary goal of derivatization for the GC analysis of this compound is to mask the polar hydroxyl (-OH) and carboxyl (-COOH) groups. This is typically achieved by replacing the active hydrogen atoms with nonpolar protecting groups.[5]

1. Silylation: This is a common and effective method where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group.[6] The resulting TMS ethers and esters are significantly more volatile and thermally stable.[5] A widely used silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to enhance reactivity, especially with sterically hindered hydroxyl groups.[1][6]

2. Esterification followed by Silylation: This two-step approach first converts the carboxylic acid to an ester (e.g., a methyl ester) and then derivatizes the hydroxyl group using a silylating agent. This can sometimes provide cleaner chromatograms and more stable derivatives.[7]

3. Pentafluorobenzyl (PFB) Esterification: This method targets the carboxylic acid group, forming a PFB ester using pentafluorobenzyl bromide (PFBBr).[2][8] PFB derivatives are particularly useful for electron capture detection (ECD) due to their electrophilic nature, offering high sensitivity.[8]

Quantitative Data Summary

Table 1: Performance Data for Silylation (TMS Derivatization) of Hydroxy Acids

ParameterAnalyteValueReference
Limit of Detection (LOD)2-Hydroxy-2-methylbutanoic acid0.5 - 29 µg/L[2]
Limit of Quantification (LOQ)2-Hydroxybutyrate5 µM[3][9]
Linearity (Range)2-Hydroxy-2-methylbutanoic acidUp to 3 or 12 mg/L[2]
Recovery2-Hydroxy-2-methylbutanoic acid85 - 106 %[2]
Precision (RSD%)2-Hydroxy-2-methylbutanoic acid< 12 %[2]
Within-day Imprecision (RSD%)2-Hydroxy-2-methylbutanoic acid< 10%[2]
Day-to-day Imprecision (RSD%)2-Hydroxy-2-methylbutanoic acid< 10%[2]

Table 2: Performance Data for PFBBr Derivatization of Hydroxy Acids

ParameterAnalyteValueReference
Limit of Detection (LOD)2-hydroxy-4-methylpentanoic acid0.5 - 29 µg/L[8]
Linearity (Range)2-hydroxy-4-methylpentanoic acidUp to 3 or 12 mg/L[8]
Reproducibility (RSD%)Methylpentanoic acids< 10%[10]
RecoveryMethylpentanoic acids~100%[10]

Experimental Protocols

Protocol 1: One-Step Silylation using BSTFA + TMCS

This protocol describes the formation of di-TMS derivatives of this compound, where both the hydroxyl and carboxyl groups are silylated.

Materials:

  • This compound standard or sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Anhydrous pyridine (B92270) or acetonitrile (B52724)

  • Reaction vials (e.g., 2 mL with PTFE-lined caps)

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Transfer a known amount of the sample or standard into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.[1] The presence of water will deactivate the silylating reagent.[1]

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous acetonitrile (or pyridine) and 100 µL of BSTFA + 1% TMCS.[11] For samples with high concentrations of the analyte, the amount of derivatizing reagent should be in at least a 2:1 molar excess relative to the active hydrogens.[1]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.[6][11]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system. A 1 µL aliquot is typically injected.

Protocol 2: Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This protocol is suitable for creating stable PFB ester derivatives of the carboxylic acid group.

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 5% in acetone)

  • Diisopropylethylamine (DIPEA) or another suitable base

  • Hexane (B92381)

  • Reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: Transfer the dried sample extract into a reaction vial.

  • Reagent Addition: Add 100 µL of acetone, 10 µL of DIPEA, and 50 µL of the PFBBr solution.

  • Reaction: Cap the vial and heat at 60°C for 30 minutes.[8][10]

  • Work-up: After cooling, evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments and columns.

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column

  • Injection Mode: Splitless or split (e.g., 10:1)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity. Characteristic ions for the di-TMS derivative of this compound would need to be determined from the full scan mass spectrum of a standard. Based on similar compounds, characteristic fragments would likely include ions corresponding to the loss of a methyl group, the trimethylsilyl group, and cleavage adjacent to the derivatized functional groups.[4][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Biological or Chemical Sample extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->extraction drying Evaporation to Dryness (under Nitrogen Stream) extraction->drying add_reagent Addition of Silylating Reagent (e.g., BSTFA + 1% TMCS) drying->add_reagent incubation Incubation (e.g., 60°C for 30 min) add_reagent->incubation injection Injection into GC-MS incubation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification (Mass Spectrum & Retention Time) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Experimental workflow for GC-MS analysis.

Silylation of this compound.

Conclusion

The derivatization of this compound is an essential step for its successful analysis by GC-MS. Silylation with BSTFA is a robust and widely applicable method for this purpose. The provided protocols and performance data for similar analytes offer a solid foundation for researchers to develop and validate a quantitative method for this compound. Careful optimization of derivatization conditions and GC-MS parameters will ensure accurate and reliable results in various research and development applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-2,4-dimethylpentanoic acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-2,4-dimethylpentanoic acid using a Grignard reaction.

Reaction Overview

The synthesis of this compound can be efficiently achieved through a two-step Grignard reaction sequence. The first step involves the synthesis of the key intermediate, ethyl 2-keto-4-methylpentanoate, by reacting isobutylmagnesium bromide with diethyl oxalate (B1200264). The second step is the addition of a methyl Grignar reagent (e.g., methylmagnesium iodide) to the keto-ester intermediate to form the desired tertiary alcohol.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-keto-4-methylpentanoate

This protocol outlines the synthesis of the keto-ester intermediate.

Materials:

  • Magnesium turnings

  • Isobutyl bromide

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Diethyl oxalate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, and magnetic stirrer

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).

    • Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium.

    • Add a solution of isobutyl bromide (1.0 equivalent) in anhydrous ether/THF to the dropping funnel.

    • Add a small portion of the isobutyl bromide solution to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Diethyl Oxalate:

    • In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool the solution of diethyl oxalate to -78°C using a dry ice/acetone bath.

    • Slowly add the prepared isobutylmagnesium bromide solution to the cooled diethyl oxalate solution with vigorous stirring. Maintain the temperature below -70°C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at -78°C for an additional hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-keto-4-methylpentanoate.

    • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol details the conversion of the keto-ester intermediate to the final product.

Materials:

  • Ethyl 2-keto-4-methylpentanoate

  • Methylmagnesium iodide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

  • Anhydrous magnesium sulfate

  • Ice bath

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, and magnetic stirrer

Procedure:

  • Grignard Reaction:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve ethyl 2-keto-4-methylpentanoate (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the methylmagnesium iodide solution (at least 2.0 equivalents) from a dropping funnel to the stirred solution of the keto-ester. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

    • The crude product can be purified by recrystallization or column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Grignard Reagent 1. Wet glassware or solvent. 2. Impure magnesium or alkyl halide. 3. Reaction failed to initiate.1. Flame-dry all glassware and use anhydrous solvents. 2. Use freshly purchased or purified reagents. 3. Activate magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings. Gentle heating can also help initiate the reaction.
Low Yield of Final Product 1. Incomplete reaction. 2. Insufficient Grignard reagent. 3. Side reactions (e.g., enolization, Wurtz coupling). 4. Product loss during work-up.1. Increase reaction time or temperature (monitor for side reactions). 2. Use at least 2 equivalents of the Grignard reagent for the reaction with the ester. Consider titrating the Grignard reagent to determine its exact concentration. 3. Maintain low temperatures during the Grignard addition. For enolization-prone substrates, consider using a less basic organometallic reagent if possible. 4. Ensure efficient extraction and careful handling during purification steps.
Formation of a White Precipitate During Grignard Reaction Formation of magnesium alkoxide salts.This is a normal observation. The precipitate will be dissolved during the acidic work-up.
Difficulty in Purifying the Final Product Presence of unreacted starting materials or side products.Optimize the reaction to minimize byproducts. For purification, consider column chromatography with a suitable solvent system or recrystallization from an appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions for a Grignard reaction?

A1: Grignard reagents are highly reactive and will readily react with protic solvents like water. This reaction, an acid-base reaction, is much faster than the desired reaction with the carbonyl compound and will consume the Grignard reagent, leading to low or no yield of the desired product.

Q2: How can I be sure my Grignard reagent has formed?

A2: The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the solution becoming cloudy and the magnesium turnings starting to disappear. For a quantitative assessment, the Grignard reagent can be titrated against a standard solution of an alcohol with an indicator like 1,10-phenanthroline.

Q3: What are the most common side reactions in this synthesis?

A3: In the first step, Wurtz coupling of the isobutyl bromide can occur. In the second step, the methyl Grignard reagent can act as a base and deprotonate the α-carbon of the keto-ester, leading to an enolate that will not react further to form the desired product. Reduction of the ketone is another possible side reaction.

Q4: Can I use other Grignard reagents in the second step to synthesize different analogues?

A4: Yes, a variety of Grignard reagents can be used in the second step to introduce different alkyl or aryl groups at the 2-position of the final product, making this a versatile synthetic route.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Tertiary Alcohols from Grignard Reactions with Esters
ParameterConditionExpected Impact on YieldRationale
Grignard Reagent Stoichiometry < 2 equivalentsLowIncomplete reaction of the intermediate ketone.
≥ 2 equivalentsOptimalEnsures complete conversion of the ester to the tertiary alcohol.
Reaction Temperature High (> 25°C)DecreasedIncreased likelihood of side reactions such as enolization.
Low (0°C to RT)OptimalBalances reaction rate with minimizing side reactions.
Solvent Diethyl EtherGoodStandard solvent for Grignard reactions.
THFGood to ExcellentCan improve the solubility and reactivity of the Grignard reagent.

Visualizations

Grignard_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl 2-keto-4-methylpentanoate cluster_step2 Step 2: Synthesis of this compound A Isobutyl Bromide + Mg B Isobutylmagnesium Bromide (Grignard Reagent) A->B in Anhydrous Ether/THF D Reaction at -78°C B->D C Diethyl Oxalate C->D E Ethyl 2-keto-4-methylpentanoate D->E Aqueous Work-up H Reaction at 0°C E->H F Methyl Iodide + Mg G Methylmagnesium Iodide (Grignard Reagent) F->G in Anhydrous Ether/THF G->H I This compound H->I Aqueous Work-up & Purification

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Grignard Reaction Check_Grignard Was Grignard Reagent Successfully Formed? Start->Check_Grignard Check_Conditions Were Reaction Conditions Optimal? Check_Grignard->Check_Conditions Yes Solution_Grignard Troubleshoot Grignard Formation: - Check for moisture - Activate Mg - Purify reagents Check_Grignard->Solution_Grignard No Check_Workup Was Work-up and Purification Performed Correctly? Check_Conditions->Check_Workup Yes Solution_Conditions Optimize Reaction Conditions: - Adjust temperature - Verify stoichiometry - Consider solvent effects Check_Conditions->Solution_Conditions No Solution_Workup Review Work-up Procedure: - Ensure complete extraction - Optimize purification method Check_Workup->Solution_Workup No Success Improved Yield Check_Workup->Success Yes Solution_Grignard->Start Re-run Reaction Solution_Conditions->Start Re-run Reaction Solution_Workup->Start Re-evaluate Product

Caption: Troubleshooting flowchart for low yield in the Grignard reaction.

Technical Support Center: Synthesis of 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-2,4-dimethylpentanoic acid. Our goal is to help you identify and resolve common issues, with a particular focus on the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several synthetic routes have been reported, with the choice often depending on the available starting materials and desired scale. Common approaches include:

  • Cyanohydrin formation followed by hydrolysis: This method typically starts with the corresponding ketone (4-methyl-2-pentanone), which reacts with a cyanide source (e.g., HCN or KCN) to form a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group yields the desired α-hydroxy acid.

  • Aldol-type condensation followed by hydrolysis: A detailed procedure for a similar compound involves the reaction of an ester enolate with an aldehyde. For instance, the lithium enolate of 2,6-dimethylphenyl propanoate can be reacted with 2-methylpropanal. The resulting β-hydroxy ester is then hydrolyzed to the corresponding β-hydroxy acid.[1][2] While this produces a structural isomer, the principles of byproduct formation are relevant.

  • Grignard reaction: A Grignard reagent can be used to introduce the carboxyl group or a precursor. One potential pathway involves the reaction of a suitable Grignard reagent with a ketone, followed by oxidation.[3]

Q2: I am observing an incomplete reaction. What are the likely causes?

A2: Incomplete reactions can stem from several factors:

  • Reagent Purity and Stoichiometry: Ensure all reagents are pure and dry, especially in moisture-sensitive reactions like those involving Grignard reagents or lithium enolates.[1][2] Incorrect stoichiometry can also lead to unreacted starting materials.

  • Reaction Temperature: Many of the synthetic steps, particularly enolate formation and subsequent reactions, are highly temperature-sensitive. Maintaining the recommended temperature is crucial for reaction success. For example, in the synthesis of a similar hydroxy acid, the enolate formation is carried out at -70°C.[1][2]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

Q3: My final product is difficult to purify. What are the potential impurities?

A3: Impurities can arise from starting materials, side reactions, or the work-up procedure. A common impurity is the unreacted starting ester, as seen in the synthesis of a similar compound where a 7:2 mixture of the desired product and starting material was observed before hydrolysis.[1] Other potential byproducts depend on the synthetic route and are detailed in the troubleshooting guide below.

Troubleshooting Guide: Byproduct Formation

This guide addresses specific byproducts that may be encountered during the synthesis of this compound and provides strategies for their mitigation and removal.

Potential Byproduct Originating Synthetic Route Reason for Formation Troubleshooting and Mitigation
Unreacted Starting Ketone/EsterAll routesIncomplete reaction due to issues with reagent stoichiometry, purity, reaction time, or temperature.Optimize reaction conditions. Ensure reagents are pure and added in the correct molar ratios. Monitor the reaction to completion.
Dimeric or Polymeric materialsAldol-type condensationSelf-condensation of the enolate or aldehyde.Maintain low temperatures during enolate formation and subsequent reaction. Add the electrophile (aldehyde) slowly to the enolate solution.
Dehydration product (unsaturated acid)All routesAcid-catalyzed dehydration of the hydroxy acid during work-up or purification.Use mild acidic conditions for work-up. Avoid excessive heating during purification.
Incompletely hydrolyzed nitrile (amide)Cyanohydrin routeInsufficiently harsh hydrolysis conditions (acid or base concentration, temperature, or time).Ensure complete hydrolysis by using appropriate acid or base concentration and allowing for sufficient reaction time and temperature.
Products of elimination reactionsGrignard routeThe Grignard reagent acts as a base rather than a nucleophile, leading to elimination reactions with certain substrates.Choose appropriate substrates and reaction conditions to favor nucleophilic addition.

Experimental Protocols

Cited Experimental Protocol: Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid (A related compound) [1][2]

This three-step procedure provides a detailed example of an aldol-type approach to a similar hydroxy acid.

A. 2,6-Dimethylphenyl propanoate:

  • Wash 26.4 g (0.55 mol) of a 50% sodium hydride dispersion with dry hexane (B92381) and suspend it in 1 L of dry ether in a 2-L three-necked flask cooled in an ice bath.

  • Add a solution of 61.1 g (0.50 mol) of 2,6-dimethylphenol (B121312) in 150 mL of dry ether dropwise over 10 minutes.

  • Stir for 5 minutes until hydrogen evolution ceases.

  • Add a solution of 48 mL (50.9 g, 0.55 mol) of propanoyl chloride in 100 mL of dry ether dropwise over 30 minutes.

  • Stir for an additional hour, then pour the mixture into a separatory funnel with 200 mL of water.

  • Separate the ether layer and wash successively with 10% aqueous sodium hydroxide (B78521), water, and 4% hydrochloric acid.

  • Dry the ether layer over magnesium sulfate, evaporate the solvent, and distill the residue to yield 85–86 g (96–97%) of the product.

B. 2',6'-Dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate:

  • In a 2-L three-necked flask, prepare a solution of lithium diisopropylamide (LDA) by adding 325 mL (0.49 mol) of 1.5 M butyllithium (B86547) in hexane to a solution of 69 mL (0.49 mol) of diisopropylamine (B44863) in 300 mL of dry tetrahydrofuran (B95107) at a temperature below -5°C.

  • Cool the LDA solution to -70°C and add a solution of 85 g (0.48 mol) of 2,6-dimethylphenyl propanoate in 100 mL of dry tetrahydrofuran at a rate that maintains the temperature below -65°C.

  • After one hour at -70°C, add a solution of 35.3 g (0.49 mol) of 2-methylpropanal in 100 mL of dry tetrahydrofuran, again keeping the temperature below -65°C.

  • After 30 minutes, quench the reaction with 500 mL of saturated aqueous ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with ether.

  • Wash the organic phase with water and brine, then dry over magnesium sulfate.

  • Evaporation of the solvent yields a mixture of the desired β-hydroxy ester and the starting propanoate.

C. (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid:

  • Dissolve the crude product from the previous step in 500 mL of methanol.

  • Add a solution of 112 g (2 mol) of potassium hydroxide in 500 mL of water and 500 mL of methanol.

  • After 15 minutes, neutralize the mixture to pH 7–8 with crushed dry ice.

  • Concentrate the solution and extract with methylene (B1212753) chloride to remove organic impurities.

  • Acidify the aqueous phase to pH 1–2 with concentrated hydrochloric acid.

  • Extract the product with methylene chloride.

  • Wash the combined organic extracts with brine and dry over magnesium sulfate.

  • Evaporate the solvent to yield the crude product, which can be further purified by crystallization from hexane.

Visualizations

Synthesis_Byproduct_Formation cluster_route1 Cyanohydrin Route cluster_route2 Aldol-Type Route cluster_route3 Grignard Route Ketone 4-Methyl-2-pentanone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN/HCN HydroxyAcid This compound Cyanohydrin->HydroxyAcid H3O+ (Complete Hydrolysis) Amide Amide Byproduct Cyanohydrin->Amide H3O+ (Incomplete Hydrolysis) Ester Ester Enolate Enolate Ester->Enolate + LDA UnreactedEster Unreacted Ester Ester->UnreactedEster Incomplete Reaction HydroxyEster Hydroxy Ester Enolate->HydroxyEster + Aldehyde Aldehyde Aldehyde Aldehyde->HydroxyEster FinalAcid Hydroxy Acid HydroxyEster->FinalAcid Hydrolysis Grignard Grignard Reagent Intermediate Alkoxide Intermediate Grignard->Intermediate EliminationProduct Elimination Byproduct Grignard->EliminationProduct Acts as base Substrate Ketone/Aldehyde Substrate->Intermediate Substrate->EliminationProduct TargetAcid Hydroxy Acid Intermediate->TargetAcid Work-up

Caption: Byproduct formation pathways in different synthetic routes.

Troubleshooting_Logic Start Problem Encountered IncompleteReaction Incomplete Reaction? Start->IncompleteReaction PurificationIssue Purification Issues? Start->PurificationIssue IncompleteReaction->PurificationIssue No CheckPurity Check Reagent Purity & Stoichiometry IncompleteReaction->CheckPurity Yes IdentifyByproducts Identify Potential Byproducts (see table) PurificationIssue->IdentifyByproducts Yes CheckConditions Verify Reaction Time & Temperature CheckPurity->CheckConditions Solution Problem Resolved CheckConditions->Solution OptimizePurification Optimize Purification Method (e.g., Crystallization, Chromatography) IdentifyByproducts->OptimizePurification OptimizePurification->Solution

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 2-Hydroxy-2,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2-Hydroxy-2,4-dimethylpentanoic acid. The information is structured to address common challenges and improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A1: A widely applicable method for synthesizing α-hydroxy acids, including this compound, is the two-step cyanohydrin pathway. This process begins with the nucleophilic addition of a cyanide source to 4-methyl-2-pentanone (B128772) to form an intermediate cyanohydrin. This intermediate is then hydrolyzed, typically under acidic conditions, to yield the final product.

Q2: What are the critical factors that influence the overall yield of the synthesis?

A2: The overall yield is primarily influenced by the efficiency of two key steps: the formation of the cyanohydrin intermediate and its subsequent hydrolysis. For the cyanohydrin formation, crucial factors include the reaction temperature, the pH of the reaction mixture, and the purity of the starting ketone. For the hydrolysis step, the concentration of the acid, reaction time, and temperature are critical parameters that must be optimized to prevent side reactions.

Q3: What are the most common impurities or byproducts I should expect?

A3: Common impurities can include unreacted 4-methyl-2-pentanone from the first step and the intermediate amide from incomplete hydrolysis. A significant byproduct can be 2,4-dimethyl-2-pentenoic acid, which forms if the α-hydroxy acid undergoes dehydration. This dehydration is often promoted by high temperatures and strong acidic conditions during the hydrolysis or workup steps.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For the first step, the disappearance of the starting ketone (4-methyl-2-pentanone) can be tracked. For the hydrolysis step, the disappearance of the intermediate cyanohydrin or amide can be monitored. 1H NMR spectroscopy can also be used to analyze aliquots from the reaction mixture to determine the conversion to the product.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Cyanohydrin Intermediate 1. Incomplete reaction: The reaction may not have reached equilibrium. 2. Side reactions: Polymerization of cyanide or side reactions of the ketone. 3. Low reactivity of the ketone: Steric hindrance from the methyl groups may slow the reaction.1. Increase reaction time: Allow the reaction to proceed for a longer duration. 2. Control pH: Maintain a slightly acidic to neutral pH (around 5-7) to favor the addition reaction over cyanide polymerization. 3. Use a more reactive cyanide source: Consider using trimethylsilyl (B98337) cyanide (TMSCN) with a catalytic amount of a Lewis acid.
Incomplete Hydrolysis of the Nitrile 1. Insufficient acid concentration or reaction time. 2. Low reaction temperature. 3. Steric hindrance: The bulky isobutyl group may hinder the approach of water to the nitrile carbon.1. Increase acid concentration: Use a higher concentration of HCl or H2SO4. 2. Increase temperature and time: Reflux the reaction mixture for an extended period (e.g., 12-24 hours). Monitor progress by TLC or GC. 3. Consider alternative hydrolysis methods: Basic hydrolysis followed by acidification can sometimes be more effective for hindered nitriles.
Formation of α,β-Unsaturated Acid 1. Excessively high temperature during hydrolysis. 2. Strongly acidic conditions during workup. 1. Moderate hydrolysis temperature: Maintain the lowest effective temperature during the hydrolysis step. 2. Careful workup: Avoid excessive heating during solvent removal and consider purification by column chromatography at room temperature.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in water. 2. Presence of multiple impurities with similar polarities. 1. Thorough extraction: Use a suitable organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) and perform multiple extractions from the aqueous layer. 2. Column chromatography: Use silica (B1680970) gel column chromatography with a gradient solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanohydrin Pathway

Step 1: Formation of 2-Cyano-2-hydroxy-4-methylpentane (Cyanohydrin Intermediate)

  • In a well-ventilated fume hood, dissolve 10.0 g of 4-methyl-2-pentanone in 50 mL of ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Prepare a solution of 7.5 g of sodium cyanide (NaCN) in 30 mL of water.

  • Cool the ketone solution to 0-5 °C in an ice bath.

  • Slowly add the sodium cyanide solution to the ketone solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, slowly add 10 mL of glacial acetic acid dropwise over 20 minutes.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or GC to confirm the consumption of the starting ketone.

  • Once the reaction is complete, pour the mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.

Step 2: Hydrolysis to this compound

  • In a round-bottom flask, add the crude cyanohydrin intermediate.

  • Add 100 mL of concentrated hydrochloric acid (37%).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours.

  • Monitor the hydrolysis by taking small aliquots and analyzing via TLC or NMR to confirm the disappearance of the intermediate.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (4 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by silica gel column chromatography or recrystallization if necessary.

Visualizations

experimental_workflow start_end start_end process process product product intermediate intermediate start Start: 4-methyl-2-pentanone cyanohydrin_formation Cyanohydrin Formation (0-5 °C -> RT, 12h) start->cyanohydrin_formation reagents1 NaCN, Acetic Acid Ethanol/Water reagents1->cyanohydrin_formation intermediate_product Intermediate: 2-Cyano-2-hydroxy-4-methylpentane cyanohydrin_formation->intermediate_product hydrolysis Acid Hydrolysis (Conc. HCl, Reflux, 12-18h) intermediate_product->hydrolysis final_product Final Product: This compound hydrolysis->final_product purification Purification (Extraction, Chromatography) final_product->purification end End: Pure Product purification->end troubleshooting_yield problem problem question question solution solution cause cause low_yield Problem: Low Overall Yield check_step1 Was cyanohydrin formation complete? low_yield->check_step1 check_step2 Was hydrolysis complete? check_step1->check_step2 Yes cause1 Cause: Incomplete reaction or side reactions in Step 1 check_step1->cause1 No cause2 Cause: Incomplete hydrolysis due to steric hindrance check_step2->cause2 No check_impurities Are there significant byproducts? check_step2->check_impurities Yes solution1 Solution: Increase reaction time, control pH, or use TMSCN. cause1->solution1 solution2 Solution: Increase acid concentration, temperature, and time. cause2->solution2 cause3 Cause: Product loss during workup or purification solution3 Solution: Perform thorough extraction; optimize chromatography. cause3->solution3 check_impurities->cause3 No dehydration_product Dehydration to α,β-unsaturated acid check_impurities->dehydration_product Yes solution4 Solution: Lower hydrolysis temperature; ensure mild workup conditions. dehydration_product->solution4

preventing racemization during 2-Hydroxy-2,4-dimethylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-2,4-dimethylpentanoic acid, with a focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of this compound?

A1: The primary cause of racemization in the synthesis of α-hydroxy acids like this compound is the formation of a planar, achiral enolate intermediate at the α-carbon.[1] This can be initiated by both acidic and basic conditions, which facilitate the removal of the α-proton. Once the planar enolate is formed, reprotonation can occur from either face, leading to a mixture of enantiomers.

Q2: Which steps in the synthesis are most susceptible to racemization?

A2: The steps most prone to racemization are those involving the manipulation of the carboxylic acid or its derivatives under basic or acidic conditions, especially at elevated temperatures. For instance, the hydrolysis of an ester to the final carboxylic acid using a strong base can lead to epimerization if not carefully controlled. Similarly, any step where an enolate is intentionally or unintentionally formed poses a risk.

Q3: How can I minimize racemization during the hydrolysis of an ester precursor?

A3: To minimize racemization during the hydrolysis of an ester (e.g., after using a chiral auxiliary), it is crucial to use mild conditions. The use of lithium hydroxide (B78521) (LiOH) in a mixture of THF and water at low temperatures (e.g., 0 °C) is a commonly employed method.[1] Lithium cations have a high affinity for oxygen, which can help to stabilize the intermediate and reduce the rate of enolization. Additionally, using a peroxide source like hydrogen peroxide along with LiOH can facilitate the cleavage of certain chiral auxiliaries under mild conditions that are less likely to cause racemization.

Q4: What are chiral auxiliaries and how do they help prevent racemization?

A4: Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction.[2] In the synthesis of this compound, a chiral auxiliary can be used to direct the alkylation or other bond-forming reactions at the α-position with high diastereoselectivity. The auxiliary creates a sterically hindered environment that favors the approach of reagents from one face of the molecule over the other. Once the desired stereocenter is established, the auxiliary is cleaved under conditions that are mild enough to avoid racemization of the product. Evans oxazolidinones are a well-known class of chiral auxiliaries used for this purpose.[3]

Q5: Are there other stereoselective methods besides chiral auxiliaries?

A5: Yes, other methods include asymmetric catalysis, where a chiral catalyst is used to control the stereochemistry of the reaction. For the synthesis of α-hydroxy acids, this could involve the enantioselective reduction of a corresponding α-keto acid precursor. Biocatalytic methods using enzymes can also offer high enantioselectivity under mild reaction conditions.

Troubleshooting Guide

Problem 1: Significant racemization observed in the final this compound product.

Possible Cause Suggested Solution
Harsh Hydrolysis Conditions: Using strong bases (e.g., NaOH, KOH) at room temperature or higher for ester hydrolysis.Switch to milder hydrolysis conditions. Use LiOH/H₂O₂ in a THF/water mixture at 0 °C for cleavage of chiral auxiliaries.[1]
Elevated Reaction Temperatures: Performing reactions, especially those involving bases or acids, at elevated temperatures.Maintain low temperatures (-78 °C to 0 °C) during all steps where the α-proton is susceptible to abstraction.
Prolonged Reaction Times: Extended exposure to basic or acidic conditions can increase the extent of racemization.Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Strongly Basic or Acidic Reagents: Use of strong, non-chelating bases can promote enolization.Use weaker bases or bases that can form stable chelates with the substrate, such as lithium-based reagents (e.g., LDA for enolate formation).

Problem 2: Low diastereoselectivity when using a chiral auxiliary.

Possible Cause Suggested Solution
Incomplete Enolate Formation: Insufficient base or reaction time can lead to a mixture of enolates.Ensure complete deprotonation by using a slight excess of a suitable base (e.g., LDA, NaHMDS) and allowing sufficient time for enolate formation at low temperatures.
Incorrect Choice of Lewis Acid: For aldol-type reactions, the choice of Lewis acid can significantly impact diastereoselectivity.For Evans oxazolidinone auxiliaries, dibutylboron triflate (Bu₂BOTf) is often used to form a Z-enolate, which leads to high syn-diastereoselectivity in aldol (B89426) reactions.[4]
Suboptimal Reaction Temperature: Temperature fluctuations can affect the transition state energies and reduce selectivity.Maintain a consistent and low temperature (typically -78 °C) throughout the enolate formation and subsequent reaction with the electrophile.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound via an Evans Chiral Auxiliary

This protocol is based on the well-established methodology for asymmetric alkylation using an Evans oxazolidinone auxiliary.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere at -78 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add 4-methylpentanoyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to 0 °C over 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Asymmetric α-Hydroxylation

  • To a solution of the N-acylated oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of (+)-(camphorsulfonyl)oxaziridine (1.2 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂SO₃.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the α-hydroxy imide (1.0 eq) in a 3:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.5 M aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product, this compound, with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer.

Quantitative Data

Substrate/AuxiliaryElectrophile/ReagentDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Yield (%)Reference
N-propionyl-(4S)-4-isopropyl-2-oxazolidinone(+)-(Camphorsulfonyl)oxaziridine>99:1 d.r.85-95Based on Evans' work
N-butyryl-(4S,5R)-4-methyl-5-phenyl-2-oxazolidinoneLDA, then MoOPH95:5 d.r.78Based on Evans' work
N-propionyl-(S)-4-benzyl-2-oxazolidinoneNaHMDS, then (+)-(CSO)>98% d.e.88General Evans Auxiliary Chemistry

Visualizations

experimental_workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: α-Hydroxylation cluster_step3 Step 3: Cleavage Auxiliary Chiral Auxiliary AcylatedAux N-Acylated Auxiliary Auxiliary->AcylatedAux n-BuLi, THF, -78°C AcylChloride 4-Methylpentanoyl Chloride AcylChloride->AcylatedAux HydroxylatedAux α-Hydroxy Imide AcylatedAux->HydroxylatedAux 1. NaHMDS, -78°C 2. (+)-CSO FinalProduct This compound HydroxylatedAux->FinalProduct LiOH, H₂O₂, THF/H₂O, 0°C RecoveredAux Recovered Auxiliary HydroxylatedAux->RecoveredAux

Caption: Workflow for the asymmetric synthesis of this compound.

troubleshooting_racemization Start Racemization Observed in Product Cause1 Harsh Hydrolysis Conditions? Start->Cause1 Cause2 High Reaction Temperature? Start->Cause2 Cause3 Prolonged Reaction Time? Start->Cause3 Solution1 Use LiOH/H₂O₂ at 0°C Cause1->Solution1 Yes Solution2 Maintain Low Temperatures (-78°C to 0°C) Cause2->Solution2 Yes Solution3 Monitor Reaction and Quench Promptly Cause3->Solution3 Yes

Caption: Troubleshooting logic for addressing racemization issues.

References

Technical Support Center: Diastereomeric Resolution of 2-Hydroxy-2,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the diastereomeric resolution of 2-Hydroxy-2,4-dimethylpentanoic acid. The principles and protocols outlined here are based on established methods for the resolution of chiral carboxylic acids via diastereomeric salt crystallization.

Troubleshooting Guide

Issue 1: No crystal formation after adding the resolving agent.

  • Question: I've mixed the racemic this compound with a chiral resolving agent in a solvent, but no crystals have formed, even after cooling. What should I do?

  • Answer: This is a common issue that typically points to problems with supersaturation or solubility.[1] Here are several steps you can take:

    • Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.[1]

    • Anti-Solvent Addition: Induce precipitation by slowly adding an "anti-solvent" – a solvent in which the diastereomeric salts are less soluble.[1] This should be done cautiously to avoid "oiling out."

    • Lower Temperature: Further decrease the crystallization temperature, as solubility generally decreases with temperature.[1]

    • Seeding: If you have a small quantity of the desired pure diastereomeric salt crystal, add it to the solution to induce crystallization.[1] If not, gently scratching the inside of the flask at the liquid-air interface with a glass rod can sometimes create nucleation sites.[1]

    • Solvent Screening: The chosen solvent may be inappropriate. A systematic screening of solvents with varying polarities is recommended to find a system where the diastereomeric salts have limited solubility.

Issue 2: The diastereomeric salt "oils out" instead of crystallizing.

  • Question: When I cool my solution or add an anti-solvent, a liquid phase separates instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid because of excessively high supersaturation or a temperature that is above the melting point of the solvated solid.[1] To address this:

    • Reduce Supersaturation: Use a more dilute solution or slow down the rate of cooling and anti-solvent addition.[1]

    • Increase Crystallization Temperature: Find a solvent system that allows for crystallization at a higher temperature, well below the melting point of the salt.[1]

    • Ensure Proper Agitation: Gentle and consistent stirring can promote the formation of an ordered crystal lattice over an amorphous oil.[1]

Issue 3: The recovered diastereomeric salt has low purity (low diastereomeric excess).

  • Question: After filtration, I analyzed my crystalline product and found a low diastereomeric excess (d.e.). How can I improve the purity?

  • Answer: Low purity indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.

    • Recrystallization: The most straightforward solution is to recrystallize the obtained solid. This process can be repeated until the desired purity is achieved, though it will result in a lower yield.

    • Optimize Solvent System: The ideal solvent will maximize the solubility difference between the two diastereomers.[2] Experiment with different solvents or solvent mixtures.

    • Adjust Resolving Agent Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective. The separation then relies on the solubility difference between one diastereomeric salt and the unreacted free enantiomer.[1]

    • Ternary Phase Diagram: For a more systematic approach, constructing a ternary phase diagram of the two diastereomeric salts and the solvent can help identify the optimal conditions for recovering the desired salt.[1]

Issue 4: The yield of the desired diastereomeric salt is very low.

  • Question: I have successfully isolated the desired diastereomeric salt with high purity, but the yield is unacceptably low. How can I increase it?

  • Answer: A low yield suggests that a significant amount of the target diastereomer remains in the mother liquor.[1]

    • Optimize Solvent and Temperature: Screen for solvents that further decrease the solubility of the target salt and experiment with lower final crystallization temperatures.[1]

    • Recycle the Mother Liquor: The undesired enantiomer remaining in the mother liquor can often be racemized and recycled, a process known as Resolution-Racemization-Recycle (RRR), to improve the overall process yield.[1]

    • Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired enantiomer can be racemized in the solution, it's possible to convert it into the desired enantiomer, which then crystallizes, driving the equilibrium towards the desired product. This can significantly increase the yield, sometimes approaching 100%.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the best chiral resolving agents for this compound?

A1: As a carboxylic acid, this compound can be resolved using chiral amines.[4][5] Commonly used and commercially available resolving agents include:

  • (+)- and (-)-1-Phenylethylamine

  • (+)- and (-)-Cinchonidine

  • (+)- and (-)-Quinine

  • (+)- and (-)-Brucine (Note: Brucine is highly toxic)

  • (1R,2S)-(-)-Ephedrine

The optimal resolving agent is difficult to predict and must be determined experimentally.[6] A screening of several agents is highly recommended.

Q2: How do I choose the right solvent for the resolution?

A2: The ideal solvent should exhibit a large solubility difference between the two diastereomeric salts.[7] It is common to screen a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and hydrocarbons (hexane, toluene), as well as mixtures of these.

Q3: How can I determine the diastereomeric and enantiomeric purity of my samples?

A3:

  • Diastereomeric Purity: The diastereomeric excess (d.e.) of the crystallized salt can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, as the diastereomers should have distinguishable signals.

  • Enantiomeric Purity: After liberating the resolved this compound from the chiral resolving agent, the enantiomeric excess (e.e.) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting the acid to a diastereomeric ester or amide with a chiral derivatizing agent and analyzing by standard chromatography (GC or HPLC).

Q4: How do I recover the resolved this compound from the diastereomeric salt?

A4: The purified diastereomeric salt is typically treated with an acid (e.g., dilute HCl) to protonate the carboxylic acid and a base (e.g., dilute NaOH) to deprotonate the amine resolving agent.[5] The resolved carboxylic acid can then be extracted into an organic solvent, and the resolving agent can often be recovered from the aqueous layer for reuse.

Experimental Protocols

The following are generalized starting protocols for the resolution of racemic this compound. Note: These are starting points and will likely require optimization.

Protocol 1: Screening of Chiral Resolving Agents

  • In separate vials, dissolve a specific amount of racemic this compound (e.g., 100 mg) in a chosen solvent (e.g., 1 mL of 9:1 ethanol/water).

  • To each vial, add 1.0 equivalent of a different chiral resolving agent (e.g., (R)-1-phenylethylamine, (S)-1-phenylethylamine, cinchonidine, etc.).

  • Heat the vials gently until all solids dissolve, then allow them to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Observe the vials for crystal formation.

  • If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.

  • Analyze the crystalline material to determine the yield and diastereomeric excess.

Protocol 2: Liberation of the Enantiomerically Enriched Acid

  • Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer by the dropwise addition of 1M HCl until the pH is approximately 2.

  • Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (e.e.) using a suitable chiral analytical method.

Data Presentation

The following tables present illustrative data from a hypothetical screening of resolving agents and solvents. This data is for comparison purposes to guide the experimental design.

Table 1: Illustrative Screening of Chiral Resolving Agents for Racemic this compound in Ethanol.

Resolving AgentDiastereomeric Salt Yield (%)Diastereomeric Excess (d.e.) of Crystals (%)
(R)-1-Phenylethylamine4285
(S)-1-Phenylethylamine4083
(+)-Cinchonidine3592
(-)-Brucine4595

Table 2: Illustrative Effect of Solvent on the Resolution with (+)-Cinchonidine.

Solvent SystemDiastereomeric Salt Yield (%)Diastereomeric Excess (d.e.) of Crystals (%)
Methanol3088
Ethanol3592
Isopropanol3894
Acetone2575
Ethyl Acetate2260

Visualizations

experimental_workflow cluster_prep Step 1: Salt Formation cluster_sep Step 2: Crystallization cluster_iso Step 3: Liberation racemic_acid Racemic 2-Hydroxy-2,4- dimethylpentanoic acid mixture Dissolve and Heat racemic_acid->mixture resolving_agent Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) resolving_agent->mixture solvent Solvent (e.g., Ethanol) solvent->mixture cooling Cool Slowly mixture->cooling Diastereomeric Salt Solution filtration Filtration cooling->filtration crystals Diastereomeric Crystals (Enriched in one diastereomer) filtration->crystals mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor acidification Acidify (e.g., HCl) & Extract crystals->acidification Purified Salt pure_enantiomer Enantiomerically Pure This compound acidification->pure_enantiomer

Caption: Experimental workflow for diastereomeric resolution.

troubleshooting_tree start Start Resolution Experiment q1 Crystals Formed? start->q1 no_xtal No Crystals q1->no_xtal No oil_out Oiled Out q1->oil_out Oiled Out q2 Check Purity (d.e.) q1->q2 Yes sol_no_xtal Increase Concentration Add Anti-Solvent Lower Temperature Seed Crystals no_xtal->sol_no_xtal sol_oil_out Reduce Supersaturation Increase Crystallization Temp. Ensure Agitation oil_out->sol_oil_out low_purity Low Purity q2->low_purity Low high_purity High Purity q2->high_purity High sol_low_purity Recrystallize Optimize Solvent Adjust Stoichiometry low_purity->sol_low_purity q3 Check Yield high_purity->q3 low_yield Low Yield q3->low_yield Low success Successful Resolution q3->success Acceptable sol_low_yield Optimize Solvent/Temp. Recycle Mother Liquor Consider CIDT low_yield->sol_low_yield

Caption: Troubleshooting decision tree for diastereomeric resolution.

References

Technical Support Center: 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Hydroxy-2,4-dimethylpentanoic acid in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: this compound is typically supplied as a solid and should be stored in a dry, tightly sealed container in a refrigerator at 2 to 8°C.[1] For solutions, it is recommended to use them freshly prepared. If short-term storage is necessary, solutions should be kept at 2-8°C and protected from light. For long-term storage, aliquoting and freezing at -20°C or below may be considered, although freeze-thaw cycles should be avoided.

Q2: In which solvents is this compound soluble?

A2: The compound is reported to be water-soluble, with a solubility of 42 g/L at 25°C.[1] It is also expected to be soluble in common polar organic solvents such as methanol, ethanol, and acetone. When preparing solutions, especially for hydrolytic stability studies, co-solvents can be used for compounds with poor water solubility, but it's crucial to ensure the co-solvent itself does not cause degradation.[2][3][4]

Q3: What are the likely degradation pathways for this compound?

A3: As a hydroxy carboxylic acid, this compound may be susceptible to several degradation pathways, particularly under stress conditions:

  • Hydrolysis: The ester-like nature of the hydroxy acid could be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than a typical ester.

  • Oxidation: The tertiary alcohol group could be susceptible to oxidation, potentially leading to the formation of a ketone or other oxidative cleavage products.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation.

  • Dehydration: Under certain acidic conditions and/or heat, elimination of the hydroxyl group and a proton from an adjacent carbon could lead to the formation of an unsaturated carboxylic acid.

A proposed logical workflow for investigating these pathways is outlined below.

cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/MS (Stability-Indicating Method) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal Stress (e.g., 70°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC Characterization Isolate & Characterize (NMR, MS, IR) HPLC->Characterization If significant degradation Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Elucidate Degradation Pathways Characterization->Pathway

Caption: Workflow for Forced Degradation Studies.

Troubleshooting Guide

Issue 1: Rapid Loss of Compound Potency in Solution

  • Question: I've prepared a stock solution of this compound in an aqueous buffer, but I'm observing a rapid decrease in its concentration. What could be the cause?

  • Answer: Rapid degradation can be due to several factors, most commonly pH and temperature. Alpha-hydroxy acids can be susceptible to degradation in highly acidic or alkaline conditions.[5] Additionally, elevated storage temperatures can accelerate this process. It is advisable to maintain the pH of your solution in the neutral range (approximately 4-7) and store it at 2-8°C.[5] For any new formulation, a forced degradation study is recommended to understand the compound's intrinsic stability.[6]

Issue 2: Appearance of Unknown Peaks in HPLC Analysis

  • Question: My HPLC chromatogram of a stored solution of this compound shows several new, unidentified peaks. What are these and how can I prevent them?

  • Answer: The appearance of new peaks strongly suggests the formation of degradation products. To identify these, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective.[7] To minimize their formation, stringent control of storage conditions is necessary. This includes:

    • pH Control: Use a buffered system to maintain a stable pH.

    • Temperature Control: Store solutions at recommended low temperatures.

    • Protection from Light: Use amber vials or store in the dark to prevent photolytic degradation.

    • Inert Atmosphere: For solutions sensitive to oxidation, purging with an inert gas like nitrogen or argon before sealing can be beneficial.

Issue 3: Inconsistent Results in Biological or Chemical Assays

  • Question: I am observing high variability and poor reproducibility in my experiments using a solution of this compound. Could this be related to its stability?

  • Answer: Yes, inconsistent results are a common consequence of using a degraded or partially degraded solution. As the parent compound degrades, its effective concentration decreases, leading to variability in experimental outcomes. It is crucial to use freshly prepared solutions whenever possible. If a stock solution must be used over a period, its stability under your specific storage conditions should be validated. This can be done by running a stability study where the concentration of the analyte is monitored over time using a validated analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to determine the intrinsic stability of this compound.[2][3][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at room temperature and at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 6% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Incubate at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat at 70°C.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Analyze samples at initial (t=0), 2, 4, 8, 24, and 48 hours. The duration may be extended if no significant degradation is observed.

  • Sample Analysis: At each time point, withdraw an aliquot. For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial to separate the parent compound from any potential degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (for the carboxyl group) or Mass Spectrometry (MS) for higher specificity.[9]

    • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and range.

Data Presentation

The results from the forced degradation study should be summarized to provide a clear overview of the stability profile.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)No. of Degradation ProductsMajor Degradant Peak Area (%)
0.1 M HCl (60°C) 2485.228.1 (RRT 0.75)
0.1 M NaOH (RT) 890.515.3 (RRT 0.88)
3% H₂O₂ (RT) 4892.114.5 (RRT 1.15)
Thermal (70°C) 4898.70-
Photolytic -99.10-

Note: Data presented are hypothetical and for illustrative purposes only. RRT = Relative Retention Time.

Visualization of Logical Relationships

The decision-making process for handling and analyzing this compound can be visualized as follows.

start Experiment with This compound prep_sol Prepare Fresh Solution? start->prep_sol use_fresh Use Freshly Prepared Solution prep_sol->use_fresh Yes use_stored Use Stored Stock Solution prep_sol->use_stored No proceed Proceed with Experiment use_fresh->proceed check_stability Has Stock Stability Been Validated? use_stored->check_stability validate Perform Stability Study (e.g., HPLC analysis over time) check_stability->validate No check_stability->proceed Yes validate->proceed inconsistent_results Inconsistent Results? proceed->inconsistent_results inconsistent_results->start No, successful experiment troubleshoot Troubleshoot: - Check solution prep - Re-validate stability - Analyze for degradants inconsistent_results->troubleshoot Yes

Caption: Decision workflow for solution usage.

References

Technical Support Center: Decarboxylation of 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxy-2,4-dimethylpentanoic acid. The information provided is intended to assist in understanding and managing its potential for decarboxylation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the potential for decarboxylation of this compound?

A1: this compound, as a tertiary α-hydroxy acid, has the potential to undergo decarboxylation, particularly under forcing conditions such as high temperatures or in the presence of strong acids, bases, or oxidizing agents. The tertiary nature of the α-carbon can influence the reaction mechanism and rate. Two primary pathways for decarboxylation should be considered: thermal and oxidative.

Q2: What are the likely products of decarboxylation?

A2: Upon decarboxylation, this compound is expected to lose carbon dioxide (CO₂) and form 2,4-dimethyl-2-pentanol (B165554). Under oxidative conditions, the corresponding ketone, 2,4-dimethyl-2-pentanone, may also be formed.

Q3: What analytical techniques are suitable for monitoring the decarboxylation of this compound?

A3: To monitor the degradation of this compound and the formation of its decarboxylation products, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a robust method for quantifying the parent compound. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the detection and quantification of the volatile decarboxylation products like 2,4-dimethyl-2-pentanol and 2,4-dimethyl-2-pentanone.

Q4: How can I minimize decarboxylation during my experiments?

A4: To minimize unwanted decarboxylation, it is recommended to:

  • Maintain neutral pH conditions where possible.

  • Avoid excessively high temperatures during reactions and storage.

  • Protect the compound from strong oxidizing agents unless oxidative decarboxylation is the desired reaction.

  • Use purified solvents and reagents to avoid catalytic impurities.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Unexpected loss of starting material and formation of a non-polar byproduct. The experimental conditions (e.g., high temperature, prolonged reaction time) may be inducing thermal decarboxylation.Reduce the reaction temperature and/or time. Monitor the reaction progress more frequently using TLC or a rapid LC-MS analysis. Consider if a lower-boiling point solvent could be used to maintain a lower reaction temperature.
Formation of a ketone byproduct is observed. The reaction conditions may be promoting oxidative decarboxylation. This could be due to the presence of an oxidizing agent, dissolved oxygen, or metal catalysts.If oxidative decarboxylation is not the intended reaction, deaerate solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly cleaned to remove any trace metal impurities. If a specific reagent is suspected of being an oxidant, consider replacing it with a non-oxidizing alternative.
Inconsistent results between experimental runs. Variability in reaction conditions such as temperature fluctuations, differences in reagent purity, or exposure to air can lead to inconsistent levels of decarboxylation.Standardize all experimental parameters. Use a temperature-controlled reaction setup. Use reagents from the same batch and ensure they are of high purity. Consistently apply inert atmosphere techniques if sensitivity to oxidation is observed.
Difficulty in quantifying the extent of decarboxylation. The decarboxylation products may be volatile, leading to their loss during sample workup or analysis, resulting in an underestimation of the degradation.Use analytical techniques suitable for volatile compounds, such as headspace GC-MS. Prepare analytical standards of the expected decarboxylation products to create a calibration curve for accurate quantification.

Data Presentation

Due to the lack of specific experimental data for the decarboxylation of this compound in the public domain, the following tables present illustrative data based on typical observations for the degradation of similar α-hydroxy acids. These are intended to provide a general understanding of how such data might be presented.

Table 1: Illustrative Thermal Decarboxylation of this compound in an Inert Solvent

Temperature (°C)Time (h)% Parent Compound Remaining% 2,4-dimethyl-2-pentanol
10024>99<1
12024955
140248218
160246535

Table 2: Illustrative Oxidative Decarboxylation of this compound in the Presence of an Oxidizing Agent

Oxidant Concentration (mol%)Time (h)% Parent Compound Remaining% 2,4-dimethyl-2-pentanone
1129010
5126040
10122575
2012<5>95

Experimental Protocols

Protocol 1: Monitoring Thermal Decarboxylation

This protocol describes a general method for evaluating the thermal stability of this compound.

  • Preparation of Samples: Prepare solutions of this compound in a high-boiling point, inert solvent (e.g., diphenyl ether) at a known concentration (e.g., 10 mg/mL).

  • Incubation: Aliquot the solutions into sealed vials under an inert atmosphere. Place the vials in temperature-controlled heating blocks at various temperatures (e.g., 100°C, 120°C, 140°C, 160°C).

  • Time Points: At specified time intervals (e.g., 1, 4, 8, 24 hours), remove a vial from each temperature.

  • Sample Analysis: Allow the vials to cool to room temperature. Dilute an aliquot of the sample with a suitable solvent (e.g., acetonitrile) and analyze by HPLC to quantify the remaining parent compound and by GC-MS to identify and quantify the formation of 2,4-dimethyl-2-pentanol.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each temperature to determine the degradation kinetics.

Protocol 2: Investigating Oxidative Decarboxylation

This protocol outlines a method to assess the susceptibility of this compound to oxidative decarboxylation.

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., acetic acid).

  • Addition of Oxidant: Add a specific molar equivalent of an oxidizing agent (e.g., potassium permanganate, ceric ammonium (B1175870) nitrate).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitoring: Withdraw aliquots at regular intervals. Quench the reaction in the aliquot (e.g., by adding a reducing agent like sodium sulfite (B76179) if using an oxidizing agent that can be quenched).

  • Analysis: Analyze the aliquots by HPLC or GC-MS to determine the consumption of the starting material and the formation of 2,4-dimethyl-2-pentanone.

  • Varying Conditions: Repeat the experiment with different concentrations of the oxidizing agent or at different temperatures to understand the reaction parameters.

Visualizations

DecarboxylationPathways cluster_main This compound cluster_thermal Thermal Decarboxylation cluster_oxidative Oxidative Decarboxylation start C₇H₁₄O₃ thermal_product 2,4-dimethyl-2-pentanol + CO₂ start->thermal_product Heat (Δ) oxidative_product 2,4-dimethyl-2-pentanone + CO₂ + H₂O start->oxidative_product [O]

Caption: Potential decarboxylation pathways for this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solutions of This compound thermal Thermal Stress (e.g., 100-160°C) prep->thermal oxidative Oxidative Stress (e.g., KMnO₄) prep->oxidative sampling Sample at time intervals thermal->sampling oxidative->sampling hplc HPLC Analysis (Quantify parent compound) sampling->hplc gcms GC-MS Analysis (Identify & quantify products) sampling->gcms kinetics Determine degradation kinetics hplc->kinetics pathway Identify degradation pathway gcms->pathway

Caption: General experimental workflow for studying the stability of this compound.

Technical Support Center: Purification of Crude 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Hydroxy-2,4-dimethylpentanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Purification

Symptoms: The final yield of purified this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Explanation
Incomplete Extraction Optimize the pH during acid-base extraction.Ensure the aqueous phase is sufficiently basic (pH > 9) to deprotonate the carboxylic acid and drive it into the aqueous layer. Subsequently, ensure the aqueous layer is sufficiently acidic (pH < 2) to protonate the carboxylate for extraction back into the organic solvent.
Perform multiple extractions.Instead of one large volume extraction, perform three to four extractions with smaller volumes of solvent to improve efficiency.
Product Loss During Recrystallization Use a minimal amount of hot solvent for dissolution.Using an excess of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
Cool the recrystallization mixture slowly.Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool to room temperature before placing it in an ice bath to maximize crystal formation.
Co-precipitation of Impurities Choose an appropriate recrystallization solvent.Hexane (B92381) is a suitable solvent for the recrystallization of similar hydroxy acids.[1] If impurities co-precipitate, consider a different solvent or a solvent mixture.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_extraction Review Extraction Protocol start->check_extraction check_recrystallization Review Recrystallization Protocol start->check_recrystallization optimize_ph Optimize pH of Aqueous Phase check_extraction->optimize_ph pH issue? multiple_extractions Perform Multiple Extractions check_extraction->multiple_extractions Inefficient extraction? minimal_solvent Use Minimal Hot Solvent check_recrystallization->minimal_solvent Excess solvent? slow_cooling Ensure Slow Cooling check_recrystallization->slow_cooling Rapid cooling? solvent_selection Re-evaluate Recrystallization Solvent check_recrystallization->solvent_selection Co-precipitation? yield_improved Yield Improved optimize_ph->yield_improved multiple_extractions->yield_improved minimal_solvent->yield_improved slow_cooling->yield_improved solvent_selection->yield_improved

Caption: Troubleshooting workflow for addressing low purification yield.

Issue 2: Product Oils Out During Recrystallization

Symptoms: Instead of forming solid crystals, the product separates as an oil upon cooling the recrystallization solvent.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Detailed Explanation
High Impurity Level Perform a pre-purification step.High concentrations of impurities can depress the melting point of the product, causing it to oil out. Consider an initial acid-base extraction to remove the majority of impurities before recrystallization.
Inappropriate Solvent Screen for alternative solvents.The chosen solvent may be too good a solvent for the compound at lower temperatures. Try a less polar solvent or a solvent mixture.
Solution is Too Concentrated Add a small amount of additional hot solvent.If the solution is supersaturated to a very high degree, the product may not have time to form an ordered crystal lattice. Add a little more hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.
Cooling Rate is Too Fast Reduce the rate of cooling.Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature on a benchtop, which can encourage crystal nucleation.

Logical Relationship for Oiling Out:

Oiling_Out_Troubleshooting oiling_out Product Oils Out high_impurities High Impurity Level oiling_out->high_impurities wrong_solvent Inappropriate Solvent oiling_out->wrong_solvent too_concentrated High Concentration oiling_out->too_concentrated fast_cooling Rapid Cooling oiling_out->fast_cooling solution_pre_purify Solution: Pre-purify (e.g., extraction) high_impurities->solution_pre_purify solution_solvent_screen Solution: Screen new solvents wrong_solvent->solution_solvent_screen solution_add_solvent Solution: Add more hot solvent too_concentrated->solution_add_solvent solution_slow_cool Solution: Cool slowly fast_cooling->solution_slow_cool

Caption: Causes and solutions for product oiling out during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Based on common synthetic routes, potential impurities include:

  • Unreacted starting materials: such as 2,6-dimethylphenol, propanoyl chloride, and 2-methylpropanal.

  • Reaction intermediates: for example, 2,6-dimethylphenyl propanoate.

  • Byproducts: from side reactions.

Q2: What is a good starting solvent for the recrystallization of this compound?

A2: Hexane has been shown to be an effective solvent for the recrystallization of structurally similar hydroxy acids, yielding a pure product.[1] It is recommended to perform small-scale solvent screening to confirm the optimal solvent for your specific crude material.

Q3: What pH should I aim for during the acid-base extraction steps?

A3: For the initial extraction of the acidic product into the aqueous phase, a pH greater than 9 is recommended to ensure complete deprotonation of the carboxylic acid. For the subsequent back-extraction into a fresh organic solvent, the pH of the aqueous phase should be adjusted to less than 2 to ensure complete protonation.[1]

Q4: My purified product still shows multiple spots on TLC. What should I do?

A4: If impurities persist after extraction and recrystallization, column chromatography can be employed as a more rigorous purification technique. A silica (B1680970) gel column with a gradient elution of hexane and ethyl acetate (B1210297) is a common starting point for the purification of moderately polar organic acids.

Q5: How can I assess the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): To qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. For a similar compound, (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, the melting point is reported as 76-79°C.[1]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol describes a general procedure for the separation of this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the sodium salt of this compound.

  • Wash: Wash the organic layer with another portion of saturated NaHCO₃ solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify to a pH < 2 by the slow addition of concentrated hydrochloric acid (HCl).

  • Extraction of Purified Product: Extract the acidified aqueous layer with three portions of a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of this compound.

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature (e.g., hexane).[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator. An overall yield of 41-60% can be expected for a similar purification process.[1]

Experimental Workflow Diagram:

Purification_Workflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization dissolve_crude Dissolve Crude in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) dissolve_crude->add_base separate_layers Separate Aqueous Layer add_base->separate_layers acidify Acidify Aqueous Layer (pH < 2) separate_layers->acidify extract_product Extract with Fresh Organic Solvent acidify->extract_product dissolve_hot Dissolve in Minimal Hot Solvent (e.g., Hexane) extract_product->dissolve_hot Proceed to Recrystallization cool_slowly Cool Slowly to Room Temperature dissolve_hot->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter_crystals Filter and Wash Crystals ice_bath->filter_crystals dry_crystals Dry Purified Crystals filter_crystals->dry_crystals

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Hydroxy-2,4-dimethylpentanoic acid, with a focus on scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthesis routes involve two main strategies:

  • Grignard Reaction: This popular method utilizes the reaction of a Grignard reagent, typically isobutylmagnesium bromide, with a pyruvate (B1213749) derivative. This approach is effective for forming the carbon skeleton and introducing the hydroxyl group in a single step.

  • Cyanohydrin Formation and Hydrolysis: This two-step process involves the reaction of 4-methyl-2-pentanone (B128772) with a cyanide source (e.g., HCN or KCN) to form a cyanohydrin intermediate.[1] Subsequent hydrolysis of the nitrile group yields the desired α-hydroxy acid.

Q2: What are the key safety concerns when scaling up the synthesis of this compound?

A2: Scaling up synthesis, particularly via the Grignard route, presents several safety challenges:

  • Exothermic Reaction: Grignard reactions are highly exothermic and can lead to a runaway reaction if not properly controlled.[2]

  • Flammable Solvents: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), commonly used in Grignard reactions, are highly flammable.

  • Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and will be quenched by water. Strict anhydrous conditions are crucial for success and safety.

Q3: How can the purity of this compound be improved on a large scale?

A3: Industrial-scale purification of α-hydroxy acids like this compound can be achieved through a multi-step process involving extraction, concentration, and crystallization.[3] An aqueous stream containing the crude acid can be subjected to extraction, followed by evaporation of water under reduced pressure to concentrate the product.[3] The final purification is typically achieved through crystallization.[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Grignard Reaction Route
Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product. 1. Inactive Grignard reagent: The Grignard reagent may have been quenched by moisture or atmospheric carbon dioxide. 2. Poor quality magnesium: The magnesium turnings may be oxidized. 3. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions.1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Activate the magnesium turnings with a small crystal of iodine or by mechanical stirring. 3. Optimize the reaction temperature. The addition of the Grignard reagent to the pyruvate is typically performed at low temperatures (e.g., -78 °C to 0 °C).
Formation of significant side products. 1. Enolization of the pyruvate: The Grignard reagent can act as a base, leading to the deprotonation of the pyruvate. 2. Wurtz coupling: Reaction of the Grignard reagent with unreacted alkyl halide.1. Use a less sterically hindered and more reactive pyruvate derivative. Add the Grignard reagent slowly to the pyruvate solution at a low temperature. 2. Ensure a slight excess of magnesium and control the rate of addition of the alkyl halide during Grignard reagent formation.
Cyanohydrin Hydrolysis Route
Issue Possible Cause(s) Recommended Solution(s)
Incomplete hydrolysis of the cyanohydrin. 1. Insufficiently harsh hydrolysis conditions: The nitrile group is stable and requires strong acidic or basic conditions for complete hydrolysis. 2. Short reaction time: The hydrolysis reaction may not have been allowed to proceed to completion.1. Increase the concentration of the acid or base used for hydrolysis. Refluxing for an extended period is often necessary. 2. Monitor the reaction progress using techniques like TLC or GC to ensure completion.
Product decomposition during workup. Harsh workup conditions: The α-hydroxy acid product can be sensitive to high temperatures and extreme pH.Neutralize the reaction mixture carefully and avoid excessive heating during solvent removal. Extraction with a suitable organic solvent at a controlled pH is recommended.

Experimental Protocols

Synthesis via Grignard Reaction (Lab Scale)

This protocol is a general guideline and may require optimization.

Materials:

ReagentMolar Mass ( g/mol )Amount (mol)Volume/Mass
Magnesium Turnings24.310.122.9 g
Isobutyl Bromide137.020.1110.0 mL
Anhydrous Diethyl Ether74.12-150 mL
Ethyl Pyruvate116.120.1011.2 mL
1 M HCl36.46-As needed

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction should initiate spontaneously. If not, gentle heating may be required.

    • Once the reaction starts, add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ethyl Pyruvate:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of ethyl pyruvate in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The resulting crude product is the ethyl ester of this compound.

  • Hydrolysis:

    • Add a solution of sodium hydroxide (B78521) in ethanol/water to the crude ester.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture and acidify with concentrated HCl.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield this compound.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Workup & Hydrolysis A Mg Turnings + Isobutyl Bromide B Grignard Reagent (Isobutylmagnesium Bromide) A->B in Anhydrous Ether D Crude Ester B->D C Ethyl Pyruvate C->D E Acidic Workup D->E F Ester Hydrolysis (NaOH) E->F G Final Product (this compound) F->G

Caption: Grignard synthesis workflow for this compound.

troubleshooting_logic Start Low Product Yield? Grignard Grignard Route? Start->Grignard Yes Cyanohydrin Cyanohydrin Route? Start->Cyanohydrin No Moisture Anhydrous Conditions? Grignard->Moisture Check Hydrolysis_Cond Harsh Hydrolysis? Cyanohydrin->Hydrolysis_Cond Check Mg_Quality Mg Activated? Moisture->Mg_Quality Yes Solution_Grignard Ensure dry glassware & inert atm. Moisture->Solution_Grignard No Temp Correct Temperature? Mg_Quality->Temp Yes Mg_Quality->Solution_Grignard No Temp->Solution_Grignard No Reaction_Time Sufficient Time? Hydrolysis_Cond->Reaction_Time Yes Solution_Cyano Increase acid/base conc. & reflux time. Hydrolysis_Cond->Solution_Cyano No Reaction_Time->Solution_Cyano No

Caption: Troubleshooting logic for low yield in synthesis.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. For the non-aromatic, aliphatic carboxylic acid, 2-Hydroxy-2,4-dimethylpentanoic acid, achieving robust and reliable enantioseparation is paramount. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining its enantiomeric excess, supported by experimental data from structurally similar compounds.

Comparison of Analytical Techniques

The selection of an optimal analytical method for determining the enantiomeric excess of this compound depends on various factors including sample matrix, required sensitivity, available instrumentation, and desired analysis time. While direct chiral HPLC is a primary approach, alternative techniques such as chiral Supercritical Fluid Chromatography (SFC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages.

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC (Direct) Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).Broad applicability, high resolution, well-established.Longer analysis times, higher solvent consumption.
Chiral HPLC (Indirect) Derivatization of enantiomers into diastereomers, followed by separation on an achiral column.Utilizes standard achiral columns, can enhance detection.Requires derivatization step, potential for racemization.
Chiral SFC Differential interaction with a CSP using a supercritical fluid as the mobile phase.Fast analysis, reduced organic solvent consumption ("green" technique), high efficiency.[1][2]Requires specialized equipment.
Chiral GC (Direct & Indirect) Separation of volatile enantiomers (or their volatile derivatives) on a chiral capillary column.High resolution for volatile compounds, fast analysis.Limited to thermally stable and volatile analytes; often requires derivatization.[3]
NMR with Chiral Solvating Agents Formation of transient diastereomeric complexes that exhibit distinct NMR signals.[4][5][6][7]Rapid, non-destructive, provides structural information.Lower sensitivity, may require higher sample concentrations, potential for signal overlap.[4]

Recommended Chiral HPLC Methods

Due to the lack of a chromophore in this compound, UV detection at low wavelengths (e.g., 200-210 nm) or the use of a Refractive Index (RI) detector is necessary. Alternatively, derivatization with a UV-absorbing or fluorescent tag can significantly enhance sensitivity. The most promising approaches for the direct chiral HPLC separation of this analyte involve polysaccharide-based, macrocyclic glycopeptide, or ion-exchange chiral stationary phases.

Method 1: Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are renowned for their broad enantioselectivity. For acidic compounds like this compound, normal phase or polar organic modes are often successful.

Experimental Protocol (Starting Conditions):

  • Column: Immobilized polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v). The ratio of hexane (B92381) to alcohol can be adjusted to optimize retention and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter.

A similar compound, 2-hydroxy-2-methylbutanoic acid, has been successfully separated using a polysaccharide-based CSP under normal phase conditions.[8]

Method 2: Macrocyclic Glycopeptide Chiral Stationary Phases

Macrocyclic glycopeptide CSPs, such as those based on vancomycin (B549263) or teicoplanin, offer unique selectivity, particularly for polar and ionizable compounds.

Experimental Protocol (Starting Conditions):

  • Column: Ristocetin (B1679390) A-based CSP.

  • Mobile Phase: A mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate). The pH and organic modifier content are critical for optimizing the separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the sample in the initial mobile phase.

For the structurally similar analyte, 2-hydroxyisocaproic acid, a ristocetin A-based CSP has demonstrated successful enantioseparation.

Method 3: Chiral Ion-Exchange Chromatography

Weak anion-exchange (WAX) CSPs based on quinine (B1679958) or quinidine (B1679956) carbamates are particularly effective for the separation of acidic compounds.

Experimental Protocol (Starting Conditions):

  • Column: Quinine- or Quinidine-based WAX CSP.

  • Mobile Phase: Acetonitrile/Methanol mixtures with acidic additives like formic acid or acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: MS or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the sample in the mobile phase.

This approach has been successfully applied to the baseline resolution of a variety of short-chain aliphatic hydroxycarboxylic acids.

Alternative Analytical Approaches

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful technique that often provides faster and more efficient separations than HPLC, with the added benefit of reduced environmental impact. Polysaccharide-based CSPs are commonly used in SFC.

Experimental Protocol (Starting Conditions):

  • Column: Polysaccharide-based SFC column (e.g., Chiralpak IC-3).

  • Mobile Phase: Supercritical CO₂ with a polar co-solvent such as methanol or ethanol.

  • Flow Rate: 2-4 mL/min.

  • Backpressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm or MS.

Chiral Gas Chromatography (GC)

For volatile and thermally stable analytes, chiral GC can provide excellent resolution and short analysis times. Derivatization is typically required for non-volatile compounds like hydroxy acids to increase their volatility.

Experimental Protocol (Indirect Method):

  • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) and the hydroxyl group to a silyl (B83357) ether (e.g., trimethylsilyl (B98337) ether).

  • Column: A chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient to ensure good separation.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be a rapid method for determining enantiomeric excess without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Experimental Protocol:

  • Sample Preparation: Dissolve the analyte in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of CSA: Add an appropriate chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent).

  • NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Analysis: Determine the enantiomeric excess by integrating the well-resolved signals corresponding to each enantiomer.[4]

Visualizing the Workflow

Chiral HPLC Analysis Workflow

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Dissolve Sample Dissolve Sample Filter Sample Filter Sample Dissolve Sample->Filter Sample Injector Injector Filter Sample->Injector Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Pump->Injector Chiral Column Chiral Column Injector->Chiral Column Detector Detector Chiral Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Calculate ee Calculate ee Peak Integration->Calculate ee

Caption: General workflow for chiral HPLC analysis.

Method Selection Logic

Start Start Analyte Properties Analyte Properties Start->Analyte Properties Volatile & Thermally Stable? Volatile & Thermally Stable? Analyte Properties->Volatile & Thermally Stable? High Throughput Needed? High Throughput Needed? Volatile & Thermally Stable?->High Throughput Needed? No Chiral GC Chiral GC Volatile & Thermally Stable?->Chiral GC Yes Chiral SFC Chiral SFC High Throughput Needed?->Chiral SFC Yes Chiral HPLC Chiral HPLC High Throughput Needed?->Chiral HPLC No NMR with CSA NMR with CSA High Throughput Needed?->NMR with CSA Rapid Screen

Caption: Decision tree for selecting a chiral analysis method.

Conclusion

For the determination of the enantiomeric excess of this compound, direct chiral HPLC using polysaccharide-based or chiral ion-exchange stationary phases presents a robust and reliable starting point. For faster analysis and reduced solvent consumption, chiral SFC is an excellent alternative. Chiral GC following derivatization is a viable option if the necessary equipment is available and high resolution is required. NMR with chiral solvating agents offers a rapid, non-chromatographic screening method. The final choice of method should be based on a careful evaluation of the specific analytical requirements and validated to ensure accuracy, precision, and robustness.

References

A Comparative Guide to the NMR Analysis of Diastereomeric Esters of 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used to distinguish and quantify diastereomeric esters, with a specific focus on those derived from 2-hydroxy-2,4-dimethylpentanoic acid. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from structurally similar 2-hydroxy acids to illustrate the principles and methodologies. The experimental protocols and analytical principles described are broadly applicable to a range of chiral molecules.

The differentiation of enantiomers is a critical step in drug development and stereoselective synthesis, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. A common and effective method to analyze enantiomeric composition is through their conversion into diastereomers by reaction with a chiral derivatizing agent (CDA). These resulting diastereomers possess distinct physical and spectral properties, allowing for their differentiation and quantification by Nuclear Magnetic Resonance (NMR) spectroscopy.

Principle of Diastereomeric Analysis by NMR

In an achiral environment, enantiomers are indistinguishable by NMR as they have identical chemical shifts and coupling constants. By reacting a racemic or enantiomerically enriched mixture of a chiral analyte, such as this compound, with an enantiomerically pure chiral derivatizing agent, a mixture of diastereomers is formed. These diastereomers have different spatial arrangements and, consequently, their corresponding nuclei exist in distinct magnetic environments. This results in different chemical shifts (δ) and/or coupling constants (J) in their NMR spectra, enabling their identification and quantification.

A widely used class of CDAs is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and its derivatives. The bulky and magnetically anisotropic phenyl group in Mosher's esters induces significant chemical shift differences in the protons of the substrate, facilitating analysis.

Experimental Protocols

Below are detailed methodologies for the synthesis of diastereomeric esters and their subsequent NMR analysis.

1. Synthesis of Diastereomeric Esters (e.g., Mosher's Esters)

This protocol describes a general procedure for the esterification of a chiral alcohol with a chiral derivatizing agent, such as Mosher's acid chloride.

Materials:

  • Racemic or enantiomerically enriched this compound (or other chiral alcohol)

  • (R)- or (S)-Mosher's acid chloride

  • Anhydrous dichloromethane (B109758) (DCM)

  • Pyridine (B92270) or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve the chiral hydroxy acid (1.0 equivalent) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 equivalents) or an excess of pyridine (2-3 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the chiral derivatizing agent, such as (R)-Mosher's acid chloride (1.1 equivalents), to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (if pyridine was used), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure diastereomeric esters.

2. ¹H NMR Analysis of Diastereomeric Esters

This protocol outlines the procedure for acquiring and analyzing the ¹H NMR spectrum of the synthesized diastereomeric esters.

Materials:

  • Purified diastereomeric ester mixture

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • 5 mm NMR tubes

  • High-field NMR spectrometer (≥400 MHz recommended for better resolution)

Procedure:

  • Accurately weigh 10-20 mg of the purified diastereomeric ester mixture and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum using standard acquisition parameters. To ensure accurate integration, a sufficient relaxation delay (e.g., 5 seconds) should be used.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Identify well-resolved signals corresponding to the same proton in each of the two diastereomers. Protons closer to the newly formed stereocenter are more likely to exhibit significant chemical shift differences.

  • Integrate the selected signals for each diastereomer.

  • Calculate the diastereomeric ratio by comparing the integration values of the corresponding signals. The enantiomeric excess (e.e.) of the original hydroxy acid can be determined from this ratio.

Data Presentation: A Representative Example

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Diastereomeric Mosher's Esters of 2-Hydroxy-3-methylbutanoic Acid

Proton Assignment(R)-Alcohol-(S)-Mosher's Ester (δ, ppm)(S)-Alcohol-(S)-Mosher's Ester (δ, ppm)Δδ (R-S) (ppm)
H-2 (α-proton)~4.80~4.75+0.05
H-3 (β-proton)~2.20~2.30-0.10
CH₃ (from isobutyl)~0.95~1.05-0.10
CH₃ (from isobutyl)~0.90~1.00-0.10
OCH₃ (Mosher's)~3.55~3.58-0.03

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The key takeaway is the difference in chemical shifts (Δδ) between the two diastereomers.

Table 2: Representative Coupling Constants (J) for Diastereomeric Mosher's Esters of 2-Hydroxy-3-methylbutanoic Acid

Coupling(R)-Alcohol-(S)-Mosher's Ester (J, Hz)(S)-Alcohol-(S)-Mosher's Ester (J, Hz)
³J(H-2, H-3)~4.5~4.8

Note: Differences in coupling constants are often smaller than differences in chemical shifts but can also be used for analysis.

Visualization of Experimental Workflow and Analytical Principle

The following diagrams, generated using the DOT language, visualize the key processes in the NMR analysis of diastereomeric esters.

experimental_workflow cluster_synthesis Synthesis of Diastereomeric Esters cluster_analysis NMR Analysis Racemic this compound Racemic this compound Esterification Esterification Racemic this compound->Esterification Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)->Esterification Diastereomeric Ester Mixture Diastereomeric Ester Mixture Esterification->Diastereomeric Ester Mixture Sample Preparation (in CDCl3) Sample Preparation (in CDCl3) Diastereomeric Ester Mixture->Sample Preparation (in CDCl3) 1H NMR Spectroscopy 1H NMR Spectroscopy Sample Preparation (in CDCl3)->1H NMR Spectroscopy Spectral Analysis Spectral Analysis 1H NMR Spectroscopy->Spectral Analysis Quantification of Diastereomers Quantification of Diastereomers Spectral Analysis->Quantification of Diastereomers

Caption: Experimental workflow for the synthesis and NMR analysis of diastereomeric esters.

diastereomer_principle cluster_enantiomers Enantiomers in Achiral Solvent cluster_diastereomers Diastereomers after Derivatization R-Enantiomer R-Enantiomer Identical 1H NMR Spectra Identical 1H NMR Spectra R-Enantiomer->Identical 1H NMR Spectra Derivatization with Chiral Agent (S) Derivatization with Chiral Agent (S) R-Enantiomer->Derivatization with Chiral Agent (S) S-Enantiomer S-Enantiomer S-Enantiomer->Identical 1H NMR Spectra S-Enantiomer->Derivatization with Chiral Agent (S) R,S-Diastereomer R,S-Diastereomer Distinct 1H NMR Spectra Distinct 1H NMR Spectra R,S-Diastereomer->Distinct 1H NMR Spectra S,S-Diastereomer S,S-Diastereomer S,S-Diastereomer->Distinct 1H NMR Spectra Derivatization with Chiral Agent (S)->R,S-Diastereomer Derivatization with Chiral Agent (S)->S,S-Diastereomer

A Comparative Guide to 2-Hydroxy-2,4-dimethylpentanoic Acid and Other Chiral Acids for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral acid is a critical decision that can significantly impact the success of stereoselective synthesis and the development of new chemical entities. This guide provides an objective comparison of 2-Hydroxy-2,4-dimethylpentanoic acid with other common chiral acids, supported by structural analysis and relevant experimental contexts.

This document delves into the chemical properties, applications, and potential performance of this compound, contrasting it with widely used chiral acids such as mandelic acid and lactic acid. The guide aims to provide a comprehensive resource for selecting the optimal chiral acid for specific research and development needs.

Physicochemical Properties: A Comparative Overview

The unique structural features of this compound, particularly the sterically hindered quaternary chiral center, distinguish it from simpler alpha-hydroxy acids. This steric bulk can influence its reactivity, solubility, and efficacy in various applications.

PropertyThis compoundMandelic AcidLactic Acid
IUPAC Name This compound[1]2-hydroxy-2-phenylacetic acid2-hydroxypropanoic acid
Molecular Formula C₇H₁₄O₃[1]C₈H₈O₃C₃H₆O₃
Molecular Weight 146.18 g/mol [1]152.15 g/mol 90.08 g/mol
Structure
alt text
alt text
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Key Structural Feature Quaternary α-carbon with bulky isobutyl groupPhenyl group attached to the α-carbonMethyl group attached to the α-carbon
pKa Estimated ~3-43.413.86

Applications in Asymmetric Synthesis and Chiral Resolution

Chiral acids are indispensable tools in asymmetric synthesis, primarily utilized as chiral resolving agents and chiral auxiliaries. The performance of a chiral acid in these roles is heavily dependent on its structural characteristics.

Chiral Resolution of Racemic Bases

The classical method of resolving racemic mixtures, particularly amines, involves the formation of diastereomeric salts with a chiral acid.[2][3] The differential solubility of these salts allows for their separation by fractional crystallization.[2]

Comparative Performance:

While direct experimental data for the resolution efficiency of this compound is not extensively published, its bulky nature suggests it may form well-defined, crystalline salts, which is a key attribute for a good resolving agent.[2] However, the steric hindrance might also pose challenges in achieving efficient salt formation with a broad range of amines compared to less hindered acids like mandelic acid or tartaric acid.[4] The selection of an appropriate resolving agent is often empirical, and screening a variety of agents is a common practice.[5]

Chiral AcidKey Attributes for ResolutionPotential AdvantagesPotential Disadvantages
This compound Sterically hindered, may form rigid crystalline salts.Potentially high diastereoselectivity due to well-defined crystal packing.Steric hindrance may limit the scope of resolvable amines.
Mandelic Acid Aromatic ring allows for π-π stacking interactions in the crystal lattice. Widely used and well-documented.[3]Broad applicability for a wide range of amines.May not be as effective for highly hindered amines.
Tartaric Acid Dicarboxylic acid with multiple hydrogen bonding sites. Readily available and cost-effective.[2]Versatile and widely applicable. Its derivatives offer tunable properties.[2]Can sometimes form less crystalline salts.
Camphoric Acid Rigid bicyclic structure.[2]Can lead to high diastereoselectivity.[2]Less commonly used than tartaric or mandelic acid.
Chiral Auxiliaries in Asymmetric Reactions

Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a subsequent stereoselective transformation, such as an aldol (B89426) reaction or alkylation. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Potential of this compound as a Chiral Auxiliary:

The bulky isobutyl group of this compound could provide significant facial shielding, leading to high diastereoselectivity in reactions like diastereoselective aldol reactions.[6] However, the formation of the initial ester or amide with the substrate and the subsequent removal of the auxiliary might be challenging due to steric hindrance.

Applications in Dermatology and Cosmetics

Alpha-hydroxy acids (AHAs) are widely used in dermatological and cosmetic formulations for their exfoliating and skin-rejuvenating properties.[7][8] They work by promoting the shedding of dead skin cells, which can improve skin texture, reduce the appearance of fine lines, and even out skin tone.[9]

Comparative Efficacy:

The efficacy of an AHA is influenced by its molecular size, which affects its ability to penetrate the skin.[7] Glycolic acid, being the smallest AHA, penetrates the skin most effectively.[7] Lactic acid is also commonly used and is known for its moisturizing properties.[10]

Due to its larger molecular size and steric bulk, this compound would be expected to have a lower skin penetration rate compared to glycolic or lactic acid. This might result in a milder, more superficial exfoliation, which could be beneficial for individuals with sensitive skin. However, this could also mean reduced efficacy for treating more significant signs of photoaging or hyperpigmentation.

AHAMolecular SizePrimary BenefitsSuitable Skin Types
This compound LargerPotentially milder exfoliation.Likely suitable for sensitive skin.
Glycolic Acid SmallestEffective exfoliation, addresses fine lines and hyperpigmentation.[7]Normal, oily, and sun-damaged skin. Can be irritating for sensitive skin.[10]
Lactic Acid MediumExfoliating and moisturizing.[10]Dry and sensitive skin.
Mandelic Acid Larger (due to phenyl group)Gentle exfoliation, suitable for acne-prone and sensitive skin.[10]Sensitive, acne-prone, and hyperpigmented skin.

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Amine via Diastereomeric Salt Formation

This protocol outlines the general steps for resolving a racemic amine using a chiral acid like this compound. The optimal solvent and stoichiometry should be determined empirically for each specific amine.

Materials:

  • Racemic amine

  • Chiral acid (e.g., (R)- or (S)-2-Hydroxy-2,4-dimethylpentanoic acid)

  • Suitable solvent (e.g., methanol, ethanol, acetone)

  • Filtration apparatus

  • Apparatus for measuring optical rotation or chiral HPLC

Procedure:

  • Dissolution: Dissolve the racemic amine (1 equivalent) in a minimal amount of a suitable hot solvent. In a separate flask, dissolve the chiral acid (0.5-1.0 equivalent) in the same hot solvent.[2]

  • Salt Formation: Slowly add the hot solution of the chiral acid to the amine solution with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH solution) to liberate the free amine, which can then be extracted with an organic solvent.

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by measuring its specific rotation.

General Protocol for Kinetic Resolution of a Racemic Alcohol

Kinetic resolution is another method to separate enantiomers, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer.[11]

Materials:

  • Racemic alcohol

  • Chiral acylating agent or catalyst

  • Acyl donor (e.g., acetic anhydride)

  • Solvent

  • Quenching solution

  • Chromatography setup for separation

Procedure:

  • Reaction Setup: In a dry reaction vessel, dissolve the racemic alcohol and the chiral catalyst (e.g., a chiral acid) in an anhydrous solvent.

  • Acylation: Add the acylating agent (e.g., acetic anhydride) to the mixture. The reaction is monitored over time (e.g., by TLC or GC) until approximately 50% conversion is reached.

  • Quenching: Quench the reaction by adding a suitable reagent (e.g., a saturated solution of sodium bicarbonate).

  • Separation: Separate the unreacted alcohol from the acylated product (ester) using column chromatography.

  • Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product using chiral HPLC or GC.

Visualizations

Experimental Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation of Enantiomers racemic_mixture Racemic Mixture (e.g., Amine) dissolution Dissolve in suitable solvent racemic_mixture->dissolution chiral_acid Chiral Resolving Agent (e.g., this compound) chiral_acid->dissolution mixing Mix and allow to crystallize dissolution->mixing filtration Filtration mixing->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (Mother Liquor) filtration->more_soluble liberation1 Treat with base less_soluble->liberation1 liberation2 Treat with base more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Signaling Pathway of Alpha-Hydroxy Acids on Skin Cells

AHA_Pathway cluster_aha Alpha-Hydroxy Acid (AHA) cluster_cell Keratinocyte (Skin Cell) cluster_effect Dermatological Effect AHA AHA (e.g., this compound) penetration Skin Penetration AHA->penetration Topical Application intracellular_acidification Intracellular Acidification penetration->intracellular_acidification ca_influx Ca2+ Influx intracellular_acidification->ca_influx Activates ion channels apoptosis Apoptosis (Programmed Cell Death) ca_influx->apoptosis exfoliation Increased Exfoliation apoptosis->exfoliation skin_rejuvenation Skin Rejuvenation (Smoother Texture, Reduced Wrinkles) exfoliation->skin_rejuvenation

Caption: Simplified signaling pathway of AHAs in skin cells.

References

A Comparative Guide to the Synthesis of 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of chiral molecules like 2-hydroxy-2,4-dimethylpentanoic acid is a critical aspect of the discovery and manufacturing process. This guide provides a comparative analysis of common synthetic protocols for this compound, offering insights into their respective methodologies, yields, and stereochemical control.

Comparison of Synthesis Protocols

The synthesis of this compound can be approached through several distinct pathways. Below is a summary of two prominent methods: the cyanohydrin formation and hydrolysis route, and a stereoselective aldol (B89426) addition approach.

ParameterMethod 1: Cyanohydrin Formation & HydrolysisMethod 2: Stereoselective Aldol Addition
Starting Material 4-methyl-2-pentanone2,6-Dimethylphenyl propanoate
Key Intermediates 2,4-dimethyl-2-hydroxypentanenitrile (a cyanohydrin)2',6'-Dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate
Overall Yield Not explicitly stated in general procedures, yield can vary.41-60%[1][2]
Purity/Final Form Typically requires purification.Crystalline solid, mp 76–79°C[1][2]
Stereoselectivity The initial cyanohydrin formation is typically not stereoselective, leading to a racemic mixture.This specific protocol is designed for the synthesis of the (2SR,3SR) diastereomer.[1][2]
Reagents of Note Hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN), strong acid (e.g., H3O+) for hydrolysis.[3]Diisopropylamine (B44863), n-butyllithium, isobutyraldehyde (B47883), potassium hydroxide (B78521).[1]
Scalability Can be suitable for large-scale synthesis, though handling of highly toxic cyanides requires stringent safety measures.The use of strong bases like n-butyllithium and cryogenic conditions can present challenges for very large-scale industrial production.

Experimental Protocols

Method 1: Synthesis via Cyanohydrin Formation and Hydrolysis

This two-step method begins with the formation of a cyanohydrin from 4-methyl-2-pentanone, which is then hydrolyzed to the carboxylic acid.

Step 1: Formation of 2,4-dimethyl-2-hydroxypentanenitrile (Compound A)

  • To a solution of 4-methyl-2-pentanone, add one equivalent of hydrogen cyanide (HCN).

  • A catalytic amount of potassium cyanide (KCN) is used to initiate the reaction.

  • The reaction mixture is stirred, typically at room temperature, until the formation of the cyanohydrin is complete.

Step 2: Hydrolysis to this compound (Compound B)

  • The crude cyanohydrin from the previous step is treated with an excess of a strong aqueous acid, such as hydronium ion (H3O+).

  • The mixture is heated to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

  • Following the reaction, the product is extracted from the aqueous solution using an organic solvent.

  • The organic extracts are combined, dried, and the solvent is evaporated to yield this compound.

Method 2: Stereoselective Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic Acid

This procedure, adapted from Organic Syntheses, provides a method for preparing a specific diastereomer of a related compound, which can be adapted for the target molecule.[1][2] The following is a detailed protocol for a similar structure, (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid.

Step A: 2,6-Dimethylphenyl propanoate

  • In a 2-L three-necked round-bottomed flask, 26.4 g (0.55 mol) of a 50% dispersion of sodium hydride in mineral oil is washed with dry hexane (B92381) and then suspended in 1 L of dry ether.

  • The flask is cooled in an ice bath, and a solution of 61.1 g (0.50 mol) of 2,6-dimethylphenol (B121312) in 150 mL of dry ether is added dropwise over 10 minutes.

  • After stirring for 5 minutes, a solution of 48 mL (50.9 g, 0.55 mol) of propanoyl chloride in 100 mL of dry ether is added dropwise over 30 minutes.

  • The reaction mixture is stirred for an additional hour and then poured into 200 mL of water.

  • The ether layer is separated, washed successively with 10% sodium hydroxide, water, and 4% hydrochloric acid, and then dried over magnesium sulfate.

  • The ether is removed via rotary evaporation, and the residue is distilled to yield 85–86 g (96–97%) of 2,6-dimethylphenyl propanoate.

Step B: 2',6'-Dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate

  • A 2-L three-necked flask is charged with 300 mL of dry tetrahydrofuran (B95107) and 69 mL (0.49 mol) of diisopropylamine and cooled to -78°C.

  • n-Butyllithium (325 mL, 0.49 mol, 1.5 M in hexane) is added, and the mixture is stirred for 15 minutes.

  • A solution of 85 g (0.48 mol) of 2,6-dimethylphenyl propanoate in 100 mL of dry tetrahydrofuran is added dropwise, and the resulting enolate solution is stirred for 30 minutes.

  • Freshly distilled isobutyraldehyde (48 mL, 0.53 mol) is added, and the reaction is stirred for 15 minutes at -78°C before being quenched with 200 mL of saturated aqueous ammonium (B1175870) chloride.

  • The product is extracted with ether, washed, dried, and the solvent is removed to yield the crude β-hydroxy ester.

Step C: (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid

  • The crude product from the previous step is dissolved in 500 mL of methanol (B129727).

  • A solution of 112 g (2 mol) of potassium hydroxide in a mixture of 500 mL of water and 500 mL of methanol is added with stirring.

  • After 15 minutes, crushed dry ice is added until the pH is 7–8.

  • The solution is concentrated, and the non-acidic byproducts are extracted with methylene (B1212753) chloride.

  • The aqueous phase is acidified to pH 1–2 with concentrated hydrochloric acid and extracted with methylene chloride.

  • The combined organic extracts are washed, dried, and the solvent is removed to yield 36–53 g of the product as a semisolid.

  • Crystallization from hexane provides 30–43 g (41–60% overall yield) of pure hydroxy acid.[1][2]

Visualized Workflows

G Method 1: Cyanohydrin Formation Workflow A 4-methyl-2-pentanone B React with HCN/KCN A->B C Intermediate: 2,4-dimethyl-2-hydroxypentanenitrile B->C D Acid Hydrolysis (H3O+) C->D E Final Product: This compound D->E G Method 2: Stereoselective Aldol Addition Workflow cluster_0 Ester Formation cluster_1 Aldol Addition cluster_2 Hydrolysis A 2,6-dimethylphenol + Propanoyl chloride B 2,6-Dimethylphenyl propanoate A->B NaH, Ether C Enolate Formation (LDA, -78°C) B->C D Reaction with Isobutyraldehyde C->D E Intermediate Ester D->E F Base Hydrolysis (KOH) E->F G Acidification & Workup F->G H Final Product: (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid G->H

References

Determining the Absolute Configuration of 2-Hydroxy-2,4-dimethylpentanoic Acid: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical step. This guide provides an objective comparison of established analytical methods applicable to the stereochemical characterization of 2-hydroxy-2,4-dimethylpentanoic acid, a chiral α-hydroxy acid. We will delve into the principles, experimental protocols, and comparative performance of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis, and Vibrational Circular Dichroism (VCD) spectroscopy.

The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, is fundamental to its biological activity.[1][2][3] Enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, unambiguous assignment of the absolute configuration of chiral molecules like this compound is paramount in pharmaceutical research and development.

This guide compares three powerful techniques for this purpose: single-crystal X-ray crystallography, Mosher's ester analysis using NMR spectroscopy, and Vibrational Circular Dichroism (VCD). Each method offers distinct advantages and is suited to different sample types and research stages.

Comparative Analysis of Analytical Methods

The choice of method for determining the absolute configuration of this compound depends on several factors, including the physical state of the sample, the amount of material available, and the desired level of structural detail. The following table summarizes the key characteristics of each technique.

FeatureX-ray CrystallographyMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Derivatization of the chiral alcohol with a chiral reagent (Mosher's acid) to form diastereomers with distinct NMR chemical shifts.[4][5][6]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2][7]
Sample Requirements High-quality single crystal (can be challenging for oils or amorphous solids).[8][9][10]Small amount of purified sample (mg scale), derivatization required.[4][11][12]Purified sample in solution (mg scale), no derivatization needed.[1][2]
Data Output Unambiguous 3D molecular structure and absolute configuration.[10][13][14]Relative chemical shifts (Δδ) of protons in the diastereomeric esters, which correlate to the absolute configuration.[4][6]VCD spectrum, which is compared to a theoretically calculated spectrum to assign the absolute configuration.[1][2][7]
Advantages Considered the "gold standard" for unambiguous determination of absolute configuration.[2][8]Applicable to a wide range of chiral alcohols and amines, relatively rapid analysis once derivatives are prepared.[4][11]Applicable to molecules in their solution state, does not require crystallization, and provides conformational information.[1][2][3]
Limitations Requirement for a suitable single crystal can be a significant bottleneck.[8][12]Requires successful chemical derivatization, interpretation can be complex for flexible molecules.[5]Requires computational resources for spectral prediction, interpretation can be challenging for highly flexible molecules.[3][15]
Typical Timeframe Days to weeks (including crystal growth).1-2 days for derivatization and NMR analysis.[4][6][11]Days (including measurement and computation).

Methodology and Experimental Protocols

X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute configuration by directly visualizing the three-dimensional structure of a molecule.[9][10][13]

Experimental Workflow:

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Analysis start Purified this compound crystal Single Crystal Growth start->crystal diffraction X-ray Diffraction crystal->diffraction structure Structure Solution & Refinement diffraction->structure absolute Absolute Configuration Determination structure->absolute end 3D Structure with Absolute Configuration absolute->end Final Structure

Figure 1: Workflow for X-ray Crystallography.

Experimental Protocol:

  • Crystallization: Dissolve a high-purity sample of this compound in a suitable solvent or solvent mixture. Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling to obtain single crystals of sufficient quality. If the molecule itself is difficult to crystallize, co-crystallization with a chiral auxiliary may be an option.[8]

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Assignment: Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter. A value close to zero for the correct enantiomer confirms the assignment.

Mosher's Ester Analysis (NMR Spectroscopy)

This NMR-based method is a powerful technique for determining the absolute configuration of chiral secondary alcohols.[4][11] It involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[6]

Logical Relationship for Configuration Assignment:

mosher_logic cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_assignment Configuration Assignment alcohol This compound r_ester (R)-MTPA Ester alcohol->r_ester Reacts with s_ester (S)-MTPA Ester alcohol->s_ester Reacts with r_mtpa (R)-MTPA-Cl s_mtpa (S)-MTPA-Cl nmr 1H NMR Spectra Acquisition r_ester->nmr s_ester->nmr delta Calculate Δδ (δS - δR) nmr->delta model Apply Mosher's Model delta->model config Absolute Configuration model->config

Figure 2: Logic of Mosher's Ester Analysis.

Experimental Protocol:

  • Esterification: Divide the sample of this compound into two portions. React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the respective diastereomeric MTPA esters.[5][12]

  • NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the stereocenter.

  • Configuration Assignment: According to the established model for Mosher's esters, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the original alcohol can be deduced.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation.[1] Since enantiomers have mirror-image VCD spectra, this technique can determine the absolute configuration of a molecule in solution by comparing the experimental spectrum to a quantum chemically calculated spectrum.[2][7]

Experimental and Computational Workflow:

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_comp_assign Comparison & Assignment sample This compound in solution vcd_exp Measure Experimental VCD Spectrum sample->vcd_exp compare Compare Experimental and Calculated Spectra vcd_exp->compare model Build 3D Model (e.g., R-enantiomer) dft DFT Calculation model->dft vcd_calc Calculate Theoretical VCD Spectrum dft->vcd_calc vcd_calc->compare assign Assign Absolute Configuration compare->assign

Figure 3: Workflow for VCD Spectroscopy.

Experimental Protocol:

  • Sample Preparation: Dissolve a purified sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) at an appropriate concentration.

  • VCD Measurement: Record the VCD and infrared absorption spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Generate a 3D structural model of one enantiomer (e.g., the R-enantiomer) of this compound.

    • Perform a conformational search to identify the low-energy conformers of the molecule.

    • For each significant conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G* basis set.[16]

    • Calculate the VCD spectrum for each conformer and obtain a Boltzmann-averaged theoretical spectrum.

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. A good agreement in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[1][2] If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is opposite to the one used in the calculation.

Conclusion

The determination of the absolute configuration of this compound can be reliably achieved using several advanced analytical techniques. X-ray crystallography offers the most direct and unambiguous result but is contingent on successful crystallization. Mosher's ester analysis provides a robust NMR-based alternative for samples in solution, while VCD spectroscopy is a powerful chiroptical method that provides stereochemical information on the molecule in its solution state without the need for derivatization. The selection of the most appropriate method will be guided by the specific characteristics of the sample and the resources available. For comprehensive and orthogonal validation, employing two different techniques is often recommended in drug development settings.

References

Spectroscopic Scrutiny: A Comparative Guide to 2-Hydroxy-2,4-dimethylpentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Detailed Spectroscopic Comparison of (R)- and (S)-2-Hydroxy-2,4-dimethylpentanoic Acid

This guide presents a comprehensive spectroscopic comparison of the (R) and (S) enantiomers of 2-hydroxy-2,4-dimethylpentanoic acid, a chiral building block of interest in pharmaceutical and metabolic research. Due to the limited availability of experimental spectral data for the individual enantiomers, this comparison relies on predicted spectroscopic data and established principles of stereoisomerism's influence on spectroscopic output.

Introduction

This compound possesses a stereocenter at the C2 position, giving rise to two enantiomers: (R)- and (S)-2-Hydroxy-2,4-dimethylpentanoic acid. While enantiomers exhibit identical physical properties in an achiral environment, their interaction with plane-polarized light and chiral entities differs. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) in a chiral environment, are pivotal for their differentiation and characterization. This guide provides an in-depth analysis of the expected ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for these isomers.

Data Presentation

The following tables summarize the predicted and expected quantitative spectroscopic data for the (R)- and (S)-isomers of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

Protons(R)-2-Hydroxy-2,4-dimethylpentanoic acid(S)-2-Hydroxy-2,4-dimethylpentanoic acidMultiplicityIntegration
H1 (CH₃)1.451.45s3H
H3 (CH₂)1.60 - 1.751.60 - 1.75m2H
H4 (CH)1.901.90m1H
H5 (CH₃)0.950.95d6H
OH (C2)VariableVariablebr s1H
COOHVariableVariablebr s1H

Note: In a standard achiral solvent, the ¹H NMR spectra of the (R) and (S) enantiomers are identical. Differentiation would require the use of a chiral solvating agent or a chiral derivatizing agent.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Carbon(R)-2-Hydroxy-2,4-dimethylpentanoic acid(S)-2-Hydroxy-2,4-dimethylpentanoic acid
C1 (CH₃)25.025.0
C2 (C-OH)75.075.0
C3 (CH₂)45.045.0
C4 (CH)24.524.5
C5 (CH₃)23.023.0
C6 (COOH)180.0180.0

Note: Similar to ¹H NMR, the ¹³C NMR spectra of the enantiomers are identical in an achiral solvent.

Table 3: Expected Infrared (IR) Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)2500-3300Strong, BroadO-H Stretch
O-H (Alcohol)3200-3600Strong, BroadO-H Stretch
C-H (sp³)2850-3000Medium-StrongC-H Stretch
C=O (Carboxylic Acid)1700-1725StrongC=O Stretch
C-O1050-1250MediumC-O Stretch

Note: The IR spectra of the (R) and (S) enantiomers are expected to be identical.

Table 4: Expected Major Mass Spectrometry Fragmentation Ions

m/zProposed Fragment
146[M]⁺ (Molecular Ion)
129[M - OH]⁺
101[M - COOH]⁺
87[M - C₄H₉]⁺
59[C₂H₃O₂]⁺
43[C₃H₇]⁺

Note: The mass spectra of the (R) and (S) enantiomers are expected to be identical.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra on the same instrument.

    • Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

    • Typical parameters for ¹³C NMR include a 45° pulse angle, a 5-second relaxation delay, and 1024 or more scans with proton decoupling.

  • Chiral Analysis (for enantiomer differentiation):

    • Chiral Solvating Agents: Acquire ¹H NMR spectra in the presence of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The formation of diastereomeric solvates can lead to separate signals for the enantiomers.

    • Chiral Derivatizing Agents: React the sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric esters. The resulting diastereomers will have distinct NMR spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two NaCl or KBr plates.

    • KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Perform a background scan of the empty sample holder or pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 40-200 amu).

    • For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap analyzer to determine the exact mass and elemental composition of the ions.

Mandatory Visualization

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample This compound Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Fragmentation Pattern MS->MS_Data Comparison Isomer Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for spectroscopic comparison.

logical_relationship cluster_isomers Isomers cluster_properties Spectroscopic Properties (Achiral Solvent) cluster_chiral_env Spectroscopic Properties (Chiral Environment) R_isomer (R)-Isomer Identical_Spectra Identical Spectra (NMR, IR, MS) R_isomer->Identical_Spectra yields Distinct_NMR Distinct NMR Spectra R_isomer->Distinct_NMR yields in S_isomer (S)-Isomer S_isomer->Identical_Spectra yields S_isomer->Distinct_NMR yields in

Caption: Logical relationship of isomers and their spectra.

A Comparative Guide to the Efficacy of Resolving Agents for Racemic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals and fine chemicals. Since enantiomers often exhibit different pharmacological activities, regulatory bodies increasingly require the characterization and marketing of single-enantiomer drugs.[1][2] The most common method for resolving racemic acids is through the formation of diastereomeric salts using a chiral resolving agent.[3][4] This guide provides a data-driven comparison of commonly used resolving agents, detailing their efficacy and providing the experimental context necessary for informed selection.

The fundamental principle of this technique involves reacting a racemic acid with an enantiomerically pure chiral base (the resolving agent).[5] This reaction produces a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties such as solubility.[3][6] This difference allows for their separation by methods like fractional crystallization.[7] Subsequently, the pure enantiomer of the acid can be regenerated from the separated diastereomeric salt.[8]

Comparative Performance of Common Resolving Agents

The choice of a resolving agent is often empirical and crucial for the success of the resolution.[9] An ideal agent forms diastereomeric salts with a significant difference in solubility, leading to high yield and high enantiomeric excess (e.e.) of the desired enantiomer.[9] Below is a comparison of several common resolving agents based on reported experimental data.

Table 1: Efficacy of Selected Resolving Agents for Racemic Acids

Racemic AcidResolving AgentSolvent(s)YieldEnantiomeric Excess (e.e.) / Optical PurityReference
Ibuprofen (B1674241)(S)-(-)-α-Phenylethylamine0.5M KOH / 2-Propanol~41% (for S-enantiomer)88.14% Optical Purity[8][10]
AmlodipineD-Tartaric AcidDMSO48.8% ± 2.4%90.7% ± 1.4% e.e.[11]
Phenylalanine Methyl Ester*PEGylated-(R)-Mandelic AcidMethanol78-90%85% Optical Purity[7][12]
O,O'-Dibenzoyl-tartaric acid(+)-CinchonineNot SpecifiedData not availableEffective separation reported[13]
1,4-Benzodioxane-2-carboxylic acid(S)-(-)-α-PhenylethylamineNot SpecifiedHigh Yield>98% diastereomeric excess (d.e.)[14]

*Note: Phenylalanine methyl ester is a racemic base resolved by a chiral acid, illustrating the reciprocal applicability of the resolving agents.

Experimental Protocols

Reproducibility is key in chemical synthesis. Detailed methodologies for the resolution of specific racemic acids are provided below.

1. Resolution of Racemic Ibuprofen using (S)-(-)-α-Phenylethylamine

This protocol is adapted from procedures designed to resolve the pharmacologically active (S)-(+)-enantiomer of ibuprofen from its racemic mixture.[8][10][15]

  • Step 1: Diastereomeric Salt Formation:

    • Dissolve 3.06 g (14.8 mmol) of racemic ibuprofen in 30 mL of 0.5M KOH by heating the mixture in a water bath to approximately 75-85 °C.[8]

    • In a separate container, add 1.9 mL of (S)-(-)-α-phenylethylamine.

    • Add the (S)-(-)-α-phenylethylamine to the hot ibuprofen solution. The (S)-ibuprofen-(S)-amine diastereomeric salt is less soluble and will begin to precipitate.[15][16]

    • Allow the mixture to cool to room temperature and then place it in an ice bath to maximize crystallization.

  • Step 2: Isolation and Purification of the Diastereomeric Salt:

    • Collect the precipitated salt by suction filtration.

    • Recrystallize the salt from approximately 30 mL of 2-propanol to improve diastereomeric purity.[8]

  • Step 3: Liberation of the (S)-(+)-Ibuprofen Enantiomer:

    • Suspend the recrystallized salt in water and add a strong acid (e.g., 25 mL of 2M H₂SO₄) to protonate the carboxylate and liberate the free carboxylic acid.[8]

    • The neutral ibuprofen is not water-soluble and will separate.[15]

    • Extract the aqueous layer with a suitable organic solvent (e.g., three 15 mL portions of MTBE).

    • Combine the organic layers, wash with water and then with a saturated NaCl solution.

    • Dry the organic layer with an anhydrous drying agent (e.g., sodium sulfate) and remove the solvent by rotary evaporation to yield the resolved (S)-(+)-ibuprofen.[8]

  • Step 4: Analysis:

    • Determine the yield and melting point of the product.

    • Measure the optical rotation using a polarimeter to calculate the specific rotation and determine the optical purity. The literature value for the specific rotation of (S)-(+)-Ibuprofen is typically around +59°.[10]

2. General Protocol for Resolution using Cinchona Alkaloids

Cinchona alkaloids, such as quinine, quinidine, cinchonine, and cinchonidine, are powerful and widely used resolving agents due to their rigid structures and multiple stereocenters.[13][17]

  • Step 1: Salt Formation:

    • Dissolve the racemic acid in a suitable hot solvent (e.g., methanol, ethanol, or acetone).

    • In a separate flask, dissolve an equimolar or sub-equimolar amount of the chosen Cinchona alkaloid (e.g., (+)-cinchonine) in the same hot solvent.

    • Combine the two solutions.

  • Step 2: Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature. The diastereomeric salt with lower solubility will crystallize out.

    • The crystallization process may be initiated by scratching the inside of the flask or by seeding with a previously obtained crystal.

    • Cool the mixture further in an ice bath to maximize the yield of the crystals.

    • Isolate the crystals by filtration. The process of recrystallization may need to be repeated multiple times to achieve high diastereomeric purity.[4]

  • Step 3: Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a strong acid (e.g., HCl or H₂SO₄) to protonate the carboxylic acid.

    • Extract the liberated chiral acid with an organic solvent.

    • The aqueous layer, containing the protonated resolving agent, can be basified to recover the Cinchona alkaloid for reuse.

Visualizing the Workflow

The logical steps of chiral resolution can be visualized to clarify the process from a racemic mixture to isolated enantiomers.

G cluster_start Initial State cluster_process Resolution Process cluster_end Final Products racemic_acid Racemic Acid (R-Acid + S-Acid) salt_formation Step 1: React & Form Diastereomeric Salts racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., S-Base) resolving_agent->salt_formation diastereomers Mixture of Diastereomers (R-Acid-S-Base + S-Acid-S-Base) salt_formation->diastereomers separation Step 2: Separate by Fractional Crystallization diastereomers->separation less_soluble Less Soluble Salt (e.g., S-Acid-S-Base) separation->less_soluble Precipitates more_soluble More Soluble Salt (e.g., R-Acid-S-Base) separation->more_soluble Stays in Solution liberation1 Step 3: Liberate Acid less_soluble->liberation1 liberation2 Step 3: Liberate Acid more_soluble->liberation2 enantiomer1 Pure Enantiomer 1 (S-Acid) liberation1->enantiomer1 recovered_agent1 Recovered Agent liberation1->recovered_agent1 enantiomer2 Pure Enantiomer 2 (R-Acid) liberation2->enantiomer2 recovered_agent2 Recovered Agent liberation2->recovered_agent2

Caption: General workflow for chiral resolution by diastereomeric salt formation.

References

A Comparative Review of Synthetic Strategies for 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxy-2,4-dimethylpentanoic acid is an alpha-hydroxy acid with potential applications in various fields, including as a building block in the synthesis of more complex molecules. The efficient and stereoselective synthesis of this compound is of significant interest to researchers in organic synthesis and drug development. This guide provides a comparative overview of the primary synthetic methodologies for this compound, with a focus on experimental protocols, reaction yields, and stereochemical control. The three main synthetic routes discussed are the Aldol (B89426) condensation, the cyanohydrin formation and hydrolysis pathway, and the Grignard reaction.

Comparison of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as the desired stereochemistry, required scale, and available starting materials. The following table summarizes the key quantitative data for the different methods.

Synthesis MethodKey ReagentsOverall YieldStereoselectivityKey AdvantagesKey Disadvantages
Aldol Condensation 2,6-Dimethylphenyl propanoate, Diisopropylamine (B44863), n-Butyllithium, 2-Methylpropanal41-60%[1][2]High diastereoselectivity (syn-selective)High stereocontrol, well-documented procedure.Multi-step process, requires cryogenic conditions.
Cyanohydrin Formation & Hydrolysis 4-Methyl-2-pentanone (B128772), Sodium Cyanide, Sulfuric AcidEstimated >70%RacemicPotentially high yield, uses readily available starting materials.Use of highly toxic cyanide, produces a racemic mixture.
Grignard Reaction Isobutyl bromide, Magnesium, Diethyl ether, Pyruvic acidEstimated 50-60%RacemicVersatile, can be adapted for other alpha-hydroxy acids.Moisture-sensitive reagents, moderate yields, produces a racemic mixture.

Experimental Protocols

Aldol Condensation Route

This method provides a stereoselective synthesis of the syn-diastereomer of this compound. The key step is a directed aldol reaction between the lithium enolate of 2,6-dimethylphenyl propanoate and 2-methylpropanal.

Step A: Synthesis of 2,6-Dimethylphenyl propanoate [1][2]

  • To a suspension of sodium hydride (0.55 mol) in dry ether (1 L), a solution of 2,6-dimethylphenol (B121312) (0.50 mol) in dry ether (150 mL) is added dropwise at 0 °C.

  • The mixture is stirred for 5 minutes, followed by the dropwise addition of propanoyl chloride (0.55 mol) in dry ether (100 mL).

  • After stirring for 1 hour, the reaction is quenched with water (200 mL).

  • The ether layer is separated, washed sequentially with 10% aqueous sodium hydroxide (B78521), water, and 4% hydrochloric acid, and then dried over magnesium sulfate.

  • The solvent is removed under reduced pressure, and the residue is distilled to afford 2,6-dimethylphenyl propanoate (96-97% yield).

Step B: Aldol Reaction and Hydrolysis [1][2]

  • A solution of diisopropylamine (0.49 mol) in dry tetrahydrofuran (B95107) (300 mL) is cooled to -78 °C, and n-butyllithium (0.49 mol) is added to form lithium diisopropylamide (LDA).

  • A solution of 2,6-dimethylphenyl propanoate (0.48 mol) in dry tetrahydrofuran (100 mL) is added to the LDA solution at -78 °C to form the lithium enolate.

  • A solution of 2-methylpropanal (0.49 mol) in dry tetrahydrofuran (100 mL) is then added dropwise, maintaining the temperature below -65 °C.

  • The reaction is stirred for 30 minutes at -70 °C and then quenched with saturated aqueous ammonium (B1175870) chloride (500 mL).

  • The product is extracted with ether, and the organic layer is washed and dried.

  • The crude intermediate ester is hydrolyzed by dissolving it in methanol (B129727) (500 mL) and adding a solution of potassium hydroxide (2 mol) in water (500 mL) and methanol (500 mL).

  • After stirring, the mixture is neutralized with dry ice, and the methanol is removed.

  • The aqueous residue is extracted with methylene (B1212753) chloride (which is discarded), then acidified with concentrated hydrochloric acid.

  • The final product is extracted with methylene chloride, washed, dried, and the solvent is removed to yield (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, which can be further purified by crystallization from hexane (B92381) (41-60% overall yield).[1][2]

Cyanohydrin Formation and Hydrolysis Route

This two-step synthesis starts from 4-methyl-2-pentanone and proceeds via a cyanohydrin intermediate. This method is expected to produce a racemic mixture of the final product.

Step A: Synthesis of 2-hydroxy-2,4-dimethylpentanenitrile (B8751992) (Cyanohydrin)

  • In a well-ventilated fume hood, a solution of sodium cyanide (1.0 mol) in water is prepared in a flask equipped with a dropping funnel and a mechanical stirrer, and the flask is cooled in an ice bath.

  • 4-Methyl-2-pentanone (0.95 mol) is added dropwise to the stirred cyanide solution.

  • A solution of sulfuric acid (e.g., 40%) is then added slowly through the dropping funnel, keeping the temperature between 10-20 °C. This in-situ generation of HCN should be performed with extreme caution.

  • After the addition is complete, the mixture is stirred for an additional 2-3 hours.

  • The organic layer containing the cyanohydrin is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude cyanohydrin.

Step B: Hydrolysis of the Cyanohydrin

  • The crude cyanohydrin is transferred to a round-bottom flask, and concentrated hydrochloric acid or sulfuric acid is added cautiously.

  • The mixture is heated under reflux for several hours to hydrolyze the nitrile to a carboxylic acid. The progress of the reaction can be monitored by thin-layer chromatography.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like diethyl ether or ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting crude this compound can be purified by crystallization or distillation.

Grignard Reaction Route

This method involves the reaction of a Grignard reagent with a suitable carbonyl compound. A plausible route is the reaction of isobutylmagnesium bromide with pyruvic acid or an ester derivative, followed by hydrolysis. This will produce a racemic product.

Step A: Preparation of Isobutylmagnesium Bromide (Grignard Reagent)

  • Magnesium turnings (1.1 eq) are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • A small crystal of iodine is added to activate the magnesium.

  • A solution of isobutyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating if necessary.

  • Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step B: Reaction with Pyruvic Acid and Workup

  • The Grignard reagent solution is cooled in an ice bath.

  • A solution of pyruvic acid (or an ester like ethyl pyruvate) (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • The reaction is quenched by carefully pouring the mixture over a mixture of crushed ice and dilute sulfuric acid or aqueous ammonium chloride.

  • The ether layer is separated, and the aqueous layer is extracted with ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified by crystallization or column chromatography.

Synthesis Pathways Overview

The following diagram illustrates the logical flow of the three main synthetic routes to this compound.

Synthesis_Pathways cluster_aldol Aldol Condensation Route cluster_cyanohydrin Cyanohydrin Route cluster_grignard Grignard Route A1 2,6-Dimethylphenyl propanoate A4 Aldol Adduct A1->A4 Enolate Formation A2 LDA A2->A4 A3 2-Methylpropanal A3->A4 Aldol Addition A5 2-Hydroxy-2,4-dimethylpentanoic acid (syn) A4->A5 Hydrolysis B1 4-Methyl-2-pentanone B3 Cyanohydrin Intermediate B1->B3 B2 NaCN/H+ B2->B3 B4 2-Hydroxy-2,4-dimethylpentanoic acid (racemic) B3->B4 Hydrolysis C1 Isobutyl bromide C3 Grignard Reagent C1->C3 C2 Mg C2->C3 C5 Adduct C3->C5 C4 Pyruvic Acid C4->C5 C6 2-Hydroxy-2,4-dimethylpentanoic acid (racemic) C5->C6 Hydrolysis Start Starting Materials

Caption: Comparative workflow of the three main synthesis routes for this compound.

Conclusion

The synthesis of this compound can be achieved through several distinct methods, each with its own set of advantages and limitations. The Aldol condensation route stands out for its high degree of stereocontrol, making it the preferred method for obtaining the syn-diastereomer. However, it is a multi-step process that requires stringent anhydrous and cryogenic conditions. The cyanohydrin and Grignard routes offer more direct pathways from readily available starting materials but result in racemic products. The choice of the optimal synthetic strategy will ultimately be dictated by the specific requirements of the research or application, particularly concerning stereochemistry, yield, and safety considerations associated with the reagents.

References

A Comparative Analysis of Alpha-Hydroxy Acid Stereoisomers: Bioactivity and Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological activities of L- and D- stereoisomers of common alpha-hydroxy acids (AHAs), supported by experimental data and detailed protocols.

Alpha-hydroxy acids are a class of organic carboxylic acids widely utilized in dermatological and cosmetic formulations for their therapeutic effects on the skin, including exfoliation, moisturization, and anti-aging benefits. Many of these AHAs possess a chiral center, resulting in stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. These subtle structural differences can lead to significant variations in their biological activity, efficacy, and potential for irritation. This guide provides a detailed comparison of the bioactivity of the stereoisomers of three commonly used AHAs: lactic acid, mandelic acid, and malic acid, with a focus on their applications in skincare.

Lactic Acid Stereoisomers: A Tale of Two Enantiomers

Lactic acid, a key player in cellular metabolism, exists as two enantiomers: L-lactic acid and D-lactic acid. The L-isomer is the predominant physiological form in mammals, while the D-isomer is primarily a metabolic byproduct of bacteria.[1] This distinction in origin is mirrored in their dermatological bioactivity.

Comparative Bioactivity Data: L-Lactic Acid vs. D-Lactic Acid
Bioactivity ParameterL-Lactic AcidD-Lactic AcidReference Study
Ceramide Synthesis in Keratinocytes Significant increase (300%)No statistically significant effect[2]
Cytotoxicity in Mesenchymal Stem Cells (High Concentration) Less cytotoxicMore cytotoxic[3]
General Skin Rejuvenation More biologically activeLess biologically active

Key Findings:

  • Enhanced Barrier Function: L-lactic acid has been shown to significantly stimulate the synthesis of ceramides (B1148491) in keratinocytes, with one study reporting a remarkable 300% increase.[2] Ceramides are essential lipid molecules in the stratum corneum that contribute to the skin's barrier function and moisture retention. In contrast, D-lactic acid demonstrated no statistically significant effect on ceramide production.[2] This suggests that formulations enriched with L-lactic acid may be more effective in improving skin hydration and barrier integrity.

  • Differential Cytotoxicity: At high concentrations, D-lactic acid has been found to be more cytotoxic than L-lactic acid to mesenchymal stem cells.[3] While this study was not conducted on skin cells, it raises important considerations for the safety profile of high-concentration AHA peels and formulations.

  • Superior Rejuvenation Properties: The L-form of lactic acid is generally considered to possess the primary skin rejuvenating characteristics, including promoting cell turnover and reducing the signs of aging.

Mandelic Acid Stereoisomers: The Gentle Giants

Mandelic acid, derived from bitter almonds, is an AHA known for its gentle exfoliating properties, making it suitable for sensitive skin.[4][5] Its larger molecular size compared to other AHAs like glycolic acid results in slower and more uniform penetration into the skin, reducing the potential for irritation.[4][5] While the specific bioactivities of its L- and D-isomers are less extensively studied in direct comparison to lactic acid, the general consensus points to the L-isomer as the more active form for skin renewal.

Comparative Bioactivity Data: L-Mandelic Acid vs. D-Mandelic Acid

Direct quantitative comparative data for the stereoisomers of mandelic acid is limited in the currently available literature. However, based on the general principles of AHA bioactivity, the L-isomer is presumed to be the more biologically active form.

Key Considerations:

  • Reduced Irritation Potential: The primary advantage of mandelic acid lies in its gentle nature.[4][5] This characteristic is attributed to its larger molecular weight, which tempers its penetration rate.

  • Antibacterial Properties: Mandelic acid exhibits antibacterial activity, which makes it a beneficial ingredient in formulations for acne-prone skin.[4]

Malic Acid Stereoisomers: A Role in Cellular Metabolism and Skin Health

Malic acid, found naturally in apples and other fruits, is a dicarboxylic acid that plays a role in the Krebs cycle.[6] It is used in skincare for its exfoliating and humectant properties.[7][8] Similar to other AHAs, it exists as L- and D-enantiomers, with the L-form being the naturally occurring and more biologically active isomer.[9]

Comparative Bioactivity Data: L-Malic Acid vs. D-Malic Acid

Key Insights:

  • Bioavailability: The L-isomer of malic acid is the metabolically active form in humans.[9]

  • Exfoliation and Hydration: Malic acid contributes to skin exfoliation and can act as a humectant to help the skin retain moisture.[7][8]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol outlines a method to quantify the production of type I collagen by human dermal fibroblasts in response to treatment with AHA stereoisomers.

Methodology:

  • Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 24-well plates and, upon reaching confluence, the medium is replaced with serum-free DMEM for 24 hours. Subsequently, cells are treated with varying concentrations of the AHA stereoisomers (e.g., L-lactic acid, D-lactic acid) for 48-72 hours. A positive control, such as Transforming Growth Factor-beta 1 (TGF-β1), and an untreated control are included.

  • Quantification: The cell culture supernatant is collected, and the amount of secreted pro-collagen type I is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The results are expressed as a percentage of collagen synthesis relative to the untreated control.

Experimental Workflow for Collagen Synthesis Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Quantification & Analysis A Culture Human Dermal Fibroblasts B Seed in 24-well plates A->B C Serum Starvation (24 hours) B->C D Treat with AHA Stereoisomers (48-72 hours) C->D E Collect Supernatant D->E F Quantify Pro-Collagen I (ELISA) E->F G Data Analysis F->G

Caption: Workflow for quantifying collagen synthesis in fibroblasts.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (MatTek EpiDerm™)

This protocol is based on the OECD Test Guideline 439 and utilizes a reconstructed human epidermis model to assess the skin irritation potential of AHA stereoisomers.

Methodology:

  • Tissue Preparation: EpiDerm™ tissues are pre-incubated overnight in assay medium.

  • Application of Test Substance: A defined volume of the AHA stereoisomer solution (or the neat substance if liquid) is applied topically to the surface of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are also tested.

  • Exposure and Incubation: The tissues are exposed to the test substance for a specified duration (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: The test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): Tissue viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan (B1609692) salt.

  • Data Analysis: The formazan is extracted, and the optical density is measured. The percentage of viable cells relative to the negative control is calculated. A substance is classified as an irritant if the tissue viability is reduced below a defined threshold (e.g., 50%).

Workflow for In Vitro Skin Irritation Test

G cluster_0 Tissue Preparation cluster_1 Exposure cluster_2 Viability Assessment A Pre-incubate EpiDerm™ Tissues B Apply AHA Stereoisomer (60 min) A->B C Rinse and Post-incubate (42 hours) B->C D MTT Assay C->D E Measure Optical Density D->E F Calculate % Viability E->F G cluster_0 AHA Stereoisomer cluster_1 Biological System cluster_2 Biological Response L_Isomer L-Isomer Receptor Chiral Receptors/ Enzymes L_Isomer->Receptor Specific Binding D_Isomer D-Isomer D_Isomer->Receptor Non-specific or No Binding High_Activity High Bioactivity (e.g., Collagen Synthesis, Ceramide Production) Receptor->High_Activity Low_Activity Low or No Bioactivity Receptor->Low_Activity

References

A Comparative Guide to Analytical Method Validation for 2-Hydroxy-2,4-dimethylpentanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of metabolites such as 2-Hydroxy-2,4-dimethylpentanoic acid is paramount for accurate study outcomes. This branched-chain hydroxy fatty acid's chirality and structural characteristics necessitate robust analytical methods for its quantification in various biological matrices. This guide provides an objective comparison of the two primary analytical techniques suitable for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of these methods is compared using supporting experimental data from validated analyses of structurally similar branched-chain and hydroxy fatty acids, providing a strong basis for methodological selection.

Performance Comparison of Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like this compound, a derivatization step is mandatory to increase volatility and thermal stability.

Analyte AnalogueLinearity (r²)Limit of Quantification (LOQ)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy/Recovery (%)
Branched-Chain Fatty Acids (general)0.9999 - 1.00001.50 - 8.01 µM0.21 - 1.210.89 - 2.8485.04 - 106.59
3-Hydroxyisovaleric acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedMore accurate than previous methods[1]
Fatty Acids (general)>0.991.2 - 375.3 pmol/mLNot SpecifiedNot SpecifiedNot Specified

Data is compiled from studies on structurally similar analytes and may vary based on the specific compound, matrix, and instrumentation.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data

LC-MS/MS offers high sensitivity and specificity for a wide range of compounds and often does not require derivatization, simplifying sample preparation.

Analyte AnalogueLinearity (r²)Limit of Quantification (LOQ)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy/Recovery (%)
(-)-Hydroxycitric acid>0.990.05 µg/mL5.02 - 12.015.02 - 12.0190.79 - 109.20
3-Hydroxyisovaleric acid0.96 - 1.0026 µMNot SpecifiedNot SpecifiedNot Specified
Aminocaproic Acid>0.980.3 µg/mL0.91 - 3.630.91 - 3.63100.91 - 103.80
Gallic acid>0.990.178 µg/mL<9.5<9.5-11.1 to 12.5 (as RE%)

Data is compiled from studies on structurally similar analytes and may vary based on the specific compound, matrix, and instrumentation.[4][5][6][7]

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of any validated analytical method. Below are representative methodologies for the quantification of short-chain and branched-chain (hydroxy) fatty acids using GC-MS and LC-MS/MS.

GC-MS with Derivatization

This protocol outlines a general procedure for the analysis of hydroxy fatty acids in a biological matrix, such as plasma or urine, using GC-MS. A critical step in this workflow is the derivatization of the analyte to make it amenable to gas chromatography.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., urine), add a suitable internal standard (e.g., a deuterated analogue of the analyte).

  • Acidify the sample to a pH of approximately 1-2 with a strong acid (e.g., HCl).

  • Perform liquid-liquid extraction by adding 3-5 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at approximately 3000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction process two more times, combining the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

2. Derivatization (Silylation)

  • To the dried extract, add 50-100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a suitable solvent like acetonitrile (B52724) or pyridine.

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization of both the hydroxyl and carboxylic acid groups.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Analysis

  • Gas Chromatograph:

    • Column: A polar capillary column, such as a DB-FATWAX UI or equivalent, is recommended for the separation of fatty acid isomers.[2]

    • Injection Mode: Splitless injection is often used for trace analysis.

    • Temperature Program: An optimized temperature gradient is crucial for the separation of isomers. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 240°C).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for targeted quantification to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivatized analyte and internal standard.

LC-MS/MS without Derivatization

This protocol describes a general method for the direct quantification of hydroxy fatty acids in biological fluids using LC-MS/MS, which typically offers simpler sample preparation.

1. Sample Preparation (Protein Precipitation)

  • To 50-100 µL of plasma or serum, add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Add 3-4 volumes of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water).

2. Liquid Chromatography

  • Column: A reversed-phase column, such as a C18 or a specialized column for polar compounds like the Acquity UPLC HSS T3, is commonly used.[6]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) is typical to achieve good separation and ionization efficiency.[6]

  • Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard, providing high selectivity and sensitivity.

Visualizing the Methodologies

To better understand the logical flow of these analytical approaches, the following diagrams, generated using the DOT language, illustrate the key stages of each method.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Design cluster_development 2. Method Development cluster_validation 3. Method Validation cluster_application 4. Sample Analysis Define_Purpose Define Purpose (e.g., PK, biomarker) Select_Method Select Method (LC-MS/MS or GC-MS) Define_Purpose->Select_Method Set_Criteria Set Acceptance Criteria (ICH, FDA guidelines) Select_Method->Set_Criteria Sample_Prep Optimize Sample Preparation Set_Criteria->Sample_Prep Chroma_Sep Optimize Chromatographic Separation Sample_Prep->Chroma_Sep MS_Detect Optimize MS Detection Chroma_Sep->MS_Detect Specificity Specificity & Selectivity MS_Detect->Specificity Linearity Linearity & Range Specificity->Linearity LOQ LOD & LOQ Linearity->LOQ Accuracy Accuracy LOQ->Accuracy Precision Precision Accuracy->Precision Stability Stability Precision->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis QC_Checks In-study QC Checks Routine_Analysis->QC_Checks Report_Results Report Results QC_Checks->Report_Results

General workflow for analytical method validation.

Analytical_Technique_Comparison cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method Analyte This compound in Biological Matrix GC_SamplePrep Sample Prep (e.g., LLE) Analyte->GC_SamplePrep LC_SamplePrep Sample Prep (e.g., Protein Precipitation) Analyte->LC_SamplePrep Derivatization Derivatization (e.g., Silylation) GC_SamplePrep->Derivatization GC_Analysis GC-MS Analysis (EI, SIM) Derivatization->GC_Analysis GC_Advantages Advantages: - High chromatographic resolution - Robust and widely available GC_Analysis->GC_Advantages GC_Disadvantages Disadvantages: - Requires derivatization - Not suitable for thermolabile compounds GC_Analysis->GC_Disadvantages LC_Analysis LC-MS/MS Analysis (ESI, MRM) LC_SamplePrep->LC_Analysis LC_Advantages Advantages: - High sensitivity and specificity - No derivatization usually needed - Suitable for a wide range of compounds LC_Analysis->LC_Advantages LC_Disadvantages Disadvantages: - Potential for matrix effects - More complex instrumentation LC_Analysis->LC_Disadvantages

Comparison of GC-MS and LC-MS/MS workflows.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy-2,4-dimethylpentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

This document provides a comprehensive guide to the safe handling and proper disposal of 2-Hydroxy-2,4-dimethylpentanoic acid (CAS No. 3639-23-4), a compound commonly used in research and development. Adherence to these procedures is crucial for ensuring laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions was not located, the following procedures are based on the known hazards of the substance and general best practices for laboratory chemical waste management.

Hazard Profile and Safety Precautions

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to its irritant properties, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. All handling of the solid or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the disposal of this compound.

ParameterValueNotes
pH of Waste for Neutralization 6.0 - 8.0Before drain disposal (if permitted by local regulations).
Neutralizing Agent Concentration 5-10% solutione.g., Sodium bicarbonate or sodium hydroxide (B78521) for acidic waste.
Rinsate Collection Volume First two rinsesOf empty containers should be collected as chemical waste.
Waste Container Fill Level Max. 80% of capacityTo prevent spills and allow for expansion.

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on its form (solid or aqueous solution) and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Protocol: Neutralization of Aqueous Waste

For small quantities of dilute aqueous solutions of this compound, neutralization may be a viable pre-treatment step before disposal, pending local regulations.

  • Preparation: Work in a chemical fume hood and wear appropriate PPE. Prepare a 5% solution of a weak base, such as sodium bicarbonate, or a dilute (1M) solution of a strong base like sodium hydroxide.

  • Dilution: If the waste solution is concentrated, dilute it with water to less than 5% w/v.

  • Neutralization: Slowly add the basic solution to the acidic waste while stirring. Monitor the pH of the solution using a calibrated pH meter or pH indicator strips.

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Disposal: If permitted by your institution, the neutralized solution can be flushed down the drain with copious amounts of water (at least 20 times the volume of the neutralized waste). If not permitted, collect the neutralized solution in a properly labeled waste container.

Waste Segregation and Storage
  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical.

  • Aqueous Waste: Collect aqueous waste in a separate, labeled container. Do not mix with other solvent waste streams.

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or absorbent pads, that are contaminated with the chemical should be collected in a designated solid waste container.

Disposal of Empty Containers
  • Rinsing: Rinse the empty container with a suitable solvent (e.g., water) at least three times.

  • Rinsate Collection: The first two rinses should be collected and disposed of as chemical waste.

  • Final Disposal: After thorough rinsing, the container can typically be disposed of in the regular trash or recycling, depending on institutional policies. Deface the original label before disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_solid Is the waste solid? consult_ehs->is_solid collect_solid Collect in a labeled solid waste container is_solid->collect_solid Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No hazardous_waste Arrange for hazardous waste pickup collect_solid->hazardous_waste collect_aqueous Collect in a labeled aqueous waste container is_aqueous->collect_aqueous No is_neutralization_allowed Is neutralization and drain disposal permitted? is_aqueous->is_neutralization_allowed Yes collect_aqueous->hazardous_waste is_neutralization_allowed->collect_aqueous No neutralize Neutralize to pH 6-8 is_neutralization_allowed->neutralize Yes drain_disposal Dispose down the drain with copious water neutralize->drain_disposal end Disposal Complete drain_disposal->end hazardous_waste->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always prioritize safety and consult with your Environmental Health and Safety department for definitive disposal procedures.

Essential Safety and Logistical Information for Handling 2-Hydroxy-2,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for 2-Hydroxy-2,4-dimethylpentanoic acid, including operational and disposal plans.

Chemical Identifier:

  • CAS Number: 3639-23-4[1][2]

  • Molecular Formula: C7H14O3[2][3]

Hazard Summary: this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is "Warning".[1][2] Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

Personal Protective Equipment (PPE)

Based on the hazard classification, the following personal protective equipment is essential for handling this compound to prevent skin contact, eye irritation, and respiratory exposure.

Body Part Recommended Protection Rationale
Eyes/Face Chemical safety goggles or a face shield worn over goggles.[4][5][6][7]To protect from splashes that can cause serious eye irritation.[4]
Hands Chemical-resistant gloves (e.g., Neoprene or Nitrile).[4][5]To prevent skin irritation from direct contact.[4]
Body A knee-length laboratory coat.[4]To protect skin and personal clothing from spills.[4]
Feet Closed-toe shoes.[4]To protect from accidental spills.[4]
Respiratory Use in a well-ventilated area. If ventilation is inadequate or for operations with a risk of generating aerosols or dust, a NIOSH-approved respirator should be used.[5][6]To prevent respiratory tract irritation.[1][2]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area Work Area Preparation (Ensure fume hood is operational) gather_materials Gather Materials (Chemical, glassware, etc.) prep_area->gather_materials don_ppe Don Appropriate PPE (Gloves, goggles, lab coat) gather_materials->don_ppe weigh_transfer Weighing and Transfer (Perform in fume hood) don_ppe->weigh_transfer Proceed to handling experiment Experimental Procedure weigh_transfer->experiment decontaminate Decontaminate Work Area (Wipe down surfaces) experiment->decontaminate After experiment completion dispose_waste Dispose of Waste (Follow institutional guidelines) decontaminate->dispose_waste remove_ppe Remove PPE (Gloves last) dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated, properly labeled, and compatible hazardous waste container.[8][9]

  • Ensure the container is kept tightly closed except when adding waste.[8][9]

  • Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.[4]

2. Neutralization of Small Spills:

  • For small spills, the acid can be neutralized. This should be done in a well-ventilated area, preferably a fume hood.[4][10]

  • Slowly add a weak base, such as sodium bicarbonate, to the diluted acid while stirring continuously until the pH is between 5 and 9.[4]

  • The neutralized solution may be disposed of down the drain with copious amounts of water, provided this is in accordance with local regulations and institutional policies.[10]

3. Disposal of Bulk Quantities and Contaminated Materials:

  • For larger quantities or if the toxicity of the neutralized product is unknown, the waste must be disposed of as hazardous chemical waste.[4]

  • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[9] All containers must be properly labeled with the words "HAZARDOUS WASTE" and the chemical contents.[8]

Important Considerations:

  • Always consult your institution's specific guidelines for hazardous waste disposal.[11]

  • Personal protective equipment, including gloves, eye protection, and a lab coat, should be worn during all disposal procedures.[5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.